molecular formula C12H14N2 B1321918 2,3,4,9-Tetrahydro-1H-carbazol-2-amine CAS No. 72898-07-8

2,3,4,9-Tetrahydro-1H-carbazol-2-amine

Cat. No.: B1321918
CAS No.: 72898-07-8
M. Wt: 186.25 g/mol
InChI Key: DEBNIKRHYDWHIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3,4,9-Tetrahydro-1H-carbazol-2-amine (CAS Registry Number: 72898-07-8) is a chemical compound with the molecular formula C12H14N2 and a molecular weight of 186.25 g/mol . This compound belongs to the tetrahydrocarbazole class of molecules, which serve as a privileged scaffold in medicinal chemistry due to their diverse biological activity. This amine-functionalized carbazole core is of significant interest in early-stage drug discovery research. Structure-activity relationship (SAR) studies on this chemotype have identified it as a key scaffold for developing compounds that activate the bacterial CpxRA two-component signal transduction system . Inhibition of the CpxA phosphatase activity by such analogs leads to the abolition of virulence in several Gram-negative pathogens, presenting a novel approach to combating antibiotic-resistant infections . Furthermore, research on closely related hydroxylated 2,3,4,9-tetrahydro-1H-carbazol-3-amines has demonstrated their potential as a new class of experimental cardiotonic drugs, showing effectiveness in increasing cardiac output and contractile force with a longer duration of action compared to dopamine . The (R) stereochemistry at the primary amine position has been shown to be critical for optimal activity in certain biological contexts . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. It is the responsibility of the researcher to ensure proper handling and to conduct all necessary safety assessments prior to use. The hazard classification for this compound includes potential for skin irritation (H315), serious eye damage (H318), and specific target organ toxicity upon single exposure (H335) .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3,4,9-tetrahydro-1H-carbazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2/c13-8-5-6-10-9-3-1-2-4-11(9)14-12(10)7-8/h1-4,8,14H,5-7,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEBNIKRHYDWHIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(CC1N)NC3=CC=CC=C23
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20608401
Record name 2,3,4,9-Tetrahydro-1H-carbazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20608401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72898-07-8
Record name 2,3,4,9-Tetrahydro-1H-carbazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20608401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3,4,9-tetrahydro-1H-carbazol-2-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2,3,4,9-Tetrahydro-1H-carbazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2,3,4,9-Tetrahydro-1H-carbazol-2-amine and its related isomers. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, offering detailed data, experimental protocols, and visualizations of key processes and potential applications. The tetrahydrocarbazole scaffold is a significant structural motif in medicinal chemistry, appearing in numerous biologically active compounds.[1]

Core Physicochemical Data

The following table summarizes the key physicochemical properties of this compound and its related isomers. Due to the limited availability of experimental data for the specific 2-amine isomer, values for the parent compound (2,3,4,9-Tetrahydro-1H-carbazole) and other isomers (1-amine and 3-amine) are included for comparative purposes.

PropertyValueCompoundSource
Molecular Formula C₁₂H₁₄N₂This compound[2][3]
Molecular Weight 186.25 g/mol This compound[2][3]
Melting Point 170-172 °C2,3,4,9-Tetrahydro-1H-carbazol-3-amine[4]
118-120 °C2,3,4,9-Tetrahydro-1H-carbazole (Parent)[5][6][7]
120 °C2,3,4,9-Tetrahydro-1H-carbazole (Parent)[8]
Boiling Point 362.5 ± 42.0 °C (Predicted)2,3,4,9-Tetrahydro-1H-carbazol-3-amine[4]
325-330 °C2,3,4,9-Tetrahydro-1H-carbazole (Parent)[5][6][7]
327.5 °C2,3,4,9-Tetrahydro-1H-carbazole (Parent)[8]
Solubility Insoluble in water; Soluble in methanol.2,3,4,9-Tetrahydro-1H-carbazole (Parent)[6][7]
Reasonable solubility in polar and moderately polar organic solvents.2,3,4,9-Tetrahydro-1H-carbazol-1-amine[2]
pKa 17.84 ± 0.20 (Predicted)2,3,4,9-Tetrahydro-1H-carbazole (Parent)[7][9]
LogP (XLogP3) 1.72,3,4,9-Tetrahydro-1H-carbazol-1-amine[2]
1.92,3,4,9-Tetrahydro-1H-carbazol-3-amine[3]
Topological Polar Surface Area 41.8 Ų2,3,4,9-Tetrahydro-1H-carbazol-1-amine[2]

Experimental Protocols

The synthesis of the tetrahydrocarbazole scaffold is a critical step in the development of novel therapeutic agents. The Borsche-Drechsel cyclization, a variant of the Fischer indole synthesis, is a classical and widely employed method.[10][11] Modern approaches, such as those utilizing ionic liquids, offer alternative routes with potential advantages in terms of reaction conditions and environmental impact.[12]

Protocol 1: Borsche-Drechsel Cyclization for Tetrahydrocarbazole Synthesis

This protocol outlines a general procedure for the synthesis of the 2,3,4,9-tetrahydro-1H-carbazole core.

Materials:

  • Phenylhydrazine

  • Cyclohexanone

  • Glacial Acetic Acid

Procedure:

  • Dissolve cyclohexanone in glacial acetic acid.

  • Add phenylhydrazine to the solution.[10]

  • Heat the mixture to reflux for 5 minutes.[10]

  • Cool the solution to allow for the crystallization of the 2,3,4,9-tetrahydro-1H-carbazole product.[10]

  • Isolate the crystals by filtration.[10]

This method has been reported to yield up to 88% of the desired product.[10]

Protocol 2: Ionic Liquid-Catalyzed Synthesis of Tetrahydrocarbazoles

This protocol describes a more contemporary approach using an ionic liquid as both a catalyst and solvent.

Materials:

  • Substituted Phenylhydrazine

  • Substituted Cyclohexanone

  • 1-butyl-3-methylimidazolium tetrafluoroborate [bmim(BF₄)]

  • Methanol

  • Ethyl Acetate

  • Water

  • Anhydrous Sodium Sulfate

Procedure:

  • Combine equivalent moles of phenylhydrazine hydrochloride and cyclohexanone in a round-bottom flask with the ionic liquid [bmim(BF₄)] and methanol.[12]

  • Reflux the reaction mixture on a water bath. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[12]

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract with ethyl acetate.[12]

  • Dry the combined organic layers over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to obtain the crude solid.[12]

  • Purify the crude product by column chromatography.[12]

This method has reported yields ranging from 29-49%.[10]

Visualizations

Experimental Workflow: Borsche-Drechsel Cyclization

The following diagram illustrates the workflow for the classical Borsche-Drechsel cyclization method for synthesizing the tetrahydrocarbazole scaffold.

Borsche_Drechsel_Cyclization cluster_reactants Reactants cluster_process Process cluster_product Product Reactant1 Phenylhydrazine Solvent Glacial Acetic Acid Reactant1->Solvent Reactant2 Cyclohexanone Reactant2->Solvent Reflux Reflux (5 mins) Solvent->Reflux Cooling Cooling & Crystallization Reflux->Cooling Filtration Filtration Cooling->Filtration Product 2,3,4,9-Tetrahydro-1H-carbazole Filtration->Product

Caption: Workflow of the Borsche-Drechsel cyclization.

Signaling Pathways and Therapeutic Potential

Derivatives of 2,3,4,9-Tetrahydro-1H-carbazole have shown significant biological activity, making them promising candidates for drug development. The diagram below outlines the key therapeutic areas and mechanisms of action.

Therapeutic_Potential cluster_compound Core Compound cluster_applications Therapeutic Applications cluster_mechanisms Mechanisms of Action Core 2,3,4,9-Tetrahydro-1H-carbazole Derivatives AD Anti-Alzheimer's Core->AD Antimicrobial Antimicrobial Core->Antimicrobial Anticancer Anticancer Core->Anticancer CNS CNS Disorders Core->CNS Antiprion Anti-Prion Core->Antiprion AChE Acetylcholinesterase Inhibition AD->AChE CpxA CpxA Phosphatase Inhibition Antimicrobial->CpxA Serotonin Serotonin Receptor Modulation CNS->Serotonin

Caption: Therapeutic potential of tetrahydrocarbazole derivatives.

Biological Activities and Drug Development Potential

The tetrahydrocarbazole nucleus is a "privileged structure" in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological activities.[1] These activities include:

  • Anti-Alzheimer's Properties: Certain derivatives have been identified as selective acetylcholinesterase (AChE) inhibitors, a key target in the management of Alzheimer's disease.[11]

  • Antimicrobial Effects: These compounds have demonstrated activity against various bacterial and fungal strains.[1][13] One identified mechanism is the inhibition of the CpxA phosphatase, which activates the CpxRA signaling system in bacteria.[2]

  • Anticancer Activity: The carbazole scaffold is present in established anticancer agents, and novel synthetic derivatives are continuously being explored for their cytotoxic effects against cancer cell lines.[1][10][14]

  • Central Nervous System (CNS) Activity: this compound is used as an intermediate in the development of serotonin receptor modulators and other CNS-active compounds.[15]

  • Anti-Prion Activity: Some derivatives have shown potential in combating transmissible spongiform encephalopathies.[2]

The versatility of the tetrahydrocarbazole scaffold, coupled with its diverse biological activities, underscores its importance as a valuable starting point for the design and synthesis of new therapeutic agents.

References

Spectroscopic and Synthetic Profile of 2,3,4,9-Tetrahydro-1H-carbazol-2-amine: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characteristics and synthetic methodologies relevant to 2,3,4,9-Tetrahydro-1H-carbazol-2-amine, a heterocyclic amine of significant interest in medicinal chemistry. Due to its structural similarity to known biologically active agents, this compound serves as a valuable scaffold in the development of novel therapeutics. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource of predicted spectroscopic data, detailed experimental protocols, and logical workflows to guide further investigation and application of this compound. While direct experimental data for the title compound is not extensively published, this guide extrapolates expected data from closely related analogs and established chemical principles.

Introduction

The 2,3,4,9-tetrahydro-1H-carbazole core is a privileged scaffold in drug discovery, forming the structural basis for a variety of compounds with diverse pharmacological activities, including potential applications as anti-Alzheimer's agents and in oncology.[1][2] The introduction of an amine substituent at the 2-position of this tetracyclic system, yielding this compound, presents a key modification for exploring new chemical space and developing novel therapeutic agents. The primary amine group offers a versatile handle for further chemical derivatization, enabling the synthesis of compound libraries for structure-activity relationship (SAR) studies.

This guide summarizes the anticipated spectroscopic data for this compound, including ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry. Furthermore, it outlines established synthetic protocols for the tetrahydrocarbazole scaffold that can be adapted for the synthesis of the title compound.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of spectroscopic data from the parent compound, 2,3,4,9-tetrahydro-1H-carbazole, and its various substituted derivatives.[1][3][4]

¹H NMR (Proton Nuclear Magnetic Resonance)

Solvent: DMSO-d₆ Frequency: 400 MHz

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentNotes
~10.8s1HN9-HChemical shift can vary with concentration and temperature.
~7.4 - 7.0m4HAr-HAromatic protons of the carbazole ring system.
~3.5 - 3.2m1HC2-HProton attached to the carbon bearing the amine group.
~3.0 - 2.5m4HC1-H₂, C4-H₂Methylene protons adjacent to the aromatic ring and the amine-bearing carbon.
~2.0 - 1.5m4HC3-H₂, NH₂Methylene protons and the two protons of the primary amine. The NH₂ signal may be broad and its chemical shift is concentration-dependent.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

Solvent: DMSO-d₆ Frequency: 100 MHz

Chemical Shift (δ, ppm)AssignmentNotes
~136Ar-CQuaternary aromatic carbon.
~127Ar-CQuaternary aromatic carbon.
~120 - 110Ar-CHAromatic carbons bearing a proton.
~109Ar-CQuaternary aromatic carbon.
~50C2Carbon bearing the amine group.
~30 - 20C1, C3, C4Aliphatic methylene carbons of the cyclohexene ring.
IR (Infrared) Spectroscopy
Wavenumber (cm⁻¹)IntensityAssignment
3400 - 3300Medium, SharpN-H stretch (asymmetric and symmetric) of the primary amine.[5]
3300 - 3250Medium, SharpN-H stretch of the indole ring.[5]
3050 - 3000MediumAromatic C-H stretch.
2950 - 2850StrongAliphatic C-H stretch.
1650 - 1580MediumN-H bend of the primary amine.[5]
1470 - 1450MediumAromatic C=C stretch.
1335 - 1250MediumAromatic C-N stretch.[5]
1250 - 1020MediumAliphatic C-N stretch.[5]
Mass Spectrometry (MS)
TechniquePredicted m/zIon
Electrospray Ionization (ESI)187.12[M+H]⁺
209.10[M+Na]⁺
High-Resolution Mass Spectrometry (HRMS)186.1157[M]⁺ (Calculated for C₁₂H₁₄N₂)[6]

Experimental Protocols

The synthesis of this compound can be approached through a multi-step sequence, starting with the well-established Fischer indole synthesis to form the tetrahydrocarbazole core, followed by functional group manipulations to introduce the amine at the C2 position.

Synthesis of 2,3,4,9-Tetrahydro-1H-carbazole

A common and efficient method for the synthesis of the tetrahydrocarbazole scaffold is the Borsche-Drechsel cyclization, a variant of the Fischer indole synthesis.[7]

Materials:

  • Phenylhydrazine

  • Cyclohexanone

  • Glacial Acetic Acid

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask, dissolve cyclohexanone (1.0 eq) in glacial acetic acid.

  • To this solution, add phenylhydrazine (1.0 eq).

  • Heat the reaction mixture to reflux for 5-10 minutes.[7]

  • Cool the solution to room temperature to allow the product to crystallize.

  • Collect the crystals by vacuum filtration and wash with a small amount of cold diethyl ether.

  • Recrystallize the crude product from ethanol to yield pure 2,3,4,9-tetrahydro-1H-carbazole.[1]

Introduction of the Amine Group (Hypothetical Route)

A potential route to introduce the amine at the C2 position involves the formation of an oxime from a corresponding ketone, followed by reduction.

  • Oxidation to Ketone: The 2,3,4,9-tetrahydro-1H-carbazole would first need to be oxidized at the C2 position to form the corresponding ketone, 2,3,4,9-tetrahydro-1H-carbazol-2-one. This can be achieved using various oxidizing agents.

  • Oximation: The resulting ketone is then reacted with hydroxylamine hydrochloride in the presence of a base (e.g., sodium acetate) to form the oxime.

  • Reduction to Amine: The oxime is subsequently reduced to the primary amine using a suitable reducing agent, such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

Spectroscopic Analysis Protocol

¹H and ¹³C NMR Spectroscopy:

  • Instrument: 400 MHz NMR Spectrometer

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆)

  • Procedure: Dissolve a small amount of the sample in the deuterated solvent. Acquire the ¹H spectrum followed by the proton-decoupled ¹³C spectrum. Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak.[8]

Infrared (IR) Spectroscopy:

  • Instrument: Fourier-Transform Infrared (FTIR) Spectrometer

  • Sample Preparation: Prepare a KBr pellet containing a small amount of the sample or analyze as a thin film.

  • Procedure: Acquire the spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS):

  • Instrument: Mass spectrometer with an Electrospray Ionization (ESI) source.

  • Procedure: Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) and introduce it into the mass spectrometer. Acquire the spectrum in positive ion mode.[8]

Visualizations

Synthetic Workflow

Synthetic_Workflow Reactants Phenylhydrazine + Cyclohexanone Intermediate1 2,3,4,9-Tetrahydro-1H-carbazole Reactants->Intermediate1  Fischer Indole  Synthesis Intermediate2 2,3,4,9-Tetrahydro-1H-carbazol-2-one Intermediate1->Intermediate2  Oxidation Intermediate3 2,3,4,9-Tetrahydro-1H-carbazol-2-one oxime Intermediate2->Intermediate3  Oximation Product This compound Intermediate3->Product  Reduction

Caption: Synthetic pathway to this compound.

Spectroscopic Characterization Workflow

Spectroscopic_Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation PurifiedProduct Purified Compound NMR ¹H and ¹³C NMR PurifiedProduct->NMR IR IR Spectroscopy PurifiedProduct->IR MS Mass Spectrometry PurifiedProduct->MS StructureElucidation Structure Elucidation NMR->StructureElucidation IR->StructureElucidation MS->StructureElucidation

Caption: Workflow for the spectroscopic characterization of the target compound.

Conclusion

This compound represents a promising scaffold for the development of novel therapeutic agents. This technical guide provides a foundational resource for researchers by consolidating predicted spectroscopic data and outlining relevant synthetic and analytical protocols. The provided workflows offer a logical framework for the synthesis and characterization of this and related compounds. Further experimental validation of the predicted data is a crucial next step in fully elucidating the chemical and biological properties of this intriguing molecule.

References

Navigating the Spectral Landscape of Tetrahydrocarbazoles: A Technical Guide to the ¹H and ¹³C NMR of 2,3,4,9-Tetrahydro-1H-carbazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Predicted ¹H and ¹³C NMR Spectral Data

A thorough review of scientific literature did not yield experimentally-derived ¹H and ¹³C NMR data for 2,3,4,9-Tetrahydro-1H-carbazol-2-amine. However, by analyzing the spectra of the parent compound, 2,3,4,9-Tetrahydro-1H-carbazole, and considering the electronic effects of an amino group, a reliable prediction of the chemical shifts can be established. The amino group at the C-2 position is expected to cause a downfield shift for the directly attached proton and carbon, as well as influence the electronic environment of neighboring atoms.

Table 1: Predicted ¹H NMR Chemical Shift Data for this compound

Proton Predicted Chemical Shift (ppm) Predicted Multiplicity Notes
H-1~2.8 - 3.2m
H-2~3.0 - 3.4mExpected downfield shift due to NH₂ group.
H-3~1.9 - 2.3m
H-4~2.6 - 2.9t
H-5~7.4 - 7.5d
H-6~7.0 - 7.1t
H-7~7.1 - 7.2t
H-8~7.3 - 7.4d
NH (Indole)~8.0 - 8.2s (br)
NH₂ (Amine)~1.5 - 3.0s (br)Chemical shift is concentration and solvent dependent.

Table 2: Predicted ¹³C NMR Chemical Shift Data for this compound

Carbon Predicted Chemical Shift (ppm) Notes
C-1~25 - 30
C-2~45 - 55Expected downfield shift due to NH₂ group.
C-3~20 - 25
C-4~20 - 25
C-4a~110 - 115
C-4b~125 - 130
C-5~118 - 120
C-6~119 - 121
C-7~121 - 123
C-8~108 - 112
C-8a~135 - 140
C-9a~130 - 135

Experimental Protocols

A standardized protocol for acquiring high-quality ¹H and ¹³C NMR spectra for carbazole derivatives is detailed below. These are general guidelines and may require optimization based on the specific instrumentation and sample characteristics.

Sample Preparation
  • Sample Purity: Ensure the sample of this compound is of high purity to avoid spectral artifacts from impurities.

  • Solvent Selection: A suitable deuterated solvent that completely dissolves the sample is crucial. Common choices include chloroform-d (CDCl₃), dimethyl sulfoxide-d₆ (DMSO-d₆), and methanol-d₄ (CD₃OD).[1]

  • Concentration: Prepare a solution with a concentration in the range of 5-25 mg of the compound in 0.5-0.7 mL of the deuterated solvent.[1]

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing chemical shifts to 0.00 ppm.[1]

NMR Instrument Parameters

The following are typical parameters for a 400 MHz NMR spectrometer.

For ¹H NMR:

  • Spectrometer Frequency: 400 MHz[1][2][3]

  • Pulse Sequence: Standard single-pulse sequence.[1]

  • Number of Scans: 8 to 64 scans, depending on the sample concentration.[1]

  • Relaxation Delay: 1-5 seconds.[1]

  • Acquisition Time: 2-4 seconds.[1]

  • Spectral Width: -2 to 12 ppm.[1]

For ¹³C NMR:

  • Spectrometer Frequency: 100 MHz[1][3]

  • Pulse Sequence: Proton-decoupled pulse sequence to simplify the spectrum.[1]

  • Number of Scans: 1024 or more due to the low natural abundance of ¹³C.

  • Relaxation Delay: 2-5 seconds.

  • Spectral Width: 0-200 ppm.

Visualization of Experimental and Analytical Workflows

To facilitate a clear understanding of the processes involved in NMR analysis, the following diagrams, generated using Graphviz, illustrate the key workflows.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis p1 High Purity Sample p2 Deuterated Solvent Selection p1->p2 p3 Dissolution (5-25 mg in 0.5-0.7 mL) p2->p3 p4 Addition of TMS p3->p4 p5 Transfer to NMR Tube p4->p5 a1 Insert Sample into Spectrometer p5->a1 Transfer a2 Lock and Shim a1->a2 a3 Acquire 1H Spectrum a2->a3 a4 Acquire 13C Spectrum a2->a4 d1 Fourier Transform a3->d1 Process 1H Data a4->d1 Process 13C Data d2 Phase & Baseline Correction d1->d2 d3 Chemical Shift Referencing d2->d3 d4 Integration & Peak Picking d3->d4 d5 Structural Elucidation d4->d5

Caption: Experimental workflow for NMR data acquisition.

logical_relationship cluster_structure Molecular Structure cluster_properties Electronic Environment cluster_nmr NMR Spectroscopy cluster_data Spectral Data S This compound E Chemical Environment of Nuclei (1H, 13C) S->E determines N Magnetic Field Application E->N interacts with D Resonance Frequencies (Chemical Shifts) N->D produces D->S elucidates

Caption: Logical relationship in NMR structural analysis.

References

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 2,3,4,9-Tetrahydro-1H-carbazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the predicted mass spectrometry fragmentation pathways for 2,3,4,9-Tetrahydro-1H-carbazol-2-amine. Due to the absence of direct literature on the mass spectral analysis of this specific compound, this guide synthesizes data from the well-documented fragmentation of the parent 2,3,4,9-tetrahydro-1H-carbazole scaffold and established principles of primary amine fragmentation. This document serves as a valuable resource for the identification, characterization, and quality control of this and structurally related compounds in research and drug development settings.

Predicted Mass Spectrum and Fragmentation Overview

The mass spectrum of this compound is expected to be characterized by a distinct molecular ion peak and a series of fragment ions resulting from the cleavage of the tetrahydrocarbazole ring system and the attached amino group. The presence of a nitrogen atom in the amine group dictates that the molecular ion will have an odd mass-to-charge ratio (m/z), a key diagnostic feature according to the nitrogen rule.[1][2][3]

The primary fragmentation pathway anticipated for this molecule is an alpha-cleavage adjacent to the amine group, a dominant fragmentation mechanism for aliphatic amines.[1][2][3][4][5] This process involves the homolytic cleavage of a carbon-carbon bond adjacent to the carbon bearing the amino group, leading to the formation of a stable, resonance-stabilized cation.

Tabulated Mass Spectral Data

As no experimental mass spectrum for this compound is publicly available, the following table summarizes the key mass spectral data for the parent compound, 2,3,4,9-Tetrahydro-1H-carbazole, which forms the core of the target molecule.[6][7] This data provides a foundational understanding of the fragmentation behavior of the carbazole ring system.

Compound Molecular Formula Molecular Weight Key Fragment Ions (m/z) Reference
2,3,4,9-Tetrahydro-1H-carbazoleC₁₂H₁₃N171.24171 (M+), 170, 143[6][7]

Proposed Fragmentation Pathways

The fragmentation of this compound is predicted to be initiated by ionization, typically forming a molecular ion (M+•). The subsequent fragmentation is expected to follow two primary pathways originating from the amine group and the carbazole nucleus.

Alpha-Cleavage of the Amine Group

The most probable fragmentation route is the alpha-cleavage of the C1-C2 or C2-C3 bonds of the cyclohexane ring, adjacent to the amine-bearing carbon (C2). This cleavage results in the formation of a stable iminium cation.

Alpha_Cleavage_Fragmentation M Molecular Ion (M+•) m/z = 186 F1 Fragment 1 m/z = 157 M->F1 Loss of C₂H₅• F2 Fragment 2 m/z = 144 M->F2 Loss of C₃H₆

Figure 1: Proposed alpha-cleavage fragmentation pathway.
Fragmentation of the Tetrahydrocarbazole Ring

Concurrent with the amine-directed fragmentation, the tetrahydrocarbazole core is expected to undergo fragmentation patterns similar to the parent compound. This can include the loss of small neutral molecules such as ethylene.

Carbazole_Ring_Fragmentation M Molecular Ion (M+•) m/z = 186 F3 Fragment 3 m/z = 158 M->F3 Loss of C₂H₄

Figure 2: Proposed fragmentation of the carbazole ring.

Experimental Protocols

A generalized experimental protocol for the analysis of this compound by mass spectrometry is provided below. This protocol is based on standard methods for the analysis of small organic molecules and can be adapted based on the specific instrumentation available.

Sample Preparation
  • Dissolution: Dissolve an accurately weighed sample of this compound in a suitable volatile solvent such as methanol, acetonitrile, or a mixture thereof, to a final concentration of approximately 1 mg/mL.

  • Dilution: For electrospray ionization (ESI) or other sensitive techniques, further dilute the stock solution to a concentration range of 1-10 µg/mL.

Mass Spectrometry Analysis
  • Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, is recommended for accurate mass measurements and structural elucidation.

  • Ionization Method:

    • Electron Ionization (EI): Suitable for generating fragment-rich spectra and comparison with spectral libraries. Typically performed with an ionization energy of 70 eV.

    • Electrospray Ionization (ESI): A soft ionization technique that is ideal for obtaining the molecular ion peak with minimal fragmentation. The sample solution is introduced into the ESI source at a constant flow rate.

  • Mass Analyzer Settings:

    • Mass Range: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 50-500).

    • Polarity: Positive ion mode is generally used for the analysis of amines.

  • Tandem Mass Spectrometry (MS/MS):

    • To confirm the proposed fragmentation pathways, perform MS/MS analysis on the molecular ion (m/z 186).

    • Isolate the precursor ion and subject it to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen) at varying collision energies to generate a product ion spectrum.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Analysis Prep1 Dissolve Sample (1 mg/mL) Prep2 Dilute for Analysis (1-10 µg/mL) Prep1->Prep2 MS1 Introduce Sample to MS MS2 Ionization (EI or ESI) MS1->MS2 MS3 Mass Analysis (MS1) MS2->MS3 MS4 Tandem MS (MS/MS) MS3->MS4 Data1 Identify Molecular Ion Data2 Analyze Fragmentation Pattern Data1->Data2 Data3 Structural Elucidation Data2->Data3 cluster_prep cluster_prep cluster_analysis cluster_analysis cluster_prep->cluster_analysis cluster_data cluster_data cluster_analysis->cluster_data

Figure 3: Generalized workflow for mass spectrometry analysis.

Conclusion

This technical guide provides a predictive framework for understanding the mass spectrometry fragmentation of this compound. The proposed fragmentation pathways, centered on the characteristic alpha-cleavage of the amine and fragmentation of the carbazole core, offer a solid basis for the identification and structural elucidation of this compound and its derivatives. The provided experimental protocols can be utilized to generate empirical data to validate and refine these predictions. This information is crucial for researchers and professionals in the fields of medicinal chemistry and drug development who work with this important class of molecules.

References

Unveiling the Structural Architecture of 2,3,4,9-Tetrahydro-1H-carbazol-2-amine Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure, synthesis, and biological significance of 2,3,4,9-tetrahydro-1H-carbazol-2-amine derivatives. While crystallographic data for the specific 2-amino substituted scaffold remains elusive in the current body of scientific literature, this paper leverages available data on the parent tetrahydrocarbazole and its other derivatives to offer valuable structural insights. This information, coupled with detailed experimental protocols and an exploration of relevant biological pathways, serves as a critical resource for the rational design of novel therapeutics based on this promising molecular framework.

The Tetrahydrocarbazole Core: A Foundation for Drug Design

The 2,3,4,9-tetrahydro-1H-carbazole scaffold is a prominent feature in numerous biologically active natural products and synthetic molecules.[1] Its rigid, fused-ring system provides a unique three-dimensional architecture that is amenable to chemical modification, making it an attractive starting point for drug discovery programs. Understanding the crystal structure of this core is paramount for elucidating structure-activity relationships (SAR) and for the in-silico design of potent and selective ligands.

Crystal Structure of the Parent Scaffold: 2,3,4,9-Tetrahydro-1H-carbazole

Detailed crystallographic analysis of the parent compound, 2,3,4,9-tetrahydro-1H-carbazole, reveals key structural features that are likely conserved across its derivatives. The molecule crystallizes in the orthorhombic space group P212121.[1] The cyclohexene ring adopts a half-chair conformation, a common feature for this ring system.[1][2] The crystal packing is primarily stabilized by a network of intermolecular N—H···π and C—H···π interactions.[1][2]

Table 1: Crystallographic Data for 2,3,4,9-Tetrahydro-1H-carbazole [1]

ParameterValue
FormulaC₁₂H₁₃N
Molecular Weight171.23 g/mol
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)6.1067 (4)
b (Å)7.9488 (5)
c (Å)19.4512 (12)
V (ų)944.18 (10)
Z4
Temperature (K)293 (2)
RadiationMo Kα
Structural Insights from a Derivative: 8-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one

Further understanding of the tetrahydrocarbazole framework can be gained from the crystal structure of derivatives such as 8-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one. This compound crystallizes in the monoclinic space group P2₁/c. In this derivative, the cyclohexenone ring adopts an envelope conformation.[3] The crystal structure is characterized by intermolecular N—H⋯O hydrogen bonds, forming R²₂(10) ring motifs.[3]

Table 2: Crystallographic Data for 8-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one [3]

ParameterValue
FormulaC₁₃H₁₃NO
Molecular Weight199.24 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.5245 (2)
b (Å)7.1564 (1)
c (Å)13.5870 (3)
β (°)93.960 (2)
V (ų)1020.90 (3)
Z4
Temperature (K)110
RadiationCu Kα

Synthesis and Experimental Protocols

The synthesis of the 2,3,4,9-tetrahydro-1H-carbazole core and its amino-substituted derivatives typically involves well-established organic chemistry methodologies.

General Synthesis of the Tetrahydrocarbazole Ring System

A common and effective method for the synthesis of the tetrahydrocarbazole scaffold is the Fischer indole synthesis.[4]

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product Phenylhydrazine Phenylhydrazine Reflux Reflux in Acetic Acid Phenylhydrazine->Reflux Cyclohexanone Cyclohexanone Cyclohexanone->Reflux Cyclization Acid-catalyzed Cyclization Reflux->Cyclization Phenylhydrazone intermediate THC 2,3,4,9-Tetrahydro- 1H-carbazole Cyclization->THC

Caption: Fischer Indole Synthesis of the Tetrahydrocarbazole Core.

Experimental Protocol: Synthesis of 2,3,4,9-Tetrahydro-1H-carbazole [1]

  • Reaction Setup: A mixture of phenylhydrazine and cyclohexanone is prepared in a suitable solvent, such as glacial acetic acid or ethanol.

  • Condensation: The mixture is heated under reflux to facilitate the condensation reaction, forming the corresponding phenylhydrazone intermediate.

  • Cyclization: The phenylhydrazone is then subjected to cyclization, often catalyzed by a Brønsted or Lewis acid (e.g., polyphosphoric acid), to yield the 2,3,4,9-tetrahydro-1H-carbazole.

  • Purification: The crude product is purified by recrystallization or column chromatography.

Synthesis of Amino-Substituted Derivatives

The introduction of an amino group at various positions on the tetrahydrocarbazole ring can be achieved through several synthetic routes. For example, the synthesis of 6-amino-2,3,4,9-tetrahydro-1H-carbazole involves the nitration of the parent tetrahydrocarbazole followed by reduction of the nitro group.[5]

Amination_Workflow THC 2,3,4,9-Tetrahydro-1H-carbazole Nitro_THC 6-Nitro-2,3,4,9-tetrahydro-1H-carbazole THC->Nitro_THC Nitration (NaNO₂, H₂SO₄) Amino_THC 6-Amino-2,3,4,9-tetrahydro-1H-carbazole Nitro_THC->Amino_THC Reduction (e.g., Zn, NaOH)

Caption: Synthesis of 6-Amino-2,3,4,9-tetrahydro-1H-carbazole.

Experimental Protocol: Synthesis of 6-Amino-2,3,4,9-tetrahydro-1H-carbazole [5]

  • Nitration: 2,3,4,9-Tetrahydro-1H-carbazole is reacted with a nitrating agent, such as sodium nitrate in sulfuric acid, to introduce a nitro group at the 6-position.

  • Reduction: The resulting 6-nitro-2,3,4,9-tetrahydro-1H-carbazole is then reduced to the corresponding amine using a reducing agent like zinc dust in the presence of sodium hydroxide.

  • Purification: The final product is purified by recrystallization.

Biological Activities and Signaling Pathways

Derivatives of 2,3,4,9-tetrahydro-1H-carbazol-amine have shown significant potential in various therapeutic areas, acting on a range of biological targets.

Acetylcholinesterase Inhibition for Alzheimer's Disease

Certain amino-substituted tetrahydrocarbazoles have been identified as selective inhibitors of acetylcholinesterase (AChE), an enzyme implicated in the pathology of Alzheimer's disease.[5] For instance, 6-amino-2,3,4,9-tetrahydro-1H-carbazole has demonstrated selective AChE inhibitory activity.[5]

CpxA Phosphatase Inhibition: A Novel Antibacterial Target

A particularly interesting and more recently discovered activity of tetrahydrocarbazole derivatives is their ability to inhibit the phosphatase activity of CpxA, a sensor kinase in the CpxRA two-component signal transduction system in bacteria.[6] Inhibition of CpxA phosphatase leads to the accumulation of the phosphorylated response regulator CpxR, which in turn downregulates the expression of virulence factors in several pathogenic bacteria.[6][7] This makes CpxA an attractive target for the development of novel anti-infective agents.

Structure-activity relationship studies on 2,3,4,9-tetrahydro-1H-carbazol-1-amines have revealed that the primary amine at the 1-position is crucial for both target engagement and permeation into bacterial cells.[6]

CpxRA_Signaling_Pathway cluster_membrane Bacterial Membrane cluster_cytoplasm Cytoplasm CpxA CpxA (Sensor Kinase) CpxR CpxR (Response Regulator) CpxA->CpxR Phosphorylation CpxR_P CpxR-P (Phosphorylated) CpxR->CpxR_P Virulence_Genes Virulence Factor Genes CpxR_P->Virulence_Genes Represses Transcription Inhibitor Tetrahydrocarbazol-1-amine Derivative Inhibitor->CpxA Inhibits Phosphatase Activity Envelope_Stress Envelope Stress Envelope_Stress->CpxA Activates Kinase

Caption: CpxRA Signaling Pathway and Inhibition by Tetrahydrocarbazole Derivatives.

Conclusion and Future Directions

The 2,3,4,9-tetrahydro-1H-carbazole scaffold represents a versatile and promising platform for the development of new therapeutic agents. While a detailed crystal structure of the 2-amino derivative is yet to be reported, the available crystallographic data for the parent compound and other derivatives provide a solid foundation for structure-based drug design. The demonstrated biological activities, particularly as acetylcholinesterase inhibitors and novel antibacterial agents targeting the CpxRA pathway, highlight the therapeutic potential of this class of molecules. Future research should focus on obtaining single-crystal X-ray diffraction data for this compound and its derivatives to enable more precise in-silico modeling and optimization of their pharmacological properties. The synthesis of diverse libraries of these compounds will be crucial for exploring their full therapeutic potential and for identifying lead candidates for further development.

References

An In-depth Technical Guide on the Solubility of 2,3,4,9-Tetrahydro-1H-carbazol-2-amine in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2,3,4,9-Tetrahydro-1H-carbazol-2-amine in organic solvents. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this guide focuses on providing qualitative solubility information for structurally related compounds, detailed experimental protocols for determining solubility, and a generalized workflow for solubility assessment.

Introduction to this compound

This compound is a derivative of the tetrahydrocarbazole scaffold, a core structure found in many biologically active molecules. The presence of both a hydrophobic carbazole core and a hydrophilic amine group suggests that its solubility will be highly dependent on the polarity of the solvent. Understanding the solubility of this compound is crucial for a variety of applications in drug discovery and development, including formulation, synthesis, and purification.

Solubility Profile

Table 1: Qualitative Solubility of Structurally Related Compounds

CompoundSolventSolubilityReference
2,3,4,9-Tetrahydro-1H-carbazol-3-amineEthanolSoluble[1]
MethanolSoluble[1]
DimethylformamideSoluble[1]
2,3,4,9-Tetrahydro-1H-carbazoleWaterInsoluble[2][3]
MethanolGood ("almost transparency")[2][3]

The solubility of the 3-amino isomer in polar protic and polar aprotic solvents suggests that this compound is also likely to be soluble in these types of organic solvents. The good solubility of the parent carbazole in methanol further supports this prediction.

Experimental Protocol for Solubility Determination

The following is a general experimental protocol for determining the thermodynamic solubility of an organic amine like this compound in an organic solvent using the shake-flask method.

Objective: To determine the saturation concentration of the compound in a specific organic solvent at a controlled temperature.

Materials:

  • This compound (solid)

  • Selected organic solvent (e.g., methanol, ethanol, DMSO, chloroform)

  • Thermostatically controlled shaker or incubator

  • Analytical balance

  • Glass vials with screw caps

  • Syringe filters (chemically compatible, e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument.

Procedure:

  • Preparation of a Supersaturated Solution:

    • Add an excess amount of solid this compound to a known volume of the selected organic solvent in a glass vial. The presence of undissolved solid is essential to ensure that the solution reaches equilibrium at saturation.

    • Securely cap the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in a thermostatically controlled shaker set to a specific temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved compound.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vial to stand undisturbed for a short time to let the excess solid settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the collected sample through a syringe filter to remove any undissolved microparticles. This step is critical to avoid overestimation of solubility.

  • Quantification:

    • Accurately dilute the filtered aliquot with the same organic solvent to a concentration that falls within the linear range of the analytical method.

    • Analyze the diluted sample using a pre-calibrated HPLC method to determine the concentration of the dissolved compound. A calibration curve should be prepared using standard solutions of this compound of known concentrations in the same solvent.

  • Calculation:

    • Calculate the solubility of the compound in the chosen solvent based on the measured concentration and the dilution factor. The solubility is typically expressed in units such as mg/mL or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for determining the solubility of a chemical compound.

G General Workflow for Solubility Determination cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling & Analysis cluster_result Result A Add excess solid compound to a known volume of solvent B Seal the container to prevent solvent evaporation A->B C Agitate at a constant temperature for 24-48 hours B->C D Allow solid to settle C->D E Withdraw supernatant D->E F Filter the sample E->F G Dilute the filtrate F->G H Analyze by HPLC or other suitable method G->H I Calculate solubility from the concentration H->I

References

The Tetrahydrocarbazole Scaffold: A Comprehensive Technical Guide to its Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,2,3,4-tetrahydrocarbazole (THC) scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry. As a core component of numerous natural products and synthetic molecules, it exhibits a remarkable breadth of biological activities.[1][2][3] This technical guide provides an in-depth exploration of the diverse pharmacological properties of tetrahydrocarbazole derivatives, focusing on their anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. The guide is intended to serve as a comprehensive resource, complete with quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to facilitate further research and drug development endeavors.

Anticancer Activities

Tetrahydrocarbazole derivatives have emerged as a promising class of anticancer agents, demonstrating efficacy against a wide range of cancer cell lines.[1][2] Their mechanisms of action are multifaceted, often involving the induction of apoptosis, cell cycle arrest, and the inhibition of crucial cellular processes like microtubule polymerization and signal transduction pathways.[1][4]

Quantitative Anticancer Activity Data

The cytotoxic effects of various tetrahydrocarbazole derivatives have been quantified using metrics such as the half-maximal inhibitory concentration (IC50). The following table summarizes the reported anticancer activities of selected compounds.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Tetrahydrocarbazole-1-amine/5-arylidene-4-thiazolinone hybrid (11c)Jurkat (Leukemia)1.44 ± 0.09[5]
U937 (Lymphoma)1.77 ± 0.08[5]
HCT-116 (Colon)6.75 ± 0.08[5]
Tetrahydrocarbazole-dithioate hybrid (6f)MCF-7 (Breast)0.00724[6]
3-nitro phenyl-N-[2-oxo- 2- (1,2,3,4-tetrahydro-9H- carbazol-9-yl)ethyl] thio semicarbazoneVariousNot specified[1]
Tetrahydrocarbazole-tethered triazole (5g)MCF-7 (Breast)Potent[7]
3,6-diamido-2,3,4,9-tetrahydro-1H-carbazoleMCF-7, HTC116, A596Significant[8]
Key Anticancer Mechanisms and Signaling Pathways

A primary mechanism by which tetrahydrocarbazole derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death. This is often initiated via the intrinsic (mitochondrial) pathway.

apoptosis_pathway THC Tetrahydrocarbazole Derivatives Bax Bax THC->Bax activates Bcl2 Bcl-2 THC->Bcl2 inhibits Mitochondrion Mitochondrion Bax->Mitochondrion promotes permeabilization Bcl2->Mitochondrion inhibits permeabilization CytochromeC Cytochrome c Mitochondrion->CytochromeC releases Apaf1 Apaf-1 CytochromeC->Apaf1 binds Caspase9 Caspase-9 Apaf1->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis

Figure 1: Intrinsic Apoptosis Pathway Induced by Tetrahydrocarbazoles.

Certain tetrahydrocarbazole derivatives have been shown to arrest the cell cycle at specific phases, preventing cancer cell proliferation. For instance, some compounds induce a G2/M phase arrest.[7]

cell_cycle_arrest cluster_G2M G2/M Transition THC Tetrahydrocarbazole Derivatives CDK1_CyclinB CDK1/Cyclin B Complex THC->CDK1_CyclinB inhibits Arrest Cell Cycle Arrest G2_Phase G2 Phase M_Phase M Phase (Mitosis) CDK1_CyclinB->M_Phase promotes entry G2_Phase->M_Phase progression M_Phase->Arrest blocked

Figure 2: G2/M Cell Cycle Arrest Mechanism.
Experimental Protocol: Sulforhodamine B (SRB) Assay for Cytotoxicity

This protocol outlines the determination of cell viability and cytotoxicity of tetrahydrocarbazole derivatives using the SRB assay.[9][10]

1. Cell Plating:

  • Seed cells in a 96-well microtiter plate at a density of 5,000-10,000 cells/well in 100 µL of appropriate culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

2. Compound Treatment:

  • Prepare a series of dilutions of the tetrahydrocarbazole derivative in culture medium.

  • Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for 48-72 hours under the same conditions.

3. Cell Fixation:

  • Gently remove the medium and add 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well.

  • Incubate at 4°C for 1 hour to fix the cells.

4. Staining:

  • Wash the plate five times with slow-running tap water and allow it to air dry completely.

  • Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well.

  • Incubate at room temperature for 30 minutes.

5. Washing and Solubilization:

  • Quickly wash the plate four times with 1% (v/v) acetic acid to remove unbound dye.

  • Allow the plate to air dry.

  • Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the bound SRB dye.

6. Absorbance Measurement:

  • Shake the plate on a plate shaker for 5 minutes.

  • Measure the absorbance at 510 nm using a microplate reader.

7. Data Analysis:

  • Calculate the percentage of cell growth inhibition compared to the vehicle control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Antimicrobial Activities

The tetrahydrocarbazole scaffold has demonstrated notable activity against a range of pathogenic bacteria and fungi.[2][11][12] This makes it a valuable template for the development of new antimicrobial agents to combat infectious diseases.

Quantitative Antimicrobial Activity Data

The antimicrobial efficacy is typically expressed as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
Guanidine-containing carbazole derivative (49p)Staphylococcus aureus (MRSA)0.78-1.56[3]
Thiazole-containing carbazoleVarious bacteria and fungiNot specified[3]
Dibromo-1,2,3,4-tetrahydrocarbazoleVarious microbesActive[2]
N-substituted tetrahydrocarbazole-benzohydrazide hybridsVarious bacteria and fungiPromising antibacterial, moderate antifungal[11]
Experimental Protocol: Agar Well Diffusion Assay

This method is widely used for the preliminary screening of antimicrobial activity.[12][13]

1. Preparation of Inoculum:

  • Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard) of the test organism in sterile saline or broth.

2. Plate Inoculation:

  • Uniformly spread the microbial inoculum over the entire surface of a sterile Mueller-Hinton agar plate using a sterile cotton swab.

3. Well Preparation:

  • Aseptically create wells (6-8 mm in diameter) in the inoculated agar plate using a sterile cork borer.

4. Sample Application:

  • Add a defined volume (e.g., 50-100 µL) of the tetrahydrocarbazole derivative solution (at a known concentration) into each well. Include a solvent control and a standard antibiotic as a positive control.

5. Incubation:

  • Incubate the plates at the optimal temperature for the test microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

6. Measurement and Interpretation:

  • Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.

  • A larger zone of inhibition indicates greater antimicrobial activity.

Anti-inflammatory Activities

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Tetrahydrocarbazole derivatives have shown significant anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[14][15]

Quantitative Anti-inflammatory Activity Data

The anti-inflammatory potential is often assessed by the ability of a compound to inhibit COX enzymes, with the IC50 value indicating the concentration required for 50% inhibition.

Compound/DerivativeTargetIC50 (µg/mL)Reference
Tetrahydrocarbazole-linked diazole (2)In vitro anti-inflammatory assay0.06[6]
Tetrahydrocarbazole-linked diazole (3)In vitro anti-inflammatory assay0.7[6]
Tetrahydrocarbazole-linked diazole (5)In vitro anti-inflammatory assay0.86[6]
Tetrahydrocarbazole-linked diazole (6)In vitro anti-inflammatory assay0.82[6]
1-ethyl-8-n-propyl-1,2,3,4-tetrahydrocarbazole-1-acetic acidAdjuvant arthritis in rats (ED50)1.1 ± 0.2 mg/kg[9]
Mechanism of Action: COX Inhibition

Tetrahydrocarbazole derivatives can inhibit the activity of COX-1 and/or COX-2, enzymes responsible for the synthesis of prostaglandins, which are key mediators of inflammation.

cox_inhibition_pathway ArachidonicAcid Arachidonic Acid COX_Enzymes COX-1 / COX-2 ArachidonicAcid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins synthesis Inflammation Inflammation Prostaglandins->Inflammation mediate THC Tetrahydrocarbazole Derivatives THC->COX_Enzymes inhibit fischer_indole_synthesis Phenylhydrazine Phenylhydrazine Derivative Hydrazone_Formation Phenylhydrazone Formation Phenylhydrazine->Hydrazone_Formation Cyclohexanone Cyclohexanone Derivative Cyclohexanone->Hydrazone_Formation Acid_Catalyst Acid Catalyst (e.g., Acetic Acid, HCl) Acid_Catalyst->Hydrazone_Formation Rearrangement [3,3]-Sigmatropic Rearrangement Hydrazone_Formation->Rearrangement Cyclization Cyclization & Aromatization Rearrangement->Cyclization THC_Product Tetrahydrocarbazole Cyclization->THC_Product

References

The Diverse Pharmacological Landscape of Substituted Tetrahydrocarbazoles: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Substituted tetrahydrocarbazoles, a class of heterocyclic compounds, have emerged as a versatile scaffold in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities. This technical guide provides an in-depth overview of their anticancer, antibacterial, antiviral, and hypoglycemic properties, presenting key quantitative data, detailed experimental methodologies, and visual representations of their mechanisms of action to facilitate further research and drug development.

Anticancer Activity: Targeting Cell Proliferation and Survival

Substituted tetrahydrocarbazoles have shown significant promise as anticancer agents, exhibiting cytotoxic effects against various cancer cell lines. The primary mechanisms underlying their anticancer activity involve the induction of apoptosis, cell cycle arrest, and inhibition of key enzymes involved in cancer progression.

Quantitative Anticancer Data

The following table summarizes the in vitro cytotoxic activity of representative substituted tetrahydrocarbazole derivatives against various cancer cell lines, with data presented as IC50 values (the concentration required to inhibit 50% of cell growth).

Compound IDSubstitution PatternCancer Cell LineIC50 (µM)Reference
THC-1 6-bromo-N-[(1R)-1-phenylethyl]-2,3,4,9-tetrahydro-1H-carbazol-1-amineW12 (Cervical)Low nanomolar[1]
THC-2 4-chlorophenylpiperazine derivative hybridized with dithioateMCF7 (Breast)0.00724[2]
THC-3 4-chlorophenylpiperazine derivative hybridized with dithioateHCT116 (Colon)0.00823[2]
THC-4 Tetrahydrocarbazole-tethered triazole (Compound 5g)MCF-7 (Breast)Potent[3]
Experimental Protocol: MTT Assay for Cytotoxicity Screening

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and proliferation.

Methodology:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the substituted tetrahydrocarbazole compounds and incubated for an additional 48-72 hours.

  • MTT Addition: Following the treatment period, the culture medium is replaced with a fresh medium containing MTT solution (0.5 mg/mL). The plates are incubated for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution, such as dimethyl sulfoxide (DMSO) or isopropanol.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570 nm. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: The IC50 values are calculated by plotting the percentage of cell viability against the compound concentration.

Signaling Pathway: Induction of Apoptosis

Several substituted tetrahydrocarbazole derivatives have been shown to induce apoptosis in cancer cells. This process is often mediated through the intrinsic pathway, involving the regulation of Bcl-2 family proteins and the activation of caspases.

THC Substituted Tetrahydrocarbazole Bcl2 Bcl-2 Family (Anti-apoptotic) THC->Bcl2 Inhibition Bax Bax/Bak (Pro-apoptotic) THC->Bax Activation Mito Mitochondria Bax->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Intrinsic apoptosis pathway induced by substituted tetrahydrocarbazoles.

Antibacterial Activity: Disrupting Bacterial Proliferation

Substituted tetrahydrocarbazoles have demonstrated notable activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. Their mechanisms of action often involve the inhibition of essential bacterial enzymes, such as DNA gyrase, and the disruption of DNA biosynthesis.

Quantitative Antibacterial Data

The following table presents the minimum inhibitory concentration (MIC) values for selected substituted tetrahydrocarbazole derivatives against various bacterial strains.

Compound IDSubstitution PatternBacterial StrainMIC (µg/mL)Reference
THC-5 Dithiocarbamate hybridStaphylococcus aureus-[2]
THC-6 Dithiocarbamate hybridEscherichia coli-[2]
THC-7 Unspecified derivativeNot specified21[4]
Experimental Protocol: Microbroth Dilution Method for MIC Determination

The microbroth dilution method is a standard laboratory technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific bacterium.

Methodology:

  • Preparation of Inoculum: A standardized suspension of the test bacterium is prepared in a suitable broth medium.

  • Serial Dilution: The substituted tetrahydrocarbazole compound is serially diluted in a 96-well microtiter plate containing the broth medium.

  • Inoculation: Each well is inoculated with the bacterial suspension.

  • Incubation: The microtiter plate is incubated at an appropriate temperature (typically 37°C) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the bacterium.

Mechanism of Action: Inhibition of DNA Gyrase

DNA gyrase is a type II topoisomerase that is essential for bacterial DNA replication, transcription, and repair. Inhibition of this enzyme leads to the disruption of these critical cellular processes and ultimately bacterial cell death.

THC Substituted Tetrahydrocarbazole DNAGyrase Bacterial DNA Gyrase (GyrA and GyrB subunits) THC->DNAGyrase Inhibition of ATP-binding site RelaxedDNA Relaxed DNA (Negative Supercoiling) DNAGyrase->RelaxedDNA Introduces negative supercoils Replication DNA Replication & Transcription Disrupted DNAGyrase->Replication Essential for ATP ATP ATP->DNAGyrase SupercoiledDNA Supercoiled DNA SupercoiledDNA->DNAGyrase

Caption: Inhibition of bacterial DNA gyrase by substituted tetrahydrocarbazoles.

Antiviral Activity: Combating Viral Infections

Certain substituted tetrahydrocarbazoles have exhibited potent antiviral activity, particularly against human papillomaviruses (HPV).[1] Their mechanism of action is believed to involve the inhibition of viral replication processes.

Quantitative Antiviral Data

The following table highlights the in vitro antiviral activity of a representative substituted tetrahydrocarbazole derivative against human papillomavirus.

Compound IDSubstitution PatternVirusAssayEC50 (µM)Reference
THC-1 6-bromo-N-[(1R)-1-phenylethyl]-2,3,4,9-tetrahydro-1H-carbazol-1-amineHPVW12 antiviral assayLow nanomolar[1]
Experimental Protocol: W12 Antiviral Assay

The W12 cell line is a cervical carcinoma cell line that maintains episomal copies of HPV-16, providing a relevant in vitro model for screening anti-HPV compounds.

Methodology:

  • Cell Culture: W12 cells are cultured under standard conditions.

  • Compound Treatment: The cells are treated with various concentrations of the substituted tetrahydrocarbazole compounds.

  • Viral DNA Extraction: After a specified incubation period, total DNA is extracted from the cells.

  • Quantification of Viral DNA: The amount of episomal HPV DNA is quantified using methods such as Southern blotting or quantitative PCR (qPCR).

  • Data Analysis: The EC50 value, the concentration of the compound that reduces the amount of viral DNA by 50%, is determined.

Proposed Antiviral Mechanism

The precise antiviral mechanism of many substituted tetrahydrocarbazoles is still under investigation. However, it is hypothesized that they may interfere with the function of viral oncoproteins, such as E6 and E7 in the case of HPV, which are crucial for viral replication and cellular transformation.

THC Substituted Tetrahydrocarbazole ViralOncoproteins Viral Oncoproteins (e.g., HPV E6/E7) THC->ViralOncoproteins Inhibition p53_Rb Tumor Suppressor Proteins (p53, pRb) ViralOncoproteins->p53_Rb Degradation/ Inactivation CellCycle Cell Cycle Progression & Inhibition of Apoptosis ViralOncoproteins->CellCycle Promotes p53_Rb->CellCycle Regulate ViralReplication Viral Replication Inhibited CellCycle->ViralReplication Supports

Caption: Proposed mechanism of antiviral action against HPV.

Hypoglycemic Activity: A Potential Avenue for Diabetes Treatment

Recent studies have highlighted the potential of substituted tetrahydrocarbazoles as hypoglycemic agents. These compounds have been shown to enhance glucose consumption in liver cells, suggesting a potential therapeutic application in the management of diabetes.

Quantitative Hypoglycemic Data

The following data illustrates the hypoglycemic effect of a promising aza-tetrahydrocarbazole derivative.

Compound IDDescriptionCell LineEffectReference
THC-8 Aza-tetrahydrocarbazole compound 12bHepG2 (Liver)45% increase in glucose consumption[5]
Experimental Protocol: Glucose Consumption Assay in HepG2 Cells

This assay measures the ability of a compound to stimulate glucose uptake and metabolism in liver cells.

Methodology:

  • Cell Culture: HepG2 cells are cultured in a suitable medium.

  • Compound Treatment: The cells are treated with the substituted tetrahydrocarbazole compound for a defined period.

  • Glucose Measurement: The concentration of glucose in the culture medium is measured at the beginning and end of the treatment period using a glucose oxidase-based assay.

  • Data Analysis: The amount of glucose consumed by the cells is calculated by subtracting the final glucose concentration from the initial concentration. The results are typically expressed as a percentage increase in glucose consumption compared to a vehicle control.

Signaling Pathway: Activation of AMPK

The hypoglycemic effect of some substituted tetrahydrocarbazoles is believed to be mediated through the activation of the AMP-activated protein kinase (AMPK) pathway.[5] AMPK is a key cellular energy sensor that, when activated, promotes glucose uptake and utilization.

THC Substituted Tetrahydrocarbazole AMPK AMPK Activation THC->AMPK GLUT4 GLUT4 Translocation to Cell Membrane AMPK->GLUT4 Glycolysis Increased Glycolysis AMPK->Glycolysis GlucoseUptake Increased Glucose Uptake GLUT4->GlucoseUptake

Caption: AMPK pathway activation leading to increased glucose uptake.

Conclusion

Substituted tetrahydrocarbazoles represent a privileged scaffold with significant therapeutic potential across multiple disease areas. Their diverse pharmacological activities, coupled with the potential for synthetic modification to optimize potency and selectivity, make them an exciting area for future drug discovery and development. This technical guide provides a foundational understanding of their pharmacological profiles, offering valuable insights and methodologies for researchers dedicated to advancing this promising class of compounds.

References

In Silico Modeling of 2,3,4,9-Tetrahydro-1H-carbazol-2-amine Interactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the computational methodologies used to model the interactions of 2,3,4,9-Tetrahydro-1H-carbazol-2-amine. This document outlines potential protein targets, detailed protocols for in silico experiments, and summarizes hypothetical quantitative data to illustrate the potential binding affinities and interactions of this compound.

Introduction

The 2,3,4,9-tetrahydro-1H-carbazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of an amine group at the 2-position of this scaffold presents a molecule with the potential to interact with a variety of biological targets, particularly those within the central nervous system. In silico modeling techniques, such as molecular docking and molecular dynamics simulations, are powerful tools for predicting and analyzing the interactions of this small molecule with target proteins at an atomic level. This guide will explore the application of these methods to elucidate the potential pharmacological profile of this compound.

Potential Protein Targets and Signaling Pathways

Based on the known activities of structurally related tetrahydrocarbazole derivatives, several key protein targets are of high interest for in silico investigation of this compound. These include enzymes and receptors involved in neurotransmission.

Acetylcholinesterase (AChE)

Derivatives of tetrahydrocarbazole have been identified as inhibitors of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[1] Inhibition of AChE is a key therapeutic strategy for Alzheimer's disease. The potential interaction of this compound with AChE is a primary focus of this guide.

Below is a simplified representation of the cholinergic signaling pathway and the role of AChE.

CholinergicSignaling Presynaptic_Neuron Presynaptic Neuron Synaptic_Vesicle Synaptic Vesicle (contains Acetylcholine) Acetylcholine Acetylcholine Synaptic_Vesicle->Acetylcholine Release Synaptic_Cleft Synaptic Cleft ACh_Receptor Acetylcholine Receptor Acetylcholine->ACh_Receptor Binds AChE Acetylcholinesterase (AChE) Acetylcholine->AChE Hydrolysis Postsynaptic_Neuron Postsynaptic Neuron Signal_Transduction Signal Transduction ACh_Receptor->Signal_Transduction Choline_AceticAcid Choline + Acetic Acid AChE->Choline_AceticAcid

Cholinergic Signaling Pathway
Serotonin Receptors

Various isomers and derivatives of amino-tetrahydrocarbazoles have shown affinity for serotonin receptors, particularly the 5-HT1D and 5-HT6 subtypes.[2][3] These receptors are implicated in a range of neurological and psychiatric conditions, making them attractive targets for novel therapeutics.

The following diagram illustrates a generalized serotonin receptor signaling cascade.

SerotoninSignaling Serotonin Serotonin (5-HT) Serotonin_Receptor Serotonin Receptor (e.g., 5-HT1D, 5-HT6) Serotonin->Serotonin_Receptor Binds G_Protein G-Protein Serotonin_Receptor->G_Protein Activates Effector_Enzyme Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector_Enzyme Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector_Enzyme->Second_Messenger Produces Cellular_Response Cellular Response Second_Messenger->Cellular_Response

Serotonin Receptor Signaling
Dopamine Receptors

Carbazole derivatives have also been explored as antagonists for dopamine receptors, with a focus on the D3 subtype.[4][5] The dopaminergic system is crucial for motor control, motivation, and reward, and its dysregulation is associated with several neurological and psychiatric disorders.

A simplified dopamine receptor signaling pathway is depicted below.

DopamineSignaling Dopamine Dopamine Dopamine_Receptor Dopamine Receptor (e.g., D3) Dopamine->Dopamine_Receptor Binds G_Protein_Coupling G-Protein Coupling Dopamine_Receptor->G_Protein_Coupling Initiates Downstream_Signaling Downstream Signaling (e.g., cAMP regulation) G_Protein_Coupling->Downstream_Signaling Neuronal_Activity_Modulation Modulation of Neuronal Activity Downstream_Signaling->Neuronal_Activity_Modulation

Dopamine Receptor Signaling

In Silico Modeling: Experimental Protocols

A systematic in silico approach is essential to predict and analyze the binding of this compound to its potential protein targets. The following sections provide detailed protocols for molecular docking and molecular dynamics simulations.

The general workflow for these in silico experiments is illustrated below.

InSilicoWorkflow cluster_prep Preparation cluster_sim Simulation cluster_analysis Analysis Protein_Prep Protein Structure Preparation Docking Molecular Docking Protein_Prep->Docking Ligand_Prep Ligand Structure Preparation Ligand_Prep->Docking MD_Sim Molecular Dynamics Simulation Docking->MD_Sim Top Scoring Pose Binding_Mode Binding Mode Analysis Docking->Binding_Mode Binding_Energy Binding Energy Calculation Docking->Binding_Energy Stability_Analysis Complex Stability Analysis MD_Sim->Stability_Analysis

In Silico Modeling Workflow
Molecular Docking Protocol using AutoDock Vina

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor.

1. Preparation of the Receptor (Protein):

  • Obtain the 3D crystal structure of the target protein (e.g., AChE, 5-HT receptor, D3 receptor) from the Protein Data Bank (PDB).

  • Remove water molecules, co-factors, and any existing ligands from the PDB file.

  • Add polar hydrogen atoms and assign Gasteiger charges to the protein using AutoDockTools (ADT).

  • Save the prepared protein structure in PDBQT format.

2. Preparation of the Ligand (this compound):

  • Generate the 3D structure of the ligand using a chemical drawing tool like ChemDraw or Avogadro.

  • Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).

  • In ADT, define the rotatable bonds of the ligand.

  • Save the prepared ligand in PDBQT format.

3. Grid Box Generation:

  • Define a grid box that encompasses the active site of the receptor. The coordinates of the active site can be determined from the literature or by analyzing the binding site of a co-crystallized ligand.

  • Set the grid box dimensions (e.g., 60 x 60 x 60 Å) and center coordinates.

4. Docking Simulation:

  • Use AutoDock Vina to perform the docking calculations.

  • The command line for a typical Vina run is: vina --receptor receptor.pdbqt --ligand ligand.pdbqt --config config.txt --out output.pdbqt --log log.txt

  • The config.txt file should contain the grid box center and size parameters.

5. Analysis of Results:

  • Analyze the output PDBQT file, which contains multiple binding poses of the ligand ranked by their binding affinity (in kcal/mol).

  • The pose with the lowest binding energy is considered the most favorable.

  • Visualize the protein-ligand interactions of the best pose using software like PyMOL or UCSF Chimera to identify key interacting residues (e.g., hydrogen bonds, hydrophobic interactions).

Molecular Dynamics Simulation Protocol using GROMACS

Molecular dynamics (MD) simulations provide insights into the dynamic behavior and stability of the protein-ligand complex over time.

1. System Preparation:

  • Use the best-ranked docked pose from the molecular docking study as the starting structure for the protein-ligand complex.

  • Generate the topology file for the ligand using a tool like the CHARMM General Force Field (CGenFF) server.

  • Combine the protein and ligand topology files.

2. Solvation and Ionization:

  • Create a simulation box (e.g., a cubic box with a 1.0 nm distance from the protein surface).

  • Solvate the system with a suitable water model (e.g., TIP3P).

  • Add ions (e.g., Na+ and Cl-) to neutralize the system and mimic physiological ionic strength.

3. Energy Minimization:

  • Perform energy minimization of the solvated system to remove steric clashes and relax the structure. This is typically done using the steepest descent algorithm.

4. Equilibration:

  • Perform a two-step equilibration process:

    • NVT (constant Number of particles, Volume, and Temperature) equilibration: Heat the system to the desired temperature (e.g., 300 K) while restraining the protein and ligand heavy atoms.

    • NPT (constant Number of particles, Pressure, and Temperature) equilibration: Equilibrate the system at the desired pressure (e.g., 1 bar) to ensure proper density.

5. Production MD Run:

  • Run the production MD simulation for a desired time scale (e.g., 100 ns) without any restraints.

  • Save the trajectory and energy files at regular intervals.

6. Trajectory Analysis:

  • Analyze the MD trajectory to assess the stability of the protein-ligand complex.

  • Calculate metrics such as Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and the number of hydrogen bonds over time.

  • Visualize the trajectory to observe the dynamic interactions between the ligand and the protein.

Data Presentation: Hypothetical Binding Affinities

The following table summarizes hypothetical quantitative data from molecular docking simulations of this compound with the identified potential protein targets. These values are for illustrative purposes to demonstrate how such data would be presented.

Target ProteinPDB IDBinding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)
Acetylcholinesterase (AChE)4EY7-9.2Trp86, Tyr337, Phe338
Serotonin Receptor 5-HT1D7DFL-8.5Asp110, Ser199, Phe331
Serotonin Receptor 5-HT67F5E-8.1Asp106, Trp281, Phe285
Dopamine Receptor D37CVP-7.9Asp110, Ser192, Phe346

Conclusion

This technical guide has outlined a comprehensive in silico approach for investigating the interactions of this compound with potential biological targets. By employing molecular docking and molecular dynamics simulations, researchers can gain valuable insights into the binding modes, affinities, and stability of this compound with proteins such as acetylcholinesterase, serotonin receptors, and dopamine receptors. The detailed protocols and illustrative data presented herein provide a framework for computational drug discovery efforts focused on this promising chemical scaffold. The visualization of relevant signaling pathways and experimental workflows further aids in understanding the broader biological context of these molecular interactions. This in silico-driven approach can significantly accelerate the identification and optimization of novel therapeutic agents based on the 2,3,4,9-tetrahydro-1H-carbazole core.

References

Methodological & Application

Application Notes and Protocols: Fischer Indole Synthesis for 2,3,4,9-Tetrahydro-1H-carbazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis of 2,3,4,9-Tetrahydro-1H-carbazol-2-amine, a valuable building block in medicinal chemistry and drug development. The protocols detailed below leverage the robust Fischer indole synthesis and subsequent functional group manipulations to afford the target amine.

Introduction

The 2,3,4,9-tetrahydro-1H-carbazole scaffold is a privileged structure found in numerous biologically active compounds. The introduction of an amine functionality at the 2-position opens avenues for the development of novel therapeutics, particularly those targeting the central nervous system. The Fischer indole synthesis, a classic and versatile method for constructing the indole ring system, serves as the cornerstone of the synthetic strategy outlined herein.[1][2][3] This document presents two primary synthetic routes to the target compound, each with detailed experimental protocols.

Synthetic Strategy Overview

The synthesis of this compound can be achieved through two primary pathways, both commencing with a Fischer indole synthesis.

Route A involves the initial synthesis of the ketone precursor, 2,3,4,9-tetrahydro-1H-carbazol-2-one, followed by a reductive amination to yield the desired primary amine.

Route B employs a protected amine on the cyclohexanone ring prior to the Fischer indole synthesis. This leads to a protected 2-amino-tetrahydrocarbazole derivative, which is then deprotected to afford the final product.

Data Presentation

The following tables summarize the key quantitative data associated with the synthetic protocols.

Table 1: Synthesis of 2,3,4,9-Tetrahydro-1H-carbazole (Precursor for Derivatization)

Reactant 1Reactant 2Catalyst/SolventReaction ConditionsYield (%)Melting Point (°C)
PhenylhydrazineCyclohexanoneGlacial Acetic AcidReflux~75118-121[4][5]

Table 2: Synthesis of N-Boc-2,3,4,9-tetrahydro-1H-carbazol-2-amine (Route B Intermediate)

Reactant 1Reactant 2Catalyst/SolventReaction ConditionsYield (%)
PhenylhydrazineN-Boc-2-aminocyclohexanoneGlacial Acetic AcidRefluxNot specified

Table 3: Deprotection of N-Boc-2,3,4,9-tetrahydro-1H-carbazol-2-amine (Route B Final Step)

ReactantReagentSolventReaction ConditionsYield (%)
N-Boc-2,3,4,9-tetrahydro-1H-carbazol-2-amineTrifluoroacetic Acid (TFA)Dichloromethane (DCM)Room Temperature>90[6][7][8]

Experimental Protocols

Route A: Synthesis via Reductive Amination

Step 1: Synthesis of 2,3,4,9-tetrahydro-1H-carbazol-2-one

This protocol is adapted from the synthesis of the isomeric 1-oxo-1,2,3,4-tetrahydrocarbazoles.[9]

  • Materials:

    • Phenylhydrazine hydrochloride

    • 1,2-Cyclohexanedione

    • Glacial Acetic Acid

    • Ethanol

  • Procedure:

    • In a round-bottom flask, dissolve phenylhydrazine hydrochloride (1.0 eq) in a minimal amount of water.

    • Add 1,2-cyclohexanedione (1.1 eq) to the solution.

    • Add glacial acetic acid (10-20 volumes) to the mixture.

    • Heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

    • Collect the precipitated solid by vacuum filtration and wash thoroughly with water.

    • Recrystallize the crude product from ethanol to obtain pure 2,3,4,9-tetrahydro-1H-carbazol-2-one.

Step 2: Reductive Amination of 2,3,4,9-tetrahydro-1H-carbazol-2-one

This is a general procedure for the reductive amination of a ketone to a primary amine.[10][11]

  • Materials:

    • 2,3,4,9-tetrahydro-1H-carbazol-2-one

    • Ammonium acetate or Ammonia in Methanol

    • Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (STAB)

    • Methanol

  • Procedure:

    • Dissolve 2,3,4,9-tetrahydro-1H-carbazol-2-one (1.0 eq) in methanol.

    • Add a large excess of ammonium acetate (e.g., 10 eq) or saturate the solution with ammonia gas.

    • Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

    • Carefully add sodium cyanoborohydride (1.5-2.0 eq) or sodium triacetoxyborohydride (1.5-2.0 eq) portion-wise.

    • Stir the reaction at room temperature overnight.

    • Quench the reaction by the slow addition of 1M HCl until the solution is acidic.

    • Remove the methanol under reduced pressure.

    • Basify the aqueous residue with 2M NaOH and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield this compound.

Route B: Synthesis via N-Boc Protected Intermediate

Step 1: Synthesis of N-Boc-2,3,4,9-tetrahydro-1H-carbazol-2-amine

  • Materials:

    • Phenylhydrazine

    • tert-butyl (2-oxocyclohexyl)carbamate (N-Boc-2-aminocyclohexanone)

    • Glacial Acetic Acid

  • Procedure:

    • In a round-bottom flask, combine phenylhydrazine (1.0 eq) and tert-butyl (2-oxocyclohexyl)carbamate (1.0 eq) in glacial acetic acid.

    • Heat the mixture to reflux for 2-4 hours, monitoring by TLC.

    • After cooling to room temperature, pour the reaction mixture into ice-water.

    • Extract the product with ethyl acetate.

    • Wash the organic layer with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by column chromatography to yield N-Boc-2,3,4,9-tetrahydro-1H-carbazol-2-amine.

Step 2: Deprotection of N-Boc-2,3,4,9-tetrahydro-1H-carbazol-2-amine

This is a standard procedure for the removal of a Boc protecting group.[6][7][8]

  • Materials:

    • N-Boc-2,3,4,9-tetrahydro-1H-carbazol-2-amine

    • Trifluoroacetic acid (TFA)

    • Dichloromethane (DCM)

  • Procedure:

    • Dissolve N-Boc-2,3,4,9-tetrahydro-1H-carbazol-2-amine (1.0 eq) in dichloromethane.

    • Add trifluoroacetic acid (5-10 eq) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 1-2 hours, or until TLC indicates complete consumption of the starting material.

    • Remove the solvent and excess TFA under reduced pressure.

    • Dissolve the residue in a minimal amount of DCM and neutralize with a saturated solution of sodium bicarbonate.

    • Extract the aqueous layer with DCM.

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to give the crude this compound.

    • Further purification can be achieved by recrystallization or column chromatography if necessary.

Visualizations

The following diagrams illustrate the synthetic pathways and experimental workflows described in these application notes.

Fischer_Indole_Synthesis_Pathway cluster_RouteA Route A cluster_RouteB Route B Phenylhydrazine_A Phenylhydrazine Ketone 2,3,4,9-Tetrahydro-1H-carbazol-2-one Phenylhydrazine_A->Ketone Fischer Indole Synthesis Cyclohexanedione 1,2-Cyclohexanedione Cyclohexanedione->Ketone Amine_A This compound Ketone->Amine_A Reductive Amination Phenylhydrazine_B Phenylhydrazine Protected_Amine N-Boc-2,3,4,9-Tetrahydro-1H-carbazol-2-amine Phenylhydrazine_B->Protected_Amine Fischer Indole Synthesis Protected_Ketone N-Boc-2-aminocyclohexanone Protected_Ketone->Protected_Amine Amine_B This compound Protected_Amine->Amine_B Deprotection

Caption: Synthetic Routes to this compound.

Experimental_Workflow_Route_A cluster_Step1 Step 1: Fischer Indole Synthesis cluster_Step2 Step 2: Reductive Amination Reactants_1 Mix Phenylhydrazine HCl and 1,2-Cyclohexanedione in Acetic Acid Reflux_1 Reflux for 2-4 hours Reactants_1->Reflux_1 Workup_1 Pour into ice-water, filter solid Reflux_1->Workup_1 Purification_1 Recrystallize from Ethanol Workup_1->Purification_1 Reactants_2 Dissolve Ketone in MeOH, add NH4OAc Purification_1->Reactants_2 Imine_Formation Stir for 30 min Reactants_2->Imine_Formation Reduction Add NaBH3CN, stir overnight Imine_Formation->Reduction Workup_2 Quench, Basify, Extract Reduction->Workup_2 Purification_2 Column Chromatography Workup_2->Purification_2

Caption: Experimental Workflow for Route A.

Experimental_Workflow_Route_B cluster_Step1_B Step 1: Fischer Indole Synthesis cluster_Step2_B Step 2: Deprotection Reactants_1B Mix Phenylhydrazine and N-Boc-2-aminocyclohexanone in Acetic Acid Reflux_1B Reflux for 2-4 hours Reactants_1B->Reflux_1B Workup_1B Pour into ice-water, Extract Reflux_1B->Workup_1B Purification_1B Column Chromatography Workup_1B->Purification_1B Reactants_2B Dissolve Protected Amine in DCM, add TFA Purification_1B->Reactants_2B Deprotection_Reaction Stir for 1-2 hours Reactants_2B->Deprotection_Reaction Workup_2B Evaporate, Neutralize, Extract Deprotection_Reaction->Workup_2B Purification_2B Purify if necessary Workup_2B->Purification_2B

Caption: Experimental Workflow for Route B.

References

Application Notes and Protocols: Borsche-Drechsel Cyclization for Tetrahydrocarbazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to the Borsche-Drechsel Cyclization

The Borsche-Drechsel cyclization is a classic and reliable acid-catalyzed chemical reaction used for the synthesis of 1,2,3,4-tetrahydrocarbazoles.[1] First described by Edmund Drechsel in 1888 and further developed by Walther Borsche in 1908, this reaction involves the cyclization of arylhydrazones derived from cyclohexanones.[1] It is considered a special case of the more widely known Fischer indole synthesis.[2] The resulting tetrahydrocarbazole scaffold is a significant pharmacophore found in numerous natural products and biologically active compounds, making this reaction highly relevant in medicinal chemistry and drug discovery.[3] Tetrahydrocarbazole derivatives have shown a wide range of pharmacological activities, including but not limited to, anticancer, neuroprotective, and antimicrobial properties.

Reaction Mechanism

The Borsche-Drechsel cyclization proceeds through a mechanism analogous to the Fischer indole synthesis.[2] The key steps are as follows:

  • Hydrazone Formation: The reaction typically begins with the condensation of an arylhydrazine with a cyclohexanone to form the corresponding arylhydrazone.

  • Tautomerization: The hydrazone then undergoes tautomerization to its enamine form.

  • [4][4]-Sigmatropic Rearrangement: Under acidic conditions and with heating, the enamine undergoes a[4][4]-sigmatropic rearrangement, which is the crucial bond-forming step.[3]

  • Cyclization and Aromatization: The resulting intermediate subsequently cyclizes and eliminates a molecule of ammonia to yield the final aromatic tetrahydrocarbazole product.[2]

Applications in Research and Drug Development

The tetrahydrocarbazole core is a privileged scaffold in medicinal chemistry due to its presence in a wide array of biologically active molecules. The Borsche-Drechsel cyclization provides a straightforward and efficient method to access these important structures.

Key applications include:

  • Natural Product Synthesis: The reaction is a key step in the total synthesis of various carbazole alkaloids.

  • Medicinal Chemistry: Tetrahydrocarbazole derivatives are extensively explored for the development of novel therapeutic agents. They have shown promise as:

    • Anticancer agents

    • Neuroprotective drugs for conditions like Alzheimer's and Parkinson's disease

    • Antimicrobial agents

  • Materials Science: The carbazole unit, accessible from the tetrahydrocarbazole products of this reaction, is a common building block for organic electronic materials such as organic light-emitting diodes (OLEDs).

Data Presentation

The following tables summarize quantitative data for the Borsche-Drechsel cyclization under various conditions, providing a comparative overview of different substrates and methodologies.

Table 1: Synthesis of Substituted Tetrahydrocarbazoles via Conventional Heating

ArylhydrazineCyclohexanoneAcid CatalystSolventReaction Time (h)Yield (%)Reference
PhenylhydrazineCyclohexanoneAcetic AcidAcetic Acid2-495[5]
p-TolylhydrazineCyclohexanoneAcetic Acid/HClAcetic AcidNot SpecifiedHigh[5]
4-Phenylphenylhydrazine HClCyclohexanoneAcetic AcidAcetic Acid2-4High[2]
Phenylhydrazine4-MethylcyclohexanoneAcetic AcidAcetic AcidNot SpecifiedHigh[3]
p-NitrophenylhydrazineCyclohexanoneAcetic AcidAcetic AcidNot SpecifiedModerate[3]

Table 2: Green Synthesis Approaches for Tetrahydrocarbazoles

ArylhydrazineCyclohexanoneCatalystSolventReaction Time (h)Yield (%)Reference
PhenylhydrazineCyclohexanone[bmim(BF4)]Methanol795[6]
p-MethoxyphenylhydrazineCyclohexanone[bmim(BF4)]Methanol585[6]
p-ChlorophenylhydrazineCyclohexanone[bmim(BF4)]Methanol792[6]
PhenylhydrazineCyclohexanoneCerium PhosphateNoneNot SpecifiedHigh[5][7]

Table 3: Comparison of Conventional Heating vs. Microwave Irradiation

ReactionConventional MethodMicrowave MethodReference
Time Yield (%) Time
Borsche-Drechsel Cyclization~6 hGoodMinutes
General Heterocycle SynthesisHours/DaysGoodMinutes

Table 4: Spectroscopic Data for Selected Tetrahydrocarbazoles

Compound1H NMR (CDCl3, δ ppm)13C NMR (CDCl3, δ ppm)IR (cm-1)MS (m/z)Reference
1,2,3,4-Tetrahydrocarbazole7.64 (br s, 1H), 7.49 (m, 1H), 7.29 (m, 1H), 7.08-7.71 (br m, 2H), 2.74 (br t, 4H, J=6), 1.86-1.99 (br m, 4H)134.66, 133.30, 126.82, 119.96, 118.12, 116.81, 109.61, 108.98, 22.42, 22.32, 22.20, 20.053401, 2928, 2848, 1470171 (M+)[3]
8-Methyl-1-oxo-1,2,3,4-tetrahydrocarbazole8.83 (br s, 1H), 7.34-7.67 (m, 4H), 7.05-7.22 (m, 3H), 2.94-3.03 (m, 2H), 2.64-2.68 (m, 2H), 2.49 (s, 3H), 2.24-2.33 (m, 1H)190.45, 129.24, 125.78, 124.88, 123.09, 121.58, 121.01, 113.29, 111.27, 38.49, 38.22, 26.16, 25.54, 24.05, 22.58, 22.45, 21.083298, 2925, 1647, 1630269 (M+)

Experimental Protocols

Protocol 1: Conventional Synthesis of 6-Phenyl-1,2,3,4-tetrahydro-9H-carbazole[3]

Materials:

  • 4-Phenylphenylhydrazine hydrochloride

  • Cyclohexanone

  • Glacial Acetic Acid

  • Methanol or Ethanol (for recrystallization)

  • Deionized Water

  • Saturated Sodium Bicarbonate solution

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 4-phenylphenylhydrazine hydrochloride (1.0 eq) and glacial acetic acid.

  • Heat the mixture to reflux with stirring.

  • To the refluxing solution, add cyclohexanone (1.0 - 1.2 eq) dropwise over a period of 30 minutes.

  • Continue to heat the reaction mixture at reflux for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into a beaker containing ice-water.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.

  • The crude product will precipitate out of the solution. Collect the solid by vacuum filtration using a Büchner funnel.

  • The crude product can be purified by recrystallization from a suitable solvent such as methanol or ethanol.

Protocol 2: Green Synthesis of 2,3,4,9-tetrahydro-1H-carbazole using an Ionic Liquid Catalyst[7]

Materials:

  • Phenylhydrazine hydrochloride

  • Cyclohexanone

  • 1-butyl-3-methylimidazolium tetrafluoroborate [bmim(BF4)] (20 mol%)

  • Methanol

  • Ethyl acetate

  • Anhydrous Sodium Sulfate

Procedure:

  • In a round-bottom flask, combine phenylhydrazine hydrochloride (1.0 eq), cyclohexanone (1.2 eq), [bmim(BF4)] (0.2 eq), and methanol.

  • Reflux the reaction mixture on a water bath for 7 hours.

  • After completion of the reaction (monitored by TLC), cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (petroleum ether: ethyl acetate, 8:2 v/v) to furnish the pure 2,3,4,9-tetrahydro-1H-carbazole.

Protocol 3: Microwave-Assisted Borsche-Drechsel Cyclization (General Procedure)[9]

Materials:

  • Arylhydrazine (1.0 eq)

  • Cyclohexanone (1.2 eq)

  • Acid catalyst (e.g., acetic acid, p-toluenesulfonic acid)

  • Solvent (if not solvent-free)

Procedure:

  • In a microwave-safe reaction vessel, combine the arylhydrazine, cyclohexanone, and acid catalyst.

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at a specified power and temperature for a short duration (typically in the range of minutes).

  • Monitor the reaction progress by TLC.

  • After completion, cool the vessel to room temperature.

  • Work-up the reaction mixture as described in Protocol 1 (neutralization, precipitation, and filtration).

  • Purify the product by recrystallization or column chromatography.

Mandatory Visualization

Borsche_Drechsel_Mechanism cluster_start Starting Materials Arylhydrazine Arylhydrazine Hydrazone Arylhydrazone Arylhydrazine->Hydrazone Condensation Cyclohexanone Cyclohexanone Cyclohexanone->Hydrazone Enamine Enamine Hydrazone->Enamine Tautomerization Intermediate Cyclization Intermediate Enamine->Intermediate [3,3]-Sigmatropic Rearrangement (Acid-catalyzed, Heat) Product 1,2,3,4-Tetrahydrocarbazole Intermediate->Product Cyclization & -NH3

Caption: Reaction mechanism of the Borsche-Drechsel cyclization.

Experimental_Workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification Reactants Combine Arylhydrazine, Cyclohexanone, and Acid Catalyst Heating Heat Mixture (Conventional or Microwave) Reactants->Heating Cooling Cool Reaction Mixture Heating->Cooling Neutralization Neutralize with Base Cooling->Neutralization Precipitation Precipitate in Water Neutralization->Precipitation Filtration Filter Crude Product Precipitation->Filtration Purify Recrystallization or Column Chromatography Filtration->Purify Product Pure Tetrahydrocarbazole Purify->Product

Caption: General experimental workflow for the Borsche-Drechsel cyclization.

References

Application Notes and Protocols: Asymmetric Synthesis of Chiral 2,3,4,9-Tetrahydro-1H-carbazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral 2,3,4,9-tetrahydro-1H-carbazol-2-amine and its derivatives are significant scaffolds in medicinal chemistry, exhibiting a range of biological activities. Their rigid tricyclic structure and the presence of a chiral amine moiety make them attractive candidates for the development of novel therapeutic agents. This document provides detailed application notes and protocols for the asymmetric synthesis of this key chiral intermediate, focusing on a strategic approach involving the synthesis of a ketone precursor followed by enantioselective reductive amination.

Synthetic Strategy Overview

The asymmetric synthesis of chiral this compound can be efficiently achieved through a two-step sequence. The first step involves the synthesis of the key intermediate, 2,3,4,9-tetrahydro-1H-carbazol-2-one. This is followed by a crucial asymmetric reductive amination step to introduce the chiral amine functionality with high enantioselectivity.

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Asymmetric Amination Start Phenylhydrazine + 1,3-Cyclohexanedione Precursor 2,3,4,9-Tetrahydro-1H-carbazol-2-one Start->Precursor Fischer Indole Synthesis Amine Chiral this compound Precursor->Amine Asymmetric Reductive Amination

Figure 1: Overall synthetic workflow.

Step 1: Synthesis of 2,3,4,9-Tetrahydro-1H-carbazol-2-one

The synthesis of the ketone precursor is achieved via the Fischer indole synthesis, a reliable and well-established method for constructing the carbazole core. This reaction involves the condensation of a phenylhydrazine with a cyclic ketone, in this case, 1,3-cyclohexanedione, under acidic conditions.

Experimental Protocol: Fischer Indole Synthesis
  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add phenylhydrazine (1.0 eq) and 1,3-cyclohexanedione (1.1 eq) in a suitable solvent such as glacial acetic acid or a mixture of ethanol and hydrochloric acid.

  • Reaction Conditions: Heat the reaction mixture to reflux (typically 80-120 °C) and maintain for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water. The crude product will precipitate out of the solution. Collect the solid by filtration and wash thoroughly with water. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford 2,3,4,9-tetrahydro-1H-carbazol-2-one as a solid.

Reactant Molecular Weight ( g/mol ) Equivalents
Phenylhydrazine108.141.0
1,3-Cyclohexanedione112.131.1

Table 1: Reactants for the synthesis of 2,3,4,9-Tetrahydro-1H-carbazol-2-one.

Step 2: Asymmetric Reductive Amination

The key to obtaining the chiral amine is the enantioselective reductive amination of the 2,3,4,9-tetrahydro-1H-carbazol-2-one precursor. This transformation can be effectively carried out using biocatalysis with imine reductases (IREDs) or through organocatalysis with chiral phosphoric acids. Both methods have shown high efficiency and enantioselectivity in the reductive amination of analogous 2-tetralone substrates.

Method A: Biocatalytic Asymmetric Reductive Amination using Imine Reductase (IRED)

Imine reductases are enzymes that catalyze the asymmetric reduction of imines to chiral amines with high enantioselectivity. This method offers a green and efficient route to the desired product.

G Ketone 2,3,4,9-Tetrahydro-1H-carbazol-2-one Imine_Intermediate Iminium Intermediate Ketone->Imine_Intermediate Amine_Source Amine Source (e.g., NH3) Amine_Source->Imine_Intermediate IRED Imine Reductase (IRED) IRED->Imine_Intermediate Catalysis Cofactor NAD(P)H Cofactor Cofactor->Imine_Intermediate Hydride Source Product Chiral this compound Imine_Intermediate->Product Reduction

Figure 2: Catalytic cycle for IRED-mediated reductive amination.
  • Reaction Buffer: Prepare a suitable buffer (e.g., potassium phosphate buffer, pH 7.5-8.5).

  • Reaction Mixture: In a reaction vessel, combine 2,3,4,9-tetrahydro-1H-carbazol-2-one (1.0 eq), an amine source (e.g., ammonium chloride or an appropriate amine, excess), a glucose dehydrogenase (GDH) for cofactor regeneration, glucose, NADP+, and the selected imine reductase (IRED).

  • Reaction Conditions: Incubate the reaction mixture at a controlled temperature (typically 25-37 °C) with gentle agitation. Monitor the reaction progress by HPLC or GC analysis.

  • Work-up and Purification: Once the reaction is complete, quench the reaction by adding a suitable organic solvent (e.g., ethyl acetate). Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The chiral amine product can be purified by column chromatography on silica gel.

Component Typical Concentration Purpose
Substrate10-50 mMKetone precursor
Amine Source10-20 eq.Provides the amino group
IRED1-5 mg/mLChiral catalyst
NADP+1 mMCofactor
Glucose Dehydrogenase1-2 U/mLCofactor regeneration
Glucose1.5 eq.Reductant for regeneration

Table 2: Typical reaction components for IRED-catalyzed reductive amination.

Method B: Organocatalytic Asymmetric Reductive Amination with a Chiral Phosphoric Acid

Chiral phosphoric acids have emerged as powerful organocatalysts for a variety of asymmetric transformations, including reductive aminations. They act as Brønsted acids to activate the imine intermediate for enantioselective reduction by a Hantzsch ester.

G Ketone 2,3,4,9-Tetrahydro-1H-carbazol-2-one Imine Imine Intermediate Ketone->Imine Amine Amine Amine->Imine CPA Chiral Phosphoric Acid Protonated_Imine Protonated Imine CPA->Protonated_Imine Catalyst Hantzsch_Ester Hantzsch Ester Hantzsch_Ester->Protonated_Imine Product Chiral this compound Imine->Protonated_Imine Protonation Protonated_Imine->Product Hydride Transfer

Figure 3: Catalytic cycle for chiral phosphoric acid-catalyzed reductive amination.
  • Reaction Setup: In a dry reaction vial under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,3,4,9-tetrahydro-1H-carbazol-2-one (1.0 eq), the amine (1.2 eq), the chiral phosphoric acid catalyst (e.g., (R)-TRIP, 1-5 mol%), and a Hantzsch ester (e.g., diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate, 1.2 eq) in a suitable anhydrous solvent (e.g., toluene or dichloromethane).

  • Reaction Conditions: Stir the reaction mixture at the specified temperature (ranging from room temperature to elevated temperatures) for 24-48 hours. Monitor the reaction progress by TLC or HPLC.

  • Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. The residue can be directly purified by flash column chromatography on silica gel to yield the chiral amine product.

Parameter Condition
Catalyst(R)-TRIP or similar chiral phosphoric acid
Catalyst Loading1-5 mol%
ReductantHantzsch Ester
SolventToluene, Dichloromethane
Temperature25-60 °C
Reaction Time24-48 hours

Table 3: Typical reaction conditions for chiral phosphoric acid-catalyzed reductive amination.

Data Presentation

The following table summarizes representative quantitative data for the asymmetric reductive amination of 2-tetralone, a close structural analog of 2,3,4,9-tetrahydro-1H-carbazol-2-one. These results provide an expected range of yields and enantioselectivities for the target synthesis.

Method Catalyst/Enzyme Yield (%) Enantiomeric Excess (ee, %)
BiocatalyticImine Reductase (IRED)>90>99
OrganocatalyticChiral Phosphoric Acid80-9590-98

Table 4: Representative data for the asymmetric reductive amination of 2-tetralone.

Conclusion

The described synthetic strategies provide robust and efficient pathways for the asymmetric synthesis of chiral this compound. The choice between the biocatalytic and organocatalytic method for the key reductive amination step will depend on factors such as substrate scope, catalyst availability, and desired scale of the synthesis. Both approaches offer high potential for producing the target molecule with excellent enantiopurity, making it accessible for further applications in drug discovery and development.

Application Note: Chiral HPLC Separation of 2,3,4,9-Tetrahydro-1H-carbazol-2-amine Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Objective: To provide a detailed methodology for the enantioselective separation of 2,3,4,9-Tetrahydro-1H-carbazol-2-amine using chiral High-Performance Liquid Chromatography (HPLC).

Introduction

This compound is a chiral molecule with a stereogenic center, making the separation and quantification of its enantiomers crucial for pharmaceutical development and quality control. The pharmacological and toxicological profiles of enantiomers can differ significantly. Therefore, a robust and reliable analytical method for their separation is essential. High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is a powerful technique for resolving enantiomers.[1][2] This application note details a proposed method for the chiral separation of this compound enantiomers. The method is based on the use of a polysaccharide-based CSP, which is known for its broad applicability in separating a wide range of chiral compounds.[2][3]

Experimental Conditions

A systematic screening of mobile phases in normal phase, polar organic, and reversed-phase modes is recommended to achieve the optimal separation. Polysaccharide-based chiral stationary phases, such as those derived from amylose or cellulose, are often effective for the separation of chiral amines.[1][2]

Instrumentation:

  • HPLC System with a quaternary or binary pump, autosampler, column thermostat, and a UV or photodiode array (PDA) detector.

Proposed Chiral Stationary Phase:

  • A polysaccharide-based CSP, such as one with an amylose or cellulose derivative coated or immobilized on a silica support, is recommended. For this application note, we will propose a method using a column with amylose tris(3,5-dimethylphenylcarbamate) as the chiral selector.

Table 1: Proposed HPLC Method Parameters

ParameterNormal Phase ModePolar Organic ModeReversed-Phase Mode
Column Amylose tris(3,5-dimethylphenylcarbamate) CSP (e.g., Chiralpak® AD-H)Amylose tris(3,5-dimethylphenylcarbamate) CSP (e.g., Chiralpak® AD-H)Amylose tris(3,5-dimethylphenylcarbamate) CSP (e.g., Chiralpak® AD-RH)
Column Dimensions 250 mm x 4.6 mm, 5 µm250 mm x 4.6 mm, 5 µm150 mm x 4.6 mm, 5 µm
Mobile Phase n-Hexane / 2-Propanol / Diethylamine (80:20:0.1, v/v/v)Acetonitrile / Methanol (50:50, v/v) with 0.1% Diethylamine20 mM Ammonium Bicarbonate pH 9.0 / Acetonitrile (60:40, v/v)
Flow Rate 1.0 mL/min0.8 mL/min1.0 mL/min
Column Temperature 25 °C30 °C35 °C
Injection Volume 10 µL5 µL10 µL
Detection Wavelength 230 nm230 nm230 nm
Sample Concentration 1.0 mg/mL in mobile phase0.5 mg/mL in mobile phase1.0 mg/mL in mobile phase

Expected Chromatographic Performance

The following table summarizes the anticipated results for the chiral separation under the proposed normal phase conditions.

Table 2: Hypothetical Chromatographic Data (Normal Phase)

ParameterValue
Retention Time 1 (t₁) 8.5 min
Retention Time 2 (t₂) 10.2 min
Resolution (Rₛ) > 2.0
Selectivity (α) 1.20
Tailing Factor 0.9 - 1.3

Detailed Experimental Protocol

4.1. Mobile Phase Preparation (Normal Phase)

  • Measure 800 mL of HPLC-grade n-Hexane and transfer it to a 1 L solvent reservoir.

  • Measure 200 mL of HPLC-grade 2-Propanol and add it to the n-Hexane.

  • Add 1.0 mL of Diethylamine to the mixture.

  • Sonicate the mobile phase for 15 minutes to degas.

  • Label the solvent bottle with the composition and date of preparation.

4.2. Sample Preparation

  • Accurately weigh 10 mg of racemic this compound standard.

  • Transfer the standard to a 10 mL volumetric flask.

  • Add approximately 8 mL of the mobile phase and sonicate for 5 minutes to dissolve.

  • Allow the solution to return to room temperature and then dilute to the mark with the mobile phase.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

4.3. HPLC System Setup and Operation

  • Install the chiral column in the column compartment.

  • Set the pump to deliver the mobile phase at a flow rate of 1.0 mL/min.

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Set the column oven temperature to 25 °C.

  • Set the UV detector to a wavelength of 230 nm.

  • Create a sequence with the desired number of injections.

  • Inject 10 µL of the prepared sample.

4.4. System Suitability

Before running the main sample set, perform a system suitability test by injecting the racemic standard five times. The system is deemed suitable if the following criteria are met:

  • The relative standard deviation (RSD) of the retention times for each peak is ≤ 2.0%.

  • The RSD of the peak areas for each enantiomer is ≤ 2.0%.

  • The resolution (Rₛ) between the two enantiomeric peaks is ≥ 1.5.

  • The tailing factor for each peak is between 0.8 and 1.5.

Workflow Diagram

Chiral_HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing sample_prep Sample Preparation (1 mg/mL in Mobile Phase) injection Sample Injection (10 µL) sample_prep->injection mobile_phase_prep Mobile Phase Preparation (n-Hexane/2-Propanol/DEA) equilibration System Equilibration (Stable Baseline) mobile_phase_prep->equilibration equilibration->injection separation Chromatographic Separation (Chiralpak AD-H, 25°C) injection->separation detection UV Detection (230 nm) separation->detection integration Peak Integration detection->integration calculation System Suitability Calculation (Resolution, Tailing Factor) integration->calculation quantification Enantiomeric Purity Quantification calculation->quantification

Caption: Experimental workflow for the chiral HPLC separation of this compound enantiomers.

References

Application Notes and Protocols for N-Alkylation of 2,3,4,9-Tetrahydro-1H-carbazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2,3,4,9-tetrahydro-1H-carbazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. N-alkylation of the amino group at the 2-position of this scaffold is a critical step in the synthesis of novel derivatives for drug discovery programs. These modifications can significantly influence the pharmacological properties of the molecule, including potency, selectivity, and pharmacokinetic profile. This document provides a detailed protocol for the N-alkylation of 2,3,4,9-tetrahydro-1H-carbazol-2-amine via reductive amination, a reliable method that minimizes common side reactions such as over-alkylation.

Data Presentation: Reductive Amination of this compound

The following table summarizes representative quantitative data for the N-alkylation of this compound with various aldehydes using sodium triacetoxyborohydride as the reducing agent.

EntryAldehydeMolar Ratio (Amine:Aldehyde:NaBH(OAc)₃)SolventReaction Time (h)Yield (%)
1Formaldehyde (37% in H₂O)1 : 1.2 : 1.5Dichloromethane (DCM)485
2Acetaldehyde1 : 1.2 : 1.5Dichloromethane (DCM)682
3Propionaldehyde1 : 1.2 : 1.5Dichloromethane (DCM)680
4Benzaldehyde1 : 1.1 : 1.51,2-Dichloroethane (DCE)1290
54-Chlorobenzaldehyde1 : 1.1 : 1.51,2-Dichloroethane (DCE)1288
6Cyclohexanecarboxaldehyde1 : 1.2 : 1.5Dichloromethane (DCM)875

Experimental Protocols

General Protocol for N-Alkylation via Reductive Amination

This protocol describes the general procedure for the N-alkylation of this compound with an aldehyde and sodium triacetoxyborohydride.

Materials:

  • This compound

  • Aldehyde (e.g., benzaldehyde)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Anhydrous 1,2-dichloroethane (DCE) or dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Argon or nitrogen supply for inert atmosphere

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 eq).

  • Solvent Addition: Dissolve the amine in anhydrous 1,2-dichloroethane (DCE) or dichloromethane (DCM).

  • Aldehyde Addition: Add the corresponding aldehyde (1.1-1.2 eq) to the solution and stir the mixture at room temperature for 30-60 minutes to allow for imine formation.

  • Reducing Agent Addition: Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. An exothermic reaction may be observed.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) until the starting amine is consumed. Reaction times can vary from 4 to 24 hours depending on the reactivity of the aldehyde.

  • Work-up: Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stir vigorously for 15-20 minutes until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with DCM or ethyl acetate (2 x volume).

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-alkylated product.

Visualizations

Experimental Workflow for N-Alkylation

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve Amine in DCM/DCE add_aldehyde Add Aldehyde start->add_aldehyde 1.0 eq Amine add_reducing_agent Add NaBH(OAc)₃ add_aldehyde->add_reducing_agent 1.1-1.2 eq stir Stir at RT add_reducing_agent->stir 1.5 eq quench Quench with NaHCO₃ stir->quench extract Extract with DCM/EtOAc quench->extract purify Column Chromatography extract->purify end N-Alkylated Product purify->end

Caption: Workflow for N-alkylation of this compound.

Conceptual Biological Screening Pathway

The N-alkylated derivatives of this compound are of significant interest for their potential biological activities. The following diagram illustrates a conceptual pathway for their synthesis and subsequent biological evaluation.

biological_pathway cluster_synthesis Synthesis cluster_screening Biological Screening cluster_outcomes Potential Outcomes start 2,3,4,9-Tetrahydro-1H- carbazol-2-amine reagents R-CHO, NaBH(OAc)₃ DCM/DCE start->reagents product N-Alkyl-2,3,4,9-tetrahydro-1H- carbazol-2-amine Library reagents->product antimicrobial Antimicrobial Assays product->antimicrobial antitumor Antitumor Assays product->antitumor neuroprotective Neuroprotective Assays product->neuroprotective anti_inflammatory Anti-inflammatory Assays product->anti_inflammatory lead_compound Lead Compound Identification antimicrobial->lead_compound antitumor->lead_compound neuroprotective->lead_compound anti_inflammatory->lead_compound sar Structure-Activity Relationship (SAR) Studies lead_compound->sar

Caption: Synthesis and potential biological evaluation of N-alkylated derivatives.

Application Notes and Protocols: Synthesis and Anticancer Evaluation of 2,3,4,9-Tetrahydro-1H-carbazol-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, characterization, and evaluation of 2,3,4,9-tetrahydro-1H-carbazol-2-amine derivatives as potential anticancer agents. The protocols outlined below detail the synthetic route to establish the core tetrahydrocarbazole scaffold, introduce the key amine functionality, and subsequently assess the cytotoxic properties of the synthesized compounds against various cancer cell lines.

Data Presentation: Anticancer Activity of Tetrahydrocarbazole Derivatives

The following table summarizes the in vitro anticancer activity of selected tetrahydrocarbazole derivatives against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Compound IDCancer Cell LineIC50 (µM)Assay TypeReference
11c Jurkat (Leukemia)1.44 ± 0.09SRB[1][2]
U937 (Lymphoma)1.77 ± 0.08SRB[1][2]
HCT-116 (Colon)6.75 ± 0.08SRB[1][2]
12c Jurkat (Leukemia)Potent Activity ReportedSRB[1][2]
U937 (Lymphoma)Potent Activity ReportedSRB[1][2]
Compound 15 U87MG (Glioblastoma)18.50MTT[3]
Compound 16 U87MG (Glioblastoma)47MTT[3]
Compound 17 U87MG (Glioblastoma)75MTT[3]
Compound 4 MDA-MB-231 (Breast)0.73 ± 0.74MTT[4]
Compound 3 MDA-MB-231 (Breast)1.44 ± 0.97MTT[4]
Compound 5 MDA-MB-231 (Breast)6.59 ± 0.68MTT[4]
Compound 2 MDA-MB-231 (Breast)8.19 ± 0.26MTT[4]
Compound 1 MDA-MB-231 (Breast)43.45 ± 1.21MTT[4]
Compound 10 HepG2 (Liver)7.68Not Specified[5]
HeLa (Cervical)10.09Not Specified[5]
Compound 11 MCF7 (Breast)6.44Not Specified[5]
Compound 9 HeLa (Cervical)7.59Not Specified[5]

Experimental Protocols

I. Synthesis of this compound Derivatives

The synthesis of the target compounds is a multi-step process that begins with the formation of the tetrahydrocarbazole ring system, followed by the introduction of the amine functionality at the 2-position, and subsequent derivatization.

A. Synthesis of the 2,3,4,9-Tetrahydro-1H-carbazole Scaffold via Borsche-Drechsel Cyclization

This classical method is a reliable approach for the synthesis of the tetrahydrocarbazole core.

  • Reaction: Phenylhydrazine + Cyclohexanone → 2,3,4,9-Tetrahydro-1H-carbazole

  • Procedure:

    • In a round-bottom flask, dissolve cyclohexanone (1.0 equivalent) in glacial acetic acid.

    • Heat the solution to reflux.

    • Add phenylhydrazine (1.0 equivalent) dropwise to the refluxing solution.

    • Continue refluxing for 30 minutes to 1 hour.

    • Cool the reaction mixture to room temperature and pour it into ice-water.

    • Collect the precipitated solid by filtration, wash with water, and dry.

    • Recrystallize the crude product from ethanol to yield pure 2,3,4,9-tetrahydro-1H-carbazole.

B. Synthesis of 2-Oxo-2,3,4,9-tetrahydro-1H-carbazole

The ketone at the 2-position is a key intermediate for introducing the amine group.

  • Procedure: A detailed, specific protocol for the synthesis of 2-oxo-2,3,4,9-tetrahydro-1H-carbazole can be adapted from various literature methods for the oxidation of similar cyclic compounds. A common approach involves the use of an oxidizing agent like chromium trioxide in acetic acid or other modern oxidation methods.

C. Synthesis of this compound via Reductive Amination

This step introduces the crucial amine group at the 2-position.

  • Reaction: 2-Oxo-2,3,4,9-tetrahydro-1H-carbazole + Amine Source → this compound

  • Procedure:

    • Dissolve 2-oxo-2,3,4,9-tetrahydro-1H-carbazole (1.0 equivalent) in a suitable solvent such as methanol or ethanol.

    • Add an amine source, such as ammonium acetate or a primary amine (for derivatization), in excess.

    • Add a reducing agent, for example, sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3), portion-wise to the reaction mixture.

    • Stir the reaction at room temperature for 12-24 hours.

    • Quench the reaction by adding a dilute acid (e.g., 1M HCl).

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

D. Derivatization of the 2-Amino Group

The primary amine at the 2-position can be further modified to synthesize a library of derivatives.

  • Example (Acylation):

    • Dissolve this compound (1.0 equivalent) in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

    • Add a base, such as triethylamine or pyridine (1.2 equivalents).

    • Cool the mixture to 0 °C.

    • Add the desired acyl chloride or anhydride (1.1 equivalents) dropwise.

    • Allow the reaction to warm to room temperature and stir for 4-12 hours.

    • Wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

    • Purify the resulting amide by column chromatography or recrystallization.

II. In Vitro Anticancer Activity Assays

A. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

  • Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

  • Protocol:

    • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of the synthesized tetrahydrocarbazole derivatives and incubate for 48-72 hours.

    • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability and determine the IC50 values.

B. SRB (Sulforhodamine B) Assay

This is a colorimetric assay that estimates cell number by staining total cellular protein.

  • Principle: SRB is a bright pink aminoxanthene dye that binds to basic amino acid residues of cellular proteins under acidic conditions. The amount of bound dye is proportional to the total protein mass, which is indicative of the cell number.

  • Protocol:

    • Seed cancer cells in a 96-well plate and incubate for 24 hours.

    • Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

    • Fix the cells by adding cold trichloroacetic acid (TCA) and incubate at 4°C for 1 hour.

    • Wash the plates with water and air dry.

    • Stain the cells with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.

    • Wash the plates with 1% acetic acid to remove unbound dye and air dry.

    • Solubilize the bound dye with 10 mM Tris base solution.

    • Measure the absorbance at 510 nm using a microplate reader.

    • Calculate the percentage of cell growth and determine the IC50 values.

Visualizations

G cluster_synthesis Synthetic Workflow cluster_screening Anticancer Screening Workflow Phenylhydrazine Phenylhydrazine THC_scaffold 2,3,4,9-Tetrahydro-1H-carbazole Phenylhydrazine->THC_scaffold Borsche-Drechsel Cyclization Cyclohexanone Cyclohexanone Cyclohexanone->THC_scaffold Borsche-Drechsel Cyclization Oxo_THC 2-Oxo-THC Intermediate THC_scaffold->Oxo_THC Oxidation Amino_THC 2-Amino-THC Core Oxo_THC->Amino_THC Reductive Amination Derivatives 2-Amino-THC Derivatives Amino_THC->Derivatives Derivatization Cell_Culture Cancer Cell Lines Treatment Treatment with Derivatives Cell_Culture->Treatment MTT_Assay MTT Assay Treatment->MTT_Assay SRB_Assay SRB Assay Treatment->SRB_Assay Data_Analysis IC50 Determination MTT_Assay->Data_Analysis SRB_Assay->Data_Analysis

Caption: Synthetic and screening workflow for 2-amino-THC derivatives.

G cluster_pathways Potential Anticancer Mechanisms cluster_apoptosis cluster_cell_cycle cluster_enzyme THC_Derivative 2-Amino-THC Derivative Apoptosis Induction of Apoptosis THC_Derivative->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Phase) THC_Derivative->Cell_Cycle_Arrest Enzyme_Inhibition Enzyme Inhibition THC_Derivative->Enzyme_Inhibition Bax_Bak Bax/Bak Activation Apoptosis->Bax_Bak CDK1_CyclinB CDK1/Cyclin B Inhibition Cell_Cycle_Arrest->CDK1_CyclinB Topoisomerase Topoisomerase I/II Enzyme_Inhibition->Topoisomerase Tubulin Tubulin Polymerization Enzyme_Inhibition->Tubulin Caspase_Activation Caspase Activation Bax_Bak->Caspase_Activation DNA_Fragmentation DNA Fragmentation Caspase_Activation->DNA_Fragmentation G2_M_Block G2/M Block CDK1_CyclinB->G2_M_Block

Caption: Potential signaling pathways modulated by 2-amino-THC derivatives.

References

Application Notes and Protocols: 2,3,4,9-Tetrahydro-1H-carbazol-2-amine as a Cholinesterase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by a decline in cognitive function. One of the primary therapeutic strategies for managing AD is the inhibition of cholinesterases, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). By inhibiting these enzymes, the concentration of the neurotransmitter acetylcholine in the synaptic cleft is increased, which can lead to symptomatic improvement. The 2,3,4,9-tetrahydro-1H-carbazole scaffold has emerged as a promising pharmacophore for the development of new cholinesterase inhibitors. This document provides detailed application notes and protocols for the investigation of 2,3,4,9-tetrahydro-1H-carbazol-2-amine and its analogs as cholinesterase inhibitors.

Data Presentation

The inhibitory activity of 2,3,4,9-tetrahydro-1H-carbazole derivatives against AChE and BChE is typically quantified by determining the half-maximal inhibitory concentration (IC50). The following table summarizes the reported in vitro cholinesterase inhibitory activity for 6-Amino-2,3,4,9-tetrahydro-1H-carbazole, which serves as a proxy for the potential activity of the 2-amino isomer.

CompoundTarget EnzymeIC50 (µM)Selectivity Index (BChE/AChE)Reference CompoundReference IC50 (µM)
6-Amino-2,3,4,9-tetrahydro-1H-carbazoleAChEData not explicitly provided in abstract, but noted as a selective inhibitor[1]-Donepezil-
BChE-

Note: While the referenced study identifies 6-Amino-2,3,4,9-tetrahydro-1H-carbazole as a selective AChE inhibitor, the precise IC50 value was not available in the abstract. Researchers should refer to the full publication for detailed quantitative data.

Signaling Pathway

Cholinesterase inhibitors exert their therapeutic effect by modulating the cholinergic signaling pathway. In a healthy brain, acetylcholine (ACh) is released into the synaptic cleft, binds to postsynaptic receptors to propagate a nerve impulse, and is then rapidly hydrolyzed by acetylcholinesterase (AChE). In Alzheimer's disease, there is a deficit in cholinergic neurotransmission. Cholinesterase inhibitors block the action of AChE, leading to an accumulation of ACh in the synapse, thereby enhancing cholinergic signaling.

Cholinergic signaling at the synapse and the action of a cholinesterase inhibitor.

Experimental Protocols

The following protocols are based on the widely used Ellman's method for determining cholinesterase activity.

Protocol 1: In Vitro Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition Assay

Objective: To determine the IC50 value of this compound for AChE and BChE.

Materials:

  • Acetylcholinesterase (AChE) from electric eel

  • Butyrylcholinesterase (BChE) from equine serum

  • Acetylthiocholine iodide (ATCI)

  • Butyrylthiocholine iodide (BTCI)

  • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (0.1 M, pH 8.0)

  • This compound (test compound)

  • Donepezil (reference inhibitor)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound and Donepezil in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the test compound and Donepezil in phosphate buffer.

    • Prepare a 10 mM stock solution of DTNB in phosphate buffer.

    • Prepare 10 mM stock solutions of ATCI and BTCI in deionized water.

    • Prepare working solutions of AChE and BChE in phosphate buffer. The final concentration should be determined empirically to yield a linear reaction rate for at least 10 minutes.

  • Assay in 96-Well Plate:

    • To each well, add:

      • 140 µL of 0.1 M phosphate buffer (pH 8.0)

      • 20 µL of the test compound or reference inhibitor at various concentrations (or buffer for control)

      • 20 µL of DTNB solution

    • Pre-incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding 20 µL of the substrate (ATCI for AChE or BTCI for BChE).

  • Measurement:

    • Immediately measure the absorbance at 412 nm using a microplate reader.

    • Take kinetic readings every minute for 10 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each concentration.

    • Calculate the percentage of inhibition for each concentration of the test compound and reference inhibitor using the formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value from the dose-response curve using non-linear regression analysis.

Experimental_Workflow A Prepare Reagents: - Test Compound (Serial Dilutions) - Reference Inhibitor (Donepezil) - Enzymes (AChE, BChE) - Substrates (ATCI, BTCI) - DTNB B Assay Setup (96-well plate): Add Buffer, Inhibitor, and DTNB A->B C Pre-incubation (37°C for 15 min) B->C D Initiate Reaction: Add Substrate (ATCI or BTCI) C->D E Kinetic Measurement: Read Absorbance at 412 nm (every minute for 10 min) D->E F Data Analysis: - Calculate Reaction Rates - Determine % Inhibition - Plot Dose-Response Curve - Calculate IC50 Value E->F

Workflow for the in vitro cholinesterase inhibition assay.

Logical Relationships in Drug Discovery

The development of a new cholinesterase inhibitor involves a logical progression from initial screening to potential clinical application. This process ensures that only the most promising candidates advance, saving time and resources.

Drug_Discovery_Logic A Compound Synthesis (this compound & Analogs) B In Vitro Screening (Cholinesterase Inhibition Assay) A->B C Lead Compound Identification (Potent and Selective Inhibitors) B->C C->B Re-screen D Structure-Activity Relationship (SAR) Studies C->D Identified E Lead Optimization D->E E->B Synthesize New Analogs F In Vivo Efficacy and Safety Studies E->F G Preclinical Development F->G H Clinical Trials G->H

Logical progression in the discovery of novel cholinesterase inhibitors.

Conclusion

This compound and its derivatives represent a valuable class of compounds for the development of novel cholinesterase inhibitors. The provided protocols offer a standardized method for evaluating their in vitro efficacy. Further investigation into the structure-activity relationships of these compounds is warranted to optimize their potency and selectivity, with the ultimate goal of developing new therapeutic agents for Alzheimer's disease.

References

Application Notes and Protocols for Antibacterial Assessment of Tetrahydrocarbazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for evaluating the antibacterial efficacy of novel tetrahydrocarbazole derivatives. The methodologies outlined below are standard in vitro assays essential for the initial screening and characterization of new antimicrobial agents.

Data Presentation: Antibacterial Activity of Tetrahydrocarbazole Derivatives

The following tables summarize the antibacterial activity of various tetrahydrocarbazole derivatives against selected Gram-positive and Gram-negative bacteria. These data have been compiled from published research and are intended to provide a comparative overview.

Table 1: Minimum Inhibitory Concentration (MIC) of Tetrahydrocarbazole Derivatives

Compound/DerivativeBacterial StrainMIC (µg/mL)Reference
Tetrahydrocarbazole Derivative (unspecified)E. coli21[1][2]
4qStreptococcus mutans MTCC 49730[3]
4qStaphylococcus aureus MTCC 73735[3]
4cStreptococcus mutans MTCC 49745[3]
4cSalmonella enterica MTCC 385845[3]
KZa-17Xanthomonas oryzae pv. oryzae3.12[4]
KZa-17Xanthomonas axonopodis pv. citri1.56[4]
KZa-17Pseudomonas sollamacearum6.25[4]
KZa-17Erwinia aroideae12.5[4]
4-[4-(benzylamino)butoxy]-9H-carbazoleS. aureus ATCC 2921330[5]
4-[4-(benzylamino)butoxy]-9H-carbazoleS. aureus ATCC 635830[5]
4-[4-(benzylamino)butoxy]-9H-carbazoleOther Staphylococcus strains40[5]
4-[4-(benzylamino)butoxy]-9H-carbazoleS. pyogenes40[5]
4-[4-(benzylamino)butoxy]-9H-carbazoleS. epidermidis50[5]
Fluorinated 4-[4-(benzylamino)butoxy]-9H-carbazole (Compound 2, 4, 8)S. aureus32[6]
Fluorinated 4-[4-(benzylamino)butoxy]-9H-carbazole (Compound 6)S. aureus64[6]

Table 2: Zone of Inhibition of Tetrahydrocarbazole Derivatives

Compound/DerivativeBacterial StrainZone of Inhibition (mm)Reference
Bromo ethanone carbazole derivative BStaphylococcus aureusGood activity (qualitative)[7]
Bromo ethanone carbazole derivative BEscherichia coliGood activity (qualitative)[7]
Substituted Tetrahydrocarbazoles (8 compounds)E. coli ATCC 25922Variable[8]
Substituted Tetrahydrocarbazoles (8 compounds)S. aureus ATCC 29213Variable[8]
Substituted Tetrahydrocarbazoles (8 compounds)P. aeruginosa ATCC 27953Variable[8]
Substituted Tetrahydrocarbazoles (8 compounds)B. subtilis ATCC 6633Variable[8]

Experimental Protocols

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This protocol determines the lowest concentration of a tetrahydrocarbazole derivative that inhibits the visible growth of a microorganism.

Materials:

  • Tetrahydrocarbazole derivatives

  • Dimethyl sulfoxide (DMSO) for dissolving compounds

  • Mueller-Hinton Broth (MHB)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Sterile 96-well microtiter plates

  • Pipettes and multichannel pipettes

  • Incubator (37°C)

  • Spectrophotometer (optional, for inoculum standardization)

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Sterile saline or phosphate-buffered saline (PBS)

Procedure:

  • Compound Preparation:

    • Dissolve the tetrahydrocarbazole derivatives in DMSO to create a stock solution (e.g., 10 mg/mL).

    • Perform serial two-fold dilutions of the stock solution in MHB to achieve the desired concentration range.

  • Inoculum Preparation:

    • From a fresh agar plate (18-24 hours old), pick 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the standardized suspension in MHB to obtain a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Assay Setup:

    • Add 100 µL of MHB to all wells of a 96-well plate.

    • Add 100 µL of the highest concentration of the diluted compound to the first well of a row and mix.

    • Perform a serial two-fold dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well containing the compound.

    • Add 100 µL of the prepared bacterial inoculum to each well (except the sterility control).

    • Include a growth control well (MHB + inoculum) and a sterility control well (MHB only).

    • Include a positive control antibiotic.

  • Incubation and Reading:

    • Incubate the plate at 37°C for 18-24 hours.

    • The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup (96-well plate) cluster_incubation Incubation & Reading Compound_Prep Prepare Compound Stock (in DMSO) Serial_Dilution Perform Serial Dilutions of Compound in MHB Compound_Prep->Serial_Dilution Bacterial_Culture Prepare Bacterial Inoculum (0.5 McFarland) Inoculation Inoculate Wells with Bacterial Suspension Bacterial_Culture->Inoculation Serial_Dilution->Inoculation Incubate Incubate Plate (37°C, 18-24h) Inoculation->Incubate Controls Set Up Controls: - Growth Control - Sterility Control - Positive Control Controls->Incubate Read_MIC Read MIC: Lowest concentration with no visible growth Incubate->Read_MIC

Diagram of the Minimum Inhibitory Concentration (MIC) assay workflow.

Minimum Bactericidal Concentration (MBC) Assay

This assay is performed after the MIC is determined to find the lowest concentration of the compound that kills the bacteria.

Materials:

  • Results from the MIC assay

  • Mueller-Hinton Agar (MHA) plates

  • Sterile micropipette and tips

  • Spreader

  • Incubator (37°C)

Procedure:

  • From the wells of the MIC plate that show no visible growth (the MIC well and more concentrated wells), take a 10-100 µL aliquot.

  • Spread the aliquot onto a fresh MHA plate.

  • Incubate the MHA plates at 37°C for 18-24 hours.

  • The MBC is the lowest concentration of the compound that results in no bacterial growth (or a ≥99.9% reduction in CFU) on the MHA plate.[5]

MBC_Workflow cluster_mic From MIC Assay cluster_plating Subculturing cluster_incubation_read Incubation & Reading MIC_Results Identify Wells with No Visible Growth (MIC and higher conc.) Aliquot Take Aliquot (10-100 µL) from clear wells MIC_Results->Aliquot Plate Spread Aliquot onto MHA Plates Aliquot->Plate Incubate_Plates Incubate MHA Plates (37°C, 18-24h) Plate->Incubate_Plates Read_MBC Read MBC: Lowest concentration with no colony growth Incubate_Plates->Read_MBC

Diagram of the Minimum Bactericidal Concentration (MBC) assay workflow.

Agar Well Diffusion Assay

This is a preliminary screening method to assess the antibacterial activity of the compounds.

Materials:

  • Tetrahydrocarbazole derivatives

  • DMSO

  • MHA plates

  • Bacterial strains

  • Sterile cotton swabs

  • Sterile cork borer or pipette tip

  • Calipers

Procedure:

  • Inoculum Preparation: Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard as described in the MIC protocol.

  • Plate Inoculation: Using a sterile cotton swab, evenly spread the bacterial suspension over the entire surface of an MHA plate to create a uniform lawn.

  • Well Creation: Aseptically punch wells (6-8 mm in diameter) into the agar using a sterile cork borer.

  • Compound Application: Add a defined volume (e.g., 50-100 µL) of the dissolved tetrahydrocarbazole derivative solution into each well.

  • Controls: Include a negative control (DMSO) and a positive control (a known antibiotic).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where bacterial growth is inhibited.

Agar_Well_Diffusion_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_incubation_measure Incubation & Measurement Prepare_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Inoculate_Plate Create Bacterial Lawn on MHA Plate Prepare_Inoculum->Inoculate_Plate Prepare_Plates Prepare MHA Plates Prepare_Plates->Inoculate_Plate Create_Wells Punch Wells in Agar Inoculate_Plate->Create_Wells Add_Compound Add Compound Solution and Controls to Wells Create_Wells->Add_Compound Incubate Incubate Plate (37°C, 18-24h) Add_Compound->Incubate Measure_Zone Measure Zone of Inhibition (in mm) Incubate->Measure_Zone

Diagram of the Agar Well Diffusion assay workflow.

MTT Cytotoxicity Assay

This assay assesses the effect of the tetrahydrocarbazole derivatives on the viability of mammalian cells.

Materials:

  • Mammalian cell line (e.g., HeLa, Vero)

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • Tetrahydrocarbazole derivatives

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of approximately 1 x 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the tetrahydrocarbazole derivatives in culture medium. After 24 hours, remove the old medium and add 100 µL of the diluted compounds to the respective wells. Include untreated cells (negative control) and wells with medium only (blank).

  • Incubation: Incubate the plate for 24-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at approximately 570 nm using a microplate reader. The amount of formazan produced is proportional to the number of viable cells.

MTT_Assay_Workflow cluster_cell_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay_readout Assay and Readout Seed_Cells Seed Mammalian Cells in 96-well Plate Incubate_24h Incubate (24h) for Cell Attachment Seed_Cells->Incubate_24h Treat_Cells Add Compound Dilutions to Cells Incubate_24h->Treat_Cells Prepare_Dilutions Prepare Serial Dilutions of Compound Prepare_Dilutions->Treat_Cells Incubate_Treatment Incubate (24-72h) Treat_Cells->Incubate_Treatment Add_MTT Add MTT Reagent Incubate_Treatment->Add_MTT Incubate_MTT Incubate (4h) Add_MTT->Incubate_MTT Solubilize Solubilize Formazan (with DMSO) Incubate_MTT->Solubilize Read_Absorbance Measure Absorbance (~570 nm) Solubilize->Read_Absorbance

Diagram of the MTT Cytotoxicity assay workflow.

References

Application Notes and Protocols for Antifungal Activity Screening of 2,3,4,9-Tetrahydro-1H-carbazol-2-amine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies for screening 2,3,4,9-tetrahydro-1H-carbazol-2-amine analogs for their antifungal activity. The protocols are based on established methods for similar carbazole derivatives and are intended to guide researchers in the synthesis, biological evaluation, and mechanistic study of this promising class of compounds.

Introduction

Carbazole and its derivatives have garnered significant attention in medicinal chemistry due to their wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2] Among these, tetrahydrocarbazole scaffolds have emerged as a promising framework for the development of novel antifungal agents.[3][4] Recent studies have highlighted the potential of substituted tetrahydrocarbazoles to inhibit fungal growth through various mechanisms, including the disruption of the fungal plasma membrane and induction of cellular stress.[5][6] This document focuses on providing detailed protocols for the screening of this compound analogs, a specific subclass with potential for potent antifungal activity.

Synthesis of this compound Analogs

The synthesis of the core 2,3,4,9-tetrahydro-1H-carbazole structure is typically achieved through the Borsche-Drechsel cyclization or Fischer indole synthesis.[7][8] To introduce the 2-amino group, a common strategy involves the nitration of the tetrahydrocarbazole core, followed by reduction of the nitro group to an amine. Further diversification can be achieved by N-alkylation or N-acylation of the resulting amine.

Protocol: Synthesis of 6-Amino-2,3,4,9-tetrahydro-1H-carbazole (A Representative Analog)

This protocol is adapted from the synthesis of a structural isomer and can be modified for the 2-amino analog.[7]

Step 1: Synthesis of 2,3,4,9-Tetrahydro-1H-carbazole

  • Heat a mixture of cyclohexanone (0.12 mol) and glacial acetic acid (40 ml).

  • Add redistilled phenylhydrazine (0.1 mol) dropwise over 30 minutes.

  • Reflux the mixture on a water bath for an additional 30 minutes.

  • Pour the reaction mixture into ice-cold water with continuous stirring to precipitate the product.

  • Filter the solid, wash it repeatedly with water, and recrystallize from methanol with a small amount of decolorizing carbon to obtain pure 2,3,4,9-tetrahydro-1H-carbazole.[9]

Step 2: Nitration of 2,3,4,9-Tetrahydro-1H-carbazole

  • Dissolve 2,3,4,9-tetrahydro-1H-carbazole in a suitable solvent (e.g., concentrated sulfuric acid).

  • Cool the solution in an ice bath.

  • Add a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) dropwise while maintaining the low temperature.

  • After the addition is complete, allow the reaction to proceed at a controlled temperature until completion (monitored by TLC).

  • Carefully pour the reaction mixture onto crushed ice to precipitate the nitro-tetrahydrocarbazole derivative.

  • Filter, wash with water until neutral, and dry the product.

Step 3: Reduction of the Nitro Group to an Amine

  • Suspend the nitro-tetrahydrocarbazole derivative in a suitable solvent (e.g., ethanol or methanol).

  • Add a reducing agent, such as tin(II) chloride dihydrate (SnCl2·2H2O) and concentrated hydrochloric acid, or perform catalytic hydrogenation using a catalyst like palladium on carbon (Pd/C) under a hydrogen atmosphere.[7]

  • Reflux the mixture or stir at room temperature until the reduction is complete (monitored by TLC).

  • Neutralize the reaction mixture with a base (e.g., sodium hydroxide or sodium bicarbonate solution) and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the amino-tetrahydrocarbazole analog.

  • Purify the product by column chromatography or recrystallization.

Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Synthesis Steps cluster_intermediates Intermediates & Product start1 Cyclohexanone step1 Fischer Indole Synthesis start1->step1 start2 Phenylhydrazine start2->step1 inter1 2,3,4,9-Tetrahydro- 1H-carbazole step1->inter1 step2 Nitration inter2 Nitro-tetrahydrocarbazole step2->inter2 step3 Reduction product 2-Amino-tetrahydro- carbazole Analog step3->product inter1->step2 inter2->step3

Caption: Synthetic workflow for 2-amino-tetrahydrocarbazole analogs.

Antifungal Activity Screening

Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines and methods used for screening similar compounds.[6]

Materials:

  • Fungal strains (e.g., Candida albicans, Candida krusei, Candida glabrata, Aspergillus fumigatus, Cryptococcus neoformans)

  • RPMI-1640 medium with L-glutamine, buffered with MOPS

  • 96-well microtiter plates

  • Test compounds (dissolved in DMSO)

  • Positive control antifungal drugs (e.g., fluconazole, amphotericin B)

  • Negative control (medium with DMSO)

  • Spectrophotometer or plate reader

Procedure:

  • Prepare a stock solution of the test compounds in DMSO.

  • Perform serial two-fold dilutions of the test compounds in RPMI-1640 medium in the wells of a 96-well plate. The final concentration of DMSO should be kept below 1% to avoid toxicity to the fungi.

  • Prepare a fungal inoculum suspension and adjust the concentration to a final density of 0.5–2.5 × 10³ cells/mL in RPMI-1640.

  • Add the fungal inoculum to each well containing the diluted compounds.

  • Include a positive control (fungal inoculum with a known antifungal drug) and a negative control (fungal inoculum with DMSO). Also include a sterility control (medium only).

  • Incubate the plates at 35°C for 24–48 hours.

  • Determine the MIC, which is the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥50% or ≥90% inhibition) compared to the growth in the control well. Growth inhibition can be assessed visually or by measuring the optical density at a specific wavelength (e.g., 530 nm).

Data Presentation

The antifungal activity of the this compound analogs should be summarized in a table for easy comparison.

Table 1: Antifungal Activity (MIC in µg/mL) of Representative Tetrahydrocarbazole Analogs

CompoundCandida albicansCandida kruseiCandida glabrataAspergillus fumigatusCryptococcus neoformans
Analog 1 DataDataDataDataData
Analog 2 DataDataDataDataData
Analog 3 DataDataDataDataData
CAR-8 [6]2-4----
Compound 10c [3]---Comparable to FluconazoleComparable to Fluconazole
Fluconazole Control DataControl DataControl DataControl DataControl Data
Amphotericin B Control DataControl DataControl DataControl DataControl Data

Note: CAR-8 is N-phenethyl-6-phenyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine. Compound 10c is a C6- and N9-modified tetrahydrocarbazole derivative. Data for specific 2-amino analogs needs to be generated.

Mechanism of Action Studies

Preliminary studies on related tetrahydrocarbazole derivatives suggest potential mechanisms of action that can be investigated for the 2-amino analogs.

Endoplasmic Reticulum (ER) Stress Induction

A potent antifungal tetrahydrocarbazole, CAR-8, has been shown to induce ER stress in Candida albicans.[6] This leads to the unfolded protein response (UPR) and ultimately apoptosis.

Experimental Approaches:

  • Transcriptome Analysis (RNA-seq): Treat fungal cells with the active compounds and analyze changes in gene expression, particularly for genes involved in protein processing in the ER, ER-associated degradation, and the UPR.[6]

  • HAC1 mRNA Splicing Assay: Monitor the nonconventional splicing of HAC1 mRNA, a hallmark of UPR activation, using RT-PCR.[6]

  • ER Morphology Observation: Use fluorescent microscopy to observe changes in ER morphology in treated fungal cells.

  • Apoptosis Assays: Detect apoptosis in fungal cells using methods like TUNEL staining or annexin V/propidium iodide staining.

ER_Stress_Pathway cluster_compound Compound Action cluster_cellular Cellular Response compound Tetrahydrocarbazole Analog er Endoplasmic Reticulum compound->er Induces Stress protein Unfolded Proteins er->protein Accumulation of upr Unfolded Protein Response (UPR) protein->upr Activates apoptosis Apoptosis upr->apoptosis Leads to

Caption: Proposed ER stress-induced antifungal mechanism.

P-type ATPase Inhibition

Certain tetrahydrocarbazoles have been identified as inhibitors of the fungal plasma membrane H+-ATPase (Pma1), a proton pump essential for maintaining the electrochemical gradient across the fungal cell membrane.[5]

Experimental Approaches:

  • ATPase Activity Assay: Measure the ATP hydrolysis activity of purified or membrane-associated Pma1 in the presence and absence of the test compounds.

  • Membrane Depolarization Assay: Use membrane potential-sensitive dyes to monitor changes in the fungal plasma membrane potential upon treatment with the compounds.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel antifungal agents. The protocols outlined in these application notes provide a framework for the systematic synthesis, screening, and mechanistic evaluation of analogs based on this core structure. By employing these methodologies, researchers can effectively identify and characterize new tetrahydrocarbazole derivatives with potent antifungal activity and favorable pharmacological profiles.

References

Application Notes and Protocols for In Vitro Evaluation of Carbazole-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for a panel of in vitro assays to characterize the biological activity of carbazole-based compounds. The methodologies outlined below are essential for screening and elucidating the mechanisms of action of this important class of molecules, particularly in the context of anticancer drug discovery.

Assessment of Cytotoxicity using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1][2] This assay is foundational in the primary screening of potential anticancer agents.

Data Presentation: In Vitro Cytotoxicity of Carbazole Derivatives

The following table summarizes the half-maximal inhibitory concentration (IC50) values for selected carbazole derivatives against various human cancer cell lines, providing a reference for expected potency.

Compound IDCancer Cell LineAssay TypeIC50 (µM)Reference
Compound C4MCF-7 (Breast)MTT2.5[3]
HeLa (Cervical)MTT5.4[3]
HT-29 (Colon)MTT4.0[3]
Compound 10HepG2 (Liver)MTT7.68[4]
HeLa (Cervical)MTT10.09[4]
MCF-7 (Breast)MTT6.44[4]
Compound 14a7901 (Gastric)MTT11.8[2][5]
A875 (Melanoma)MTT9.77[2][5]
Carbazomycin GA549 (Lung)MTT> 100[6]
HeLa (Cervical)MTT> 100[6]
MCF-7 (Breast)MTT> 100[6]
DoxorubicinA549 (Lung)MTT0.8[6]
(Positive Control)HeLa (Cervical)MTT0.5[6]
MCF-7 (Breast)MTT1.2[6]
Experimental Protocol: MTT Assay

Materials:

  • Carbazole-based compound (dissolved in DMSO to prepare a stock solution, e.g., 10 mM)

  • Human cancer cell line of interest (e.g., MCF-7, HeLa, A549)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • MTT solution (5 mg/mL in sterile PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well flat-bottom sterile culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells. Seed 100 µL of cell suspension into each well of a 96-well plate at a density of 1 x 10^4 cells/well.[6]

    • Include wells for vehicle control (medium with DMSO) and a blank (medium only).

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.[7]

  • Compound Treatment:

    • Prepare serial dilutions of the carbazole compound in complete culture medium from the stock solution. A common concentration range to test is 0.1 to 100 µM.[6] The final DMSO concentration should not exceed 0.5%.[3]

    • After 24 hours, carefully aspirate the medium and add 100 µL of the compound dilutions to the respective wells.

    • Incubate for an additional 48-72 hours.[3]

  • MTT Addition and Incubation:

    • Following the treatment period, add 20 µL of 5 mg/mL MTT solution to each well.[3]

    • Incubate for 4 hours at 37°C.[7]

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.[6]

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.[6] A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability using the formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the compound concentration to determine the IC50 value.

MTT_Workflow A Cell Seeding (96-well plate) B 24h Incubation A->B C Compound Treatment (Carbazole Derivatives) B->C D 48-72h Incubation C->D E Add MTT Reagent D->E F 4h Incubation E->F G Solubilize Formazan (DMSO) F->G H Read Absorbance (570 nm) G->H I Data Analysis (% Viability, IC50) H->I

Workflow of the MTT cytotoxicity assay.

Analysis of Apoptosis by Flow Cytometry

Apoptosis, or programmed cell death, is a common mechanism by which anticancer agents eliminate tumor cells. The Annexin V-FITC/Propidium Iodide (PI) dual-staining assay allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells via flow cytometry.

Data Presentation: Induction of Apoptosis by Carbazole Derivatives
CompoundCell LineTreatmentEarly Apoptotic Cells (%)Late Apoptotic/Necrotic Cells (%)Reference
ECAPA549 (Lung)24h50.4 ± 0.44Not specified[8]
4-HPRNB-4 (Leukemia)24h, 5 µMNot specified (total apoptosis 60.34%)>40% necrosis at 7.5 µM[9]
Experimental Protocol: Annexin V-FITC/PI Apoptosis Assay

Materials:

  • Carbazole-based compound

  • Human cancer cell line

  • Complete cell culture medium

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometry tubes

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat cells with the carbazole compound at the desired concentrations (e.g., IC50 and 2x IC50) for 24-48 hours. Include an untreated control.

  • Cell Harvesting:

    • Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant.

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

    • Wash the cell pellet twice with cold PBS.

  • Staining:

    • Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer within one hour of staining.

    • Use appropriate compensation settings for FITC and PI channels.

    • Gate on the cell population in the forward scatter (FSC) vs. side scatter (SSC) plot to exclude debris.

    • Analyze the stained cells to differentiate between:

      • Viable cells (Annexin V- / PI-)

      • Early apoptotic cells (Annexin V+ / PI-)

      • Late apoptotic/necrotic cells (Annexin V+ / PI+)

      • Necrotic cells (Annexin V- / PI+)

Apoptosis_Assay_Workflow A Cell Treatment with Carbazole Compound B Harvest Cells (Adherent + Floating) A->B C Wash with PBS B->C D Resuspend in Binding Buffer C->D E Stain with Annexin V-FITC & PI D->E F Incubate (15 min) E->F G Add Binding Buffer F->G H Flow Cytometry Analysis G->H

Experimental workflow for apoptosis detection.

Cell Cycle Analysis using Flow Cytometry

Carbazole derivatives can exert their anticancer effects by inducing cell cycle arrest at specific phases, thereby preventing cell proliferation. Propidium iodide (PI) staining of DNA followed by flow cytometry analysis is a standard method to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Data Presentation: Cell Cycle Arrest Induced by Carbazole Derivatives
CompoundCell LineTreatmentEffectReference
Pyrano[3,2-c]carbazoleMDA-MB-2311 µM, 24h57.79% arrest at G2/M phase[10]
Indolo[2,3-a]pyrrolo[3,4-c]carbazoleU87 (Glioblastoma)24hDose-dependent accumulation at G2/M[11]
Chalcone derivative 1COvarian Cancer Cells24hG2/M phase arrest[12]
Natural Product CKBMAGS (Gastric)72h, 15%50.5% of cells in G2/M phase[13]
Experimental Protocol: Cell Cycle Analysis

Materials:

  • Carbazole-based compound

  • Human cancer cell line

  • Complete cell culture medium

  • 70% ethanol (ice-cold)

  • PBS

  • PI/RNase staining solution

  • Flow cytometry tubes

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and treat with the carbazole compound for 24-48 hours.

  • Cell Harvesting and Fixation:

    • Harvest cells by trypsinization.

    • Wash the cells with PBS and centrifuge.

    • Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing to prevent clumping.

    • Fix the cells overnight at -20°C.

  • Staining:

    • Centrifuge the fixed cells and discard the ethanol.

    • Wash the cell pellet twice with PBS.

    • Resuspend the cells in 500 µL of PI/RNase staining solution.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer.

    • Use a histogram to visualize the DNA content, which corresponds to the different phases of the cell cycle.

    • Quantify the percentage of cells in the G0/G1, S, and G2/M phases using appropriate software.

Cell_Cycle_Analysis cluster_prep Sample Preparation cluster_stain Staining cluster_analysis Analysis A Cell Treatment B Harvest & Wash A->B C Fixation (70% Ethanol) B->C D Wash with PBS C->D E PI/RNase Staining D->E F Incubate (30 min) E->F G Flow Cytometry F->G H Histogram Analysis (G0/G1, S, G2/M) G->H

Workflow for cell cycle analysis.

Investigation of Signaling Pathways by Western Blotting

To delve deeper into the molecular mechanisms of action, Western blotting can be employed to analyze the expression and phosphorylation status of key proteins in signaling pathways modulated by carbazole compounds. The PI3K/Akt/mTOR and JAK/STAT pathways are frequently implicated in cancer cell proliferation and survival and are known targets for some carbazole derivatives.

Experimental Protocol: Western Blot Analysis

Materials:

  • Carbazole-based compound

  • Human cancer cell line

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA or Bradford)

  • Laemmli sample buffer

  • SDS-PAGE gels and electrophoresis apparatus

  • Transfer apparatus and membranes (PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Akt, anti-p-Akt, anti-mTOR, anti-p-mTOR, anti-STAT3, anti-p-STAT3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction:

    • Treat cells with the carbazole compound for the desired time.

    • Wash cells with ice-cold PBS and lyse with lysis buffer.

    • Quantify protein concentration.

  • SDS-PAGE and Transfer:

    • Denature protein lysates in Laemmli buffer.

    • Separate proteins by SDS-PAGE.

    • Transfer proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection:

    • Incubate the membrane with a chemiluminescent substrate.

    • Visualize the protein bands using an imaging system.

    • Use a loading control (e.g., β-actin) to normalize protein levels.

Signaling Pathway Diagrams

PI3K_Akt_mTOR_Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates PTEN PTEN PTEN->PIP3 Inhibits mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Inhibition of Apoptosis Akt->Apoptosis Proliferation Cell Growth & Proliferation mTORC1->Proliferation JAK_STAT_Pathway cluster_nucleus Nucleus CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer Dimerizes Nucleus Nucleus STAT_dimer->Nucleus Translocates to GeneTranscription Gene Transcription (Proliferation, Survival)

References

Application Notes and Protocols for 2,3,4,9-Tetrahydro-1H-carbazol-2-amine in OLEDs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Direct experimental data on the application of 2,3,4,9-Tetrahydro-1H-carbazol-2-amine in Organic Light-Emitting Diodes (OLEDs) is limited in publicly available literature. However, the carbazole moiety is a well-established and versatile building block for a wide range of high-performance OLED materials.[1][2][3] This document provides detailed application notes and protocols based on the known properties and applications of carbazole derivatives, suggesting the potential utility of this compound as a precursor or functional material in OLEDs. Carbazole derivatives are known for their excellent thermal stability, efficient charge transport properties, and tunable electronic characteristics.[1][3]

Application Notes

This compound, hereafter referred to as THCA, possesses a carbazole core structure that is highly valuable in OLED technology.[2] The amine functional group offers a reactive site for further chemical modifications, allowing for the synthesis of a diverse range of materials with tailored properties for specific OLED applications.

Potential Roles in OLED Devices
  • Hole Transport Layer (HTL) Materials: Carbazole derivatives are widely recognized for their excellent hole-transporting capabilities.[2][4][5][6] By functionalizing the amine group of THCA with appropriate aromatic moieties, it is possible to synthesize novel hole transport materials. An effective HTL must have high hole mobility and its Highest Occupied Molecular Orbital (HOMO) energy level should align well with the anode's work function to facilitate efficient hole injection.[4]

  • Host Materials for Phosphorescent Emitters: The high triplet energy of the carbazole scaffold makes its derivatives suitable as host materials for phosphorescent organic light-emitting diodes (PHOLEDs).[7] THCA can be derivatized to create host materials that efficiently transfer energy to phosphorescent dopants (emitters), leading to high quantum efficiencies.[1]

  • Emitter Materials (Dopants): Through chemical modification, the electronic and photophysical properties of THCA can be tuned to develop new emitter materials, particularly for blue fluorescence or phosphorescence.[8][9] The amine group can be used to attach chromophoric units to achieve desired emission colors and high photoluminescence quantum yields.

  • Thermally Activated Delayed Fluorescence (TADF) Materials: Carbazole derivatives are also employed in the design of TADF emitters, which can harvest both singlet and triplet excitons, leading to potentially 100% internal quantum efficiency.[8]

Structure-Property Relationships

The performance of OLED materials derived from THCA would be highly dependent on the substituents introduced at the amine position and potentially at the carbazole nitrogen.

  • Substitution at the Amine Group: Attaching bulky, rigid aromatic groups can enhance the amorphous nature of the material, preventing crystallization and improving film morphology and device stability.[4]

  • Substitution at the Carbazole Nitrogen (Position 9): This position is often functionalized to tune the electronic properties, solubility, and thermal stability of the molecule.[10]

Data Presentation: Performance of Carbazole Derivatives in OLEDs

The following tables summarize the performance of various OLEDs incorporating different carbazole derivatives to provide a benchmark for the potential of THCA-based materials.

Table 1: Performance of Green and Blue Phosphorescent OLEDs (PhOLEDs) with Pyridinyl-Carbazole Host Materials [3]

Host MaterialEmitter (Dopant)Dopant Conc. (wt%)Turn-on Voltage (V)Max. Current Efficiency (cd/A)Max. Power Efficiency (lm/W)Max. EQE (%)Max. Brightness (cd/m²)
H2FIrpic (Blue)15-23.924.910.3100
H2Ir(ppy)₃ (Green)103.033.934.19.41000
H2Ir(ppy)₃ (Green)12.53.049.833.2->28,000

Table 2: Performance of Solution-Processed OLEDs with Carbazole-based Dopant Materials [11]

Host MaterialDopant MaterialElectroluminescence Peak (nm)CIE (x, y)Current Efficiency (cd/A)External Quantum Efficiency (EQE) (%)
mCPTDBA-Bz436(0.181, 0.114)--
mCPTDBA-Cz413(0.167, 0.086)7.256.45

Experimental Protocols

The following are generalized protocols for the synthesis of THCA derivatives and the fabrication of OLED devices. These should be adapted and optimized for specific target molecules and device architectures.

Synthesis of a Hypothetical THCA-based Hole Transport Material

This protocol describes a general Suzuki coupling reaction, a common method for synthesizing complex carbazole derivatives.[3][10]

Objective: To synthesize a derivative of THCA for use as a hole transport material.

Materials:

  • N-protected 2-bromo-2,3,4,9-tetrahydro-1H-carbazole (starting material derived from THCA)

  • Arylboronic acid or ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • Degassed solvent system (e.g., toluene, ethanol, water)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In an oven-dried Schlenk flask, combine the N-protected 2-bromo-2,3,4,9-tetrahydro-1H-carbazole, the arylboronic acid or ester, the palladium catalyst, and the base.

  • Solvent Addition: Add the degassed solvent system to the flask.

  • Reaction Execution: Heat the mixture to reflux under an inert atmosphere for 12-24 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired THCA derivative.

  • Characterization: Characterize the final product using techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis.

OLED Device Fabrication by Thermal Evaporation

This is a standard protocol for fabricating multi-layer OLEDs in a high-vacuum environment.[3]

Materials:

  • Patterned Indium Tin Oxide (ITO) coated glass substrates

  • Hole Injection Layer (HIL) material (e.g., PEDOT:PSS)

  • Synthesized THCA-based Hole Transport Layer (HTL) material

  • Emissive Layer (EML) material (host and dopant)

  • Electron Transport Layer (ETL) material (e.g., Alq₃)

  • Electron Injection Layer (EIL) material (e.g., LiF)

  • Cathode material (e.g., Aluminum)

  • High-vacuum thermal evaporation system (<10⁻⁶ Torr)

Procedure:

  • Substrate Cleaning: Thoroughly clean the ITO substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol. Dry the substrates in an oven and treat with UV-ozone or oxygen plasma immediately before use.

  • HIL Deposition: If a HIL is required, deposit a thin layer of PEDOT:PSS onto the ITO substrate by spin coating, followed by annealing on a hotplate.[3]

  • Organic Layer Deposition: Transfer the substrates to the high-vacuum thermal evaporation chamber. Sequentially deposit the following layers:

    • HTL: The synthesized THCA derivative.

    • EML: Co-evaporate the host and dopant materials at a specific ratio.

    • ETL: The electron-transporting material.

    • EIL: A thin layer of the electron-injecting material.

  • Cathode Deposition: Deposit the metal cathode (e.g., Al) through a shadow mask to define the active area of the device.

  • Encapsulation: Encapsulate the completed device in an inert atmosphere (e.g., a glovebox) using a UV-curable epoxy and a glass lid to protect the organic layers from moisture and oxygen.

Visualizations

Signaling Pathways and Experimental Workflows

OLED_Structure cluster_device OLED Device Structure Cathode Cathode (e.g., Al) EIL Electron Injection Layer (EIL) Cathode->EIL Electrons ETL Electron Transport Layer (ETL) EIL->ETL EML Emissive Layer (EML) (Host + Dopant) ETL->EML recombination Light Emission EML->recombination Exciton Recombination HTL Hole Transport Layer (HTL) (e.g., THCA Derivative) HTL->EML HIL Hole Injection Layer (HIL) HIL->HTL Anode Anode (e.g., ITO) Anode->HIL Holes

Caption: General layered structure of an OLED device.

Synthesis_Workflow cluster_workflow Synthesis and Fabrication Workflow A THCA Starting Material B Chemical Modification (e.g., Suzuki Coupling) A->B C Purification (Column Chromatography) B->C D Material Characterization (NMR, MS) C->D E OLED Device Fabrication (Thermal Evaporation) D->E F Device Characterization (EL, IVL) E->F

Caption: Workflow for material synthesis and device fabrication.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2,3,4,9-Tetrahydro-1H-carbazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 2,3,4,9-Tetrahydro-1H-carbazol-2-amine synthesis. The synthesis of this valuable carbazole derivative typically involves a two-stage process: the formation of the 2,3,4,9-tetrahydro-1H-carbazol-2-one intermediate, followed by its conversion to the desired 2-amino product.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis, categorized by the two main reaction steps.

Stage 1: Fischer Indole Synthesis of 2,3,4,9-Tetrahydro-1H-carbazol-2-one

The formation of the tetrahydrocarbazole core is commonly achieved through the Fischer indole synthesis, reacting a phenylhydrazine with a cyclohexanone derivative.

Problem Potential Cause Recommended Solution
Low or No Product Yield Inappropriate Acid Catalyst: The choice and concentration of the acid are critical for the cyclization step.- Screen various Brønsted acids (e.g., HCl, H₂SO₄, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂). - For sensitive substrates, milder acids like acetic acid may prevent side reactions. - Polyphosphoric acid (PPA) is often effective but can be difficult to work with. - An ionic liquid like 1-butyl-3-methylimidazolium tetrafluoroborate ([bmim][BF₄]) has been reported to give excellent yields and can be recycled.[1]
Suboptimal Reaction Temperature: The reaction often requires elevated temperatures, but excessive heat can lead to decomposition.- Carefully control and optimize the reaction temperature. Refluxing in a suitable solvent like glacial acetic acid is a common starting point.[2]
Incorrect Solvent: The solvent plays a crucial role in reaction kinetics and solubility of intermediates.- Test a range of solvents. Acetic acid can act as both a catalyst and a solvent.[2] - Methanol has been used successfully with ionic liquid catalysts.[1]
Poor Quality of Phenylhydrazine: Impurities in the phenylhydrazine can inhibit the reaction.- Use freshly distilled or purified phenylhydrazine. - Consider using the hydrochloride salt, which is often more stable.
Formation of Multiple Products/Side Reactions Use of Unsymmetrical Ketones: If a substituted cyclohexanone is used, a mixture of regioisomers can be formed.- If possible, use a symmetrical starting ketone. - If an unsymmetrical ketone is necessary, be prepared for challenging purification. Chromatographic separation may be required.
"Abnormal" Fischer Indole Synthesis: Rearrangements can occur, leading to undesired isomers.- This is often substrate-dependent. Careful analysis of the product mixture by NMR and MS is crucial to identify all components.
Further Reaction of the Product: The newly formed tetrahydrocarbazol-2-one can sometimes react further under the reaction conditions.- Monitor the reaction closely by TLC to determine the optimal reaction time and prevent over-reaction.
Difficult Product Isolation/Purification Product is an Oil or Difficult to Crystallize: The crude product may not be a crystalline solid.- Attempt purification by column chromatography on silica gel. A gradient of ethyl acetate in hexanes is a common eluent system. - If the product is basic, adding a small amount of triethylamine to the eluent can improve chromatography.
Product Contaminated with Starting Material: Incomplete reaction is a common issue.- Optimize reaction time and temperature. - Ensure the correct stoichiometry of reactants. An excess of one reactant may be beneficial in some cases.
Stage 2: Reductive Amination of 2,3,4,9-Tetrahydro-1H-carbazol-2-one

The conversion of the 2-keto intermediate to the 2-amino product is typically achieved through reductive amination.

Problem Potential Cause Recommended Solution
Low or No Product Yield Inefficient Imine/Enamine Formation: The initial condensation between the ketone and the amine source is a critical equilibrium-driven step.- Use a dehydrating agent (e.g., molecular sieves) to shift the equilibrium towards imine formation. - For direct reductive amination with ammonia, using a large excess of an ammonium salt (e.g., ammonium acetate, ammonium formate) is common.
Decomposition of Reducing Agent: Some reducing agents are sensitive to acidic or protic conditions.- Choose a reducing agent that is stable under the reaction conditions. Sodium cyanoborohydride (NaBH₃CN) is stable in mildly acidic conditions often used for imine formation.[3] - Sodium triacetoxyborohydride (NaBH(OAc)₃) is a milder and less toxic alternative to NaBH₃CN.
Reduction of the Ketone Starting Material: A non-selective reducing agent will reduce the starting ketone to an alcohol, preventing amine formation.- Use a reducing agent that is selective for the iminium ion over the ketone. NaBH₃CN and NaBH(OAc)₃ are generally good choices.[3] - If using a less selective reducing agent like sodium borohydride (NaBH₄), it is often necessary to pre-form the imine before adding the reducing agent.
Incomplete Reaction/Presence of Imine Intermediate Insufficient Reducing Agent: The stoichiometry of the reducing agent is crucial.- Use a slight excess (1.1-1.5 equivalents) of the reducing agent.
Reaction Time is Too Short: The reduction of the imine/iminium ion can be slow.- Monitor the reaction progress by TLC or LC-MS. - Allow the reaction to stir for an extended period (e.g., overnight) if necessary.
Formation of Side Products Over-alkylation (Formation of Secondary/Tertiary Amines): This is a common issue when using ammonia as the amine source.- Use a large excess of the ammonia source to favor the formation of the primary amine. - Alternatively, consider a protected amine equivalent (e.g., hydroxylamine followed by reduction of the oxime) or a different nitrogen source.
Formation of 2-Hydroxy-tetrahydrocarbazole: Reduction of the starting ketone to the corresponding alcohol.- This indicates that the reducing agent is not selective enough or that the imine formation is too slow. - Switch to a more selective reducing agent like NaBH₃CN or NaBH(OAc)₃. - Optimize conditions for imine formation (e.g., pH, use of a dehydrating agent).
Difficult Product Purification Product is a Polar Amine: Amines can be challenging to handle during work-up and chromatography.- During aqueous work-up, the amine may be soluble in both organic and acidic aqueous layers. Careful pH adjustment is necessary for efficient extraction. - For column chromatography, adding a small amount of a basic modifier like triethylamine or ammonia to the eluent system can prevent streaking and improve separation.
Separation from Unreacted Ketone: The starting material and product may have similar polarities.- If the reaction has gone to completion, this should not be a major issue. - If separation is difficult, consider converting the amine to a less polar derivative (e.g., a Boc-carbamate) for easier purification, followed by deprotection.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing the 2,3,4,9-tetrahydro-1H-carbazole backbone?

A1: The Fischer indole synthesis is the most widely used method. It involves the reaction of a phenylhydrazine with a cyclohexanone under acidic conditions.[1][2] For the synthesis of the 2-oxo derivative, a suitable 2-substituted cyclohexanone precursor would be required.

Q2: I am having trouble with the Fischer indole synthesis step. What are the most critical parameters to control for a high yield?

A2: The most critical parameters are the choice of acid catalyst, reaction temperature, and the purity of your starting materials, particularly the phenylhydrazine.[4] Screening different acids and carefully controlling the temperature to avoid decomposition are key to optimizing the yield. Using a high-purity, colorless tetrahydrocarbazole starting material is crucial for subsequent functionalization steps.[4]

Q3: What are the advantages of using an ionic liquid as a catalyst in the Fischer indole synthesis?

A3: Using an ionic liquid like 1-butyl-3-methylimidazolium tetrafluoroborate ([bmim][BF₄]) can offer several advantages, including high product yields, shorter reaction times, and the ability to recycle the catalyst, making the process more environmentally friendly.[1]

Q4: For the reductive amination of 2,3,4,9-tetrahydro-1H-carbazol-2-one, which reducing agent is best?

A4: The choice of reducing agent depends on the desired reaction conditions.

  • Sodium cyanoborohydride (NaBH₃CN) is a classic choice as it is selective for the iminium ion in the presence of the ketone, allowing for a one-pot reaction. However, it is highly toxic.[3]

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) is a milder and less toxic alternative to NaBH₃CN and is also highly selective. It is often the preferred reagent in modern organic synthesis.

  • Sodium borohydride (NaBH₄) is a less expensive but also less selective reducing agent. It can reduce the starting ketone, leading to the alcohol byproduct. If using NaBH₄, it is best to first form the imine and then add the reducing agent in a two-step, one-pot procedure.

Q5: How can I minimize the formation of the secondary amine byproduct during the reductive amination with ammonia?

A5: To favor the formation of the primary amine, a large excess of the ammonia source (e.g., ammonium acetate or ammonium formate) should be used. This statistically favors the reaction of the intermediate imine with ammonia over the newly formed primary amine.

Q6: My final 2-amino product is difficult to purify by column chromatography. Are there any tips?

A6: Amines can be challenging to purify by silica gel chromatography due to their basicity, which can lead to tailing of the product peak. To mitigate this, you can:

  • Add a small amount of a base, such as triethylamine (0.5-1%) or a few drops of aqueous ammonia, to your eluent system.

  • Alternatively, you can protect the amine with a group like Boc (tert-butyloxycarbonyl), which makes it less polar and easier to purify. The Boc group can then be removed under acidic conditions.

Q7: Are there alternative methods to reductive amination for introducing the amine group?

A7: Yes, other methods can be considered, although they may involve more steps:

  • Oxime formation followed by reduction: The 2-keto intermediate can be reacted with hydroxylamine to form an oxime, which can then be reduced to the primary amine using various reducing agents (e.g., catalytic hydrogenation, zinc in acetic acid).

  • Leuckart-Wallach reaction: This reaction uses formic acid or a formate salt as both the reducing agent and the nitrogen source. It typically requires high temperatures.

Data Presentation

Table 1: Comparison of Catalysts for Fischer Indole Synthesis of Tetrahydrocarbazoles
CatalystSolventTemperature (°C)Reaction TimeYield (%)Reference
Glacial Acetic AcidGlacial Acetic AcidReflux30 minNot specified[2]
[bmim][BF₄] (20 mol%)MethanolReflux1-2 h85-95[1]
Polyphosphoric Acid (PPA)Neat80-100VariesGenerally goodGeneral Knowledge
Zinc Chloride (ZnCl₂)VariesVariesVariesVariesGeneral Knowledge

Note: Yields are for the synthesis of the parent tetrahydrocarbazole or substituted derivatives and may vary for the 2-oxo analogue.

Table 2: Comparison of Reducing Agents for Reductive Amination of Ketones
Reducing AgentTypical SolventKey FeaturesCommon Issues
Sodium Cyanoborohydride (NaBH₃CN)MethanolSelective for iminium ions; allows for one-pot reactions.[3]Highly toxic; potential for cyanide side products.
Sodium Triacetoxyborohydride (NaBH(OAc)₃)Dichloromethane, 1,2-DichloroethaneMild and highly selective; less toxic than NaBH₃CN.More expensive than other borohydrides.
Sodium Borohydride (NaBH₄)Methanol, EthanolInexpensive and readily available.Less selective; can reduce the starting ketone.
Catalytic Hydrogenation (e.g., H₂, Pd/C)Ethanol, Methanol"Green" reducing agent; high yielding.Requires specialized equipment (hydrogenator); may not be suitable for all functional groups.

Experimental Protocols

Protocol 1: High-Yield Fischer Indole Synthesis of 2,3,4,9-Tetrahydro-1H-carbazole using an Ionic Liquid Catalyst[1]
  • To a round-bottom flask, add phenylhydrazine hydrochloride (1 equivalent), cyclohexanone (1.1-1.2 equivalents), and 1-butyl-3-methylimidazolium tetrafluoroborate ([bmim][BF₄]) (20 mol%).

  • Add methanol as the solvent.

  • Reflux the reaction mixture for the appropriate time (typically 1-2 hours), monitoring the progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Protocol 2: General Procedure for Reductive Amination using Sodium Cyanoborohydride (Borch Reaction)[3]
  • In a round-bottom flask, dissolve 2,3,4,9-tetrahydro-1H-carbazol-2-one (1 equivalent) and a large excess of an ammonium salt (e.g., ammonium acetate, 5-10 equivalents) in methanol.

  • Adjust the pH of the solution to approximately 6-7 with glacial acetic acid.

  • Add sodium cyanoborohydride (NaBH₃CN) (1.1-1.5 equivalents) portion-wise.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Once the reaction is complete, carefully quench the reaction by adding water.

  • Make the solution basic (pH > 9) with an aqueous base (e.g., NaOH).

  • Extract the aqueous mixture with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel, potentially using an eluent system containing a small amount of triethylamine.

Visualizations

experimental_workflow cluster_stage1 Stage 1: Fischer Indole Synthesis cluster_stage2 Stage 2: Reductive Amination start1 Phenylhydrazine + Cyclohexanone Derivative reaction1 Fischer Indole Synthesis (Acid Catalyst, Heat) start1->reaction1 intermediate 2,3,4,9-Tetrahydro-1H-carbazol-2-one reaction1->intermediate purification1 Purification (Crystallization/Chromatography) intermediate->purification1 start2 Purified 2-Keto Intermediate + Amine Source purification1->start2 reaction2 Reductive Amination (Reducing Agent) start2->reaction2 product This compound reaction2->product purification2 Purification (Extraction/Chromatography) product->purification2

Caption: General experimental workflow for the two-stage synthesis.

logical_relationship cluster_yield Factors Affecting Yield cluster_parameters Key Experimental Parameters yield Overall Yield stage1_yield Fischer Indole Synthesis Yield yield->stage1_yield stage2_yield Reductive Amination Yield yield->stage2_yield purity Purity of Starting Materials & Intermediates stage1_yield->purity catalyst Catalyst Choice stage1_yield->catalyst temperature Reaction Temperature stage1_yield->temperature stage2_yield->purity reducing_agent Reducing Agent Selectivity stage2_yield->reducing_agent ph pH Control stage2_yield->ph

Caption: Logical relationship of factors influencing the overall yield.

References

Technical Support Center: Fischer Indole Synthesis of Tetrahydrocarbazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Fischer indole synthesis of tetrahydrocarbazoles.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of tetrahydrocarbazoles via the Fischer indole reaction.

Question: My reaction yield is low. What are the potential causes and how can I improve it?

Answer:

Low yields in the Fischer indole synthesis of tetrahydrocarbazoles can stem from several factors:

  • Incomplete Reaction: The reaction may not have gone to completion. Ensure that the refluxing period is sufficient. Monitoring the reaction progress using Thin Layer Chromatography (TLC) is recommended.[1]

  • Purity of Reactants: The purity of the phenylhydrazine and cyclohexanone starting materials is crucial. Impurities in phenylhydrazine can inhibit the reaction. It is advisable to use freshly distilled or purified phenylhydrazine. In some cases, the hydrochloride salt of phenylhydrazine may offer greater stability.

  • Suboptimal Reaction Conditions: The choice of acid catalyst and reaction temperature can significantly impact the yield. While glacial acetic acid is commonly used, other acids like sulfuric acid or Lewis acids such as zinc chloride can be employed.[2] The optimal conditions may vary depending on the specific substrates used. It is recommended to start with established literature procedures and then systematically optimize the conditions if necessary.

  • Product Loss During Workup and Purification: Tetrahydrocarbazoles can be sticky, leading to loss during filtration and transfer.[3] Ensure efficient transfer and washing of the product. Recrystallization is a common purification method, but care must be taken to avoid excessive use of solvent, which can lead to product loss.[1]

Question: I am observing multiple products in my reaction mixture, making purification difficult. What are these side products and how can I minimize their formation?

Answer:

The formation of multiple products is a common challenge. The primary side products in the Fischer indole synthesis of tetrahydrocarbazoles are typically regioisomers, arising from the use of unsymmetrical cyclohexanones. Other potential side products include those from aldol condensation, Friedel-Crafts reactions, and degradation of the desired product.

  • Regioisomers: When using a cyclohexanone with a substituent at the 2- or 3-position, two different enamine intermediates can form, leading to the formation of two isomeric tetrahydrocarbazole products. The ratio of these isomers can be influenced by the nature of the substituent and the reaction conditions.

    • Mitigation: To obtain a single product, it is best to start with a symmetrical cyclohexanone if possible. If an unsymmetrical ketone is necessary, chromatographic separation of the resulting isomers will be required. The regioselectivity can sometimes be influenced by the choice of acid catalyst and solvent.

  • Aldol Condensation Products: Under acidic conditions, the cyclohexanone starting material can potentially undergo self-condensation to form aldol products.[4]

    • Mitigation: This can often be minimized by slowly adding the phenylhydrazine to the reaction mixture containing the cyclohexanone and acid, thereby keeping the concentration of free ketone low.

  • Friedel-Crafts Type Side Products: Although less common in this specific synthesis, the acidic conditions and aromatic nature of the reactants and products can potentially lead to intermolecular or intramolecular Friedel-Crafts alkylation or acylation reactions, resulting in polymeric or rearranged byproducts.[4]

    • Mitigation: Using the mildest possible acidic conditions and appropriate reaction temperatures can help to suppress these side reactions.

  • Degradation Products: Prolonged exposure to strong acids or high temperatures can lead to the degradation of the tetrahydrocarbazole product, often resulting in colored impurities.

    • Mitigation: Monitor the reaction progress and avoid unnecessarily long reaction times. Use the minimum necessary amount and strength of the acid catalyst.

Question: My final product is highly colored. What is the cause and how can I obtain a pure, colorless product?

Answer:

The formation of colored byproducts is a known issue in the Fischer indole synthesis and can be attributed to several factors, including degradation of the product or starting materials and the formation of high molecular weight side products.

  • Purification: Recrystallization is a common and effective method for removing colored impurities.[3] Activated charcoal can be used during recrystallization to adsorb colored compounds. Column chromatography is another effective purification technique. For stubborn colored impurities, a mixed-phase chromatography column with a layer of silica gel and a layer of alumina has been reported to be effective in removing colored byproducts during the purification of tetrahydrocarbazole derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Fischer indole synthesis of tetrahydrocarbazoles?

A1: The reaction proceeds through several key steps:

  • Hydrazone Formation: Phenylhydrazine reacts with cyclohexanone to form a phenylhydrazone.

  • Tautomerization: The phenylhydrazone tautomerizes to its enamine form.

  • [5][5]-Sigmatropic Rearrangement: The enamine undergoes an acid-catalyzed[5][5]-sigmatropic rearrangement, which is the key bond-forming step.

  • Cyclization and Elimination: The intermediate then cyclizes and eliminates a molecule of ammonia to form the aromatic indole ring of the tetrahydrocarbazole.[2]

Q2: Which acid catalysts are typically used for this synthesis?

A2: A variety of Brønsted and Lewis acids can be used. The most common include:

  • Glacial Acetic Acid[1]

  • Sulfuric Acid

  • Polyphosphoric Acid (PPA)

  • Zinc Chloride (ZnCl₂)

  • Boron Trifluoride (BF₃)[2]

The choice of acid can influence the reaction rate and, in some cases, the regioselectivity.

Q3: How can I monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is the most common method for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the consumption of the reactants and the formation of the product.

Q4: What are typical yields for the synthesis of 1,2,3,4-tetrahydrocarbazole?

A4: Reported yields for the synthesis of 1,2,3,4-tetrahydrocarbazole from cyclohexanone and phenylhydrazine vary depending on the specific conditions and purification methods, but they typically range from 30% to 75%.[1]

Quantitative Data on Side Products

The formation of regioisomers is the most significant and quantifiable side reaction when using unsymmetrical cyclohexanones.

Starting KetoneAcid CatalystProduct Ratio (Isomer 1 : Isomer 2)Reference
Substituted Cyclohexanone7-60% Sulfuric Acid in Methanol2 : 1
Substituted Cyclohexenone7% or 15% Sulfuric Acid1 : 1

Experimental Protocols

Synthesis of 1,2,3,4-Tetrahydrocarbazole

This protocol is a composite of several literature procedures.

Materials:

  • Cyclohexanone (5.5 g, 0.056 mol)

  • Phenylhydrazine (5.4 g, 0.050 mol)

  • Glacial Acetic Acid (18 g)

  • Methanol (for recrystallization)

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add cyclohexanone and glacial acetic acid.

  • Begin stirring and heat the mixture to reflux.

  • Slowly add phenylhydrazine dropwise to the refluxing mixture over a period of 30 minutes.[3]

  • After the addition is complete, continue to reflux the mixture for an additional 30 minutes. The reaction mixture will typically change color from pale yellow to deep red.[3]

  • After reflux, pour the hot reaction mixture into a beaker placed in an ice bath and swirl until the product solidifies.[3]

  • Collect the crude product by vacuum filtration and wash it with cold water.

  • Recrystallize the crude product from hot methanol. If the product is colored, activated charcoal can be added to the methanol solution and then filtered hot before allowing the solution to cool.

  • Collect the purified crystals by vacuum filtration and dry them. A typical yield is around 6.4 g (75.2%).[3]

Visualizations

Fischer_Indole_Synthesis cluster_start Starting Materials cluster_reaction Reaction Pathway cluster_product Product Phenylhydrazine Phenylhydrazine Hydrazone Phenylhydrazone Formation Phenylhydrazine->Hydrazone Cyclohexanone Cyclohexanone Cyclohexanone->Hydrazone Enamine Enamine Tautomerization Hydrazone->Enamine + H+ Rearrangement [3,3]-Sigmatropic Rearrangement Enamine->Rearrangement Cyclization Cyclization & NH3 Elimination Rearrangement->Cyclization THC Tetrahydrocarbazole Cyclization->THC - NH3, - H+

Caption: Fischer Indole Synthesis Workflow.

Regioisomer_Formation cluster_start Starting Materials cluster_intermediates Intermediate Enamines cluster_products Isomeric Products Phenylhydrazine Phenylhydrazine EnamineA Enamine A Phenylhydrazine->EnamineA EnamineB Enamine B Phenylhydrazine->EnamineB UnsymmKetone Unsymmetrical Cyclohexanone UnsymmKetone->EnamineA UnsymmKetone->EnamineB IsomerA Regioisomer A EnamineA->IsomerA [3,3] Rearrangement & Cyclization IsomerB Regioisomer B EnamineB->IsomerB [3,3] Rearrangement & Cyclization

Caption: Formation of Regioisomers.

Troubleshooting_Workflow cluster_solutions_yield Low Yield Solutions cluster_solutions_products Multiple Products Solutions cluster_solutions_color Colored Product Solutions Start Experiment Start Problem Problem Encountered? Start->Problem LowYield Low Yield Problem->LowYield Yes MultipleProducts Multiple Products Problem->MultipleProducts Yes ColoredProduct Colored Product Problem->ColoredProduct Yes Success Successful Synthesis Problem->Success No CheckPurity Check Reactant Purity LowYield->CheckPurity OptimizeConditions Optimize T & Catalyst LowYield->OptimizeConditions MonitorReaction Monitor with TLC LowYield->MonitorReaction UseSymmetricalKetone Use Symmetrical Ketone MultipleProducts->UseSymmetricalKetone PurifyIsomers Chromatographic Separation MultipleProducts->PurifyIsomers MildConditions Use Milder Conditions MultipleProducts->MildConditions Recrystallize Recrystallize (w/ Charcoal) ColoredProduct->Recrystallize ColumnChrom Column Chromatography ColoredProduct->ColumnChrom

References

Technical Support Center: Optimizing Tetrahydrocarbazole Formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for tetrahydrocarbazole formation.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of tetrahydrocarbazoles, particularly via the Fischer indole synthesis and Borsche-Drechsel cyclization.

Q1: My reaction yield is low. What are the potential causes and how can I improve it?

Low yield is a frequent issue in tetrahydrocarbazole synthesis. Several factors can contribute to this, and a systematic approach to troubleshooting is recommended.

Potential Causes & Solutions:

  • Suboptimal Acid Catalyst: The choice and concentration of the acid catalyst are critical.[1][2] Different starting materials may require different acids for optimal results.

    • Troubleshooting: Screen various Brønsted or Lewis acids. Common choices include glacial acetic acid, hydrochloric acid, sulfuric acid, and p-toluenesulfonic acid.[1][2][3] For instance, in the synthesis of 1-oxo-1,2,3,4-tetrahydrocarbazoles, 80% acetic acid was found to be a suitable solvent for improving yield and reducing reaction time.[1]

  • Incorrect Reactant Stoichiometry: The molar ratio of the arylhydrazine to the cyclohexanone derivative can significantly impact the yield.

    • Troubleshooting: Optimize the molar ratio of your reactants. A slight excess of the ketone (e.g., 1.0 - 1.2 equivalents) is sometimes beneficial.[4] For the synthesis of 1-oxo-1,2,3,4-tetrahydrocarbazoles, a 1.2:1 ratio of 2-aminocyclohexanone hydrochloride to phenylhydrazine hydrochloride was found to be optimal.[1][5]

  • Inadequate Reaction Temperature or Time: The cyclization step is often heat-induced and requires sufficient time for completion.[6]

    • Troubleshooting: Ensure the reaction is heated to a suitable temperature, typically reflux.[4][7] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. Reaction times can range from 0.5 to several hours.[3]

  • Poor Quality Starting Materials: Impurities in the arylhydrazine or cyclohexanone can lead to side reactions and lower yields.

    • Troubleshooting: Use purified starting materials. If the tetrahydrocarbazole product is colored, it may indicate impurities that can be removed by recrystallization or column chromatography.[8]

  • Inefficient Solvent: The solvent plays a crucial role in the reaction.

    • Troubleshooting: While glacial acetic acid is commonly used, other solvents like water or methanol can be effective and more environmentally friendly.[3][9] The use of ionic liquids has also been shown to improve yields.[9]

Troubleshooting Workflow for Low Yield

Low_Yield_Troubleshooting start Low Reaction Yield check_catalyst Verify Acid Catalyst and Concentration start->check_catalyst optimize_ratio Optimize Reactant Molar Ratio check_catalyst->optimize_ratio If no improvement solution Improved Yield check_catalyst->solution Successful check_conditions Review Reaction Temperature and Time optimize_ratio->check_conditions If no improvement optimize_ratio->solution Successful purify_reagents Check Purity of Starting Materials check_conditions->purify_reagents If no improvement check_conditions->solution Successful evaluate_solvent Evaluate Solvent System purify_reagents->evaluate_solvent If no improvement purify_reagents->solution Successful evaluate_solvent->solution Successful Borsche_Drechsel_Mechanism A Arylhydrazine + Cyclohexanone B Cyclohexanone Arylhydrazone A->B Condensation C Enamine Intermediate B->C Tautomerization D [3,3]-Sigmatropic Rearrangement C->D Heat, Acid E Cyclized Intermediate D->E Cyclization F Tetrahydrocarbazole E->F Elimination of NH3

References

Technical Support Center: Purification of 2,3,4,9-Tetrahydro-1H-carbazol-2-amine Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the purification challenges associated with the isomers of 2,3,4,9-Tetrahydro-1H-carbazol-2-amine. The information is tailored for researchers, scientists, and drug development professionals.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the purification of this compound isomers.

Question 1: Why am I observing significant peak tailing during silica gel column chromatography of my amine isomers?

Answer:

Peak tailing is a common issue when purifying basic compounds like this compound on standard silica gel. The primary amine group is basic and interacts strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel. This strong interaction leads to a slow and uneven elution of the compound, resulting in a "tailing" peak shape.

Solutions:

  • Mobile Phase Additive: The most effective solution is to add a small amount of a competitive base to your mobile phase to neutralize the acidic silanol sites. Triethylamine (TEA) is commonly used at a concentration of 0.1-1% (v/v).

  • Use of Deactivated Silica: Alternatively, commercially available deactivated silica gel can be used.

  • Alternative Stationary Phases: Consider using a different stationary phase, such as alumina (basic or neutral), which will have different interactions with your basic compound.

Question 2: My cis and trans diastereomers are co-eluting or have very poor separation on the column. How can I improve the separation?

Answer:

Separating diastereomers can be challenging due to their similar physical properties. Here are several strategies to improve separation:

Solutions:

  • Optimize the Mobile Phase:

    • Solvent System: A thorough screening of different solvent systems is crucial. A common starting point is a mixture of a non-polar solvent (like hexanes or heptane) and a more polar solvent (like ethyl acetate or isopropanol).

    • Gradient Elution: Employing a shallow gradient elution can help resolve closely eluting compounds.

  • High-Performance Liquid Chromatography (HPLC): For difficult separations, HPLC offers higher resolution than standard column chromatography. Both normal-phase and reverse-phase HPLC can be explored.

  • Fractional Crystallization of Salts: Convert the mixture of diastereomeric amines into salts using an achiral acid (e.g., HCl). The resulting diastereomeric salts will have different solubilities, which can be exploited for separation by fractional crystallization. (See Experimental Protocols for a suggested method based on analogous compounds).

  • Derivatization: Temporarily derivatizing the amine group can alter the polarity and conformational rigidity of the diastereomers, potentially making them easier to separate. The derivative can then be cleaved to regenerate the purified amine.

Question 3: How can I separate the enantiomers of a specific diastereomer (e.g., the cis isomer)?

Answer:

Enantiomers have identical physical properties in an achiral environment, so specialized techniques are required for their separation.

Solutions:

  • Classical Resolution via Diastereomeric Salt Formation: This is a common and effective method. React the racemic amine with a single enantiomer of a chiral acid (a resolving agent) to form diastereomeric salts. These salts have different solubilities and can be separated by fractional crystallization. (A detailed protocol based on a closely related compound is provided in the Experimental Protocols section).

  • Chiral HPLC: This is a powerful analytical and preparative technique. It uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often a good starting point for the separation of chiral amines.

Question 4: My compound appears to be degrading on the silica gel column. What can I do?

Answer:

The acidic nature of silica gel can sometimes cause degradation of sensitive compounds.

Solutions:

  • Deactivate the Silica Gel: As mentioned for peak tailing, adding a base like triethylamine to the eluent will neutralize the acidic sites.

  • Use Neutral or Basic Stationary Phases: Switch to neutral or basic alumina, or consider other stationary phases like Florisil®.

  • Minimize Contact Time: Run the column as quickly as possible while still achieving good separation. Avoid letting the compound sit on the column for extended periods.

Frequently Asked Questions (FAQs)

Q1: What is the general strategy for purifying a mixture containing both diastereomers and enantiomers of this compound?

A1: A typical strategy would be a stepwise approach:

  • Separate the Diastereomers: First, separate the cis and trans diastereomers using standard chromatographic techniques or fractional crystallization of their salts.

  • Resolve the Enantiomers: Subsequently, resolve the enantiomers of each isolated diastereomer using classical resolution or chiral chromatography.

Q2: What are the most common impurities I should expect?

A2: Common impurities can include unreacted starting materials, reagents from the synthesis, and by-products from side reactions. Depending on the synthetic route, these could include the corresponding ketone precursor or over-alkylated products.

Q3: How can I assess the purity of my isolated isomers?

A3: A combination of techniques is recommended for a thorough assessment:

  • Thin Layer Chromatography (TLC): For a quick check of purity against the crude mixture and starting materials.

  • High-Performance Liquid Chromatography (HPLC): To obtain quantitative information on purity. Using a chiral column will also determine the enantiomeric excess (e.e.).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired isomer and identify any impurities. The coupling constants in the ¹H NMR spectrum can often be used to differentiate between cis and trans isomers.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

Experimental Protocols

Protocol 1: General Purification and Diastereomer Separation by Column Chromatography

This protocol describes a general method for purifying the crude product and attempting the separation of cis and trans diastereomers.

  • Preparation of the Column:

    • Pack a glass column with silica gel (60-120 mesh) as a slurry in the initial, low-polarity mobile phase.

  • Sample Loading:

    • Dissolve the crude mixture in a minimal amount of the mobile phase or a slightly more polar solvent.

    • Adsorb the sample onto a small amount of silica gel, dry it, and carefully add it to the top of the column.

  • Elution:

    • Start with a non-polar eluent system, for example, Hexane:Ethyl Acetate (9:1) containing 0.5% triethylamine.

    • Gradually increase the polarity of the mobile phase (e.g., to Hexane:Ethyl Acetate 7:3 with 0.5% TEA).

    • Collect fractions and monitor by TLC.

  • Analysis and Collection:

    • Combine the fractions containing the pure desired isomer(s).

    • Remove the solvent under reduced pressure.

Protocol 2: Suggested Method for Diastereomer Separation by Fractional Crystallization of Dihydrochloride Salts

This protocol is based on a method for separating cis/trans-diaminocyclohexane and may require optimization for this compound.

  • Salt Formation:

    • Dissolve the mixture of cis and trans isomers in methanol.

    • Bubble dry HCl gas into the solution until it is acidic, or add a solution of HCl in methanol/ether to precipitate the dihydrochloride salts.

  • Fractional Crystallization:

    • The salt of one isomer (often the trans) may be less soluble and precipitate out. Filter the precipitate.

    • The filtrate will be enriched in the more soluble salt. The solvent can be partially evaporated to induce further crystallization.

    • Recrystallize the separated salts from a suitable solvent (e.g., ethanol-water mixtures) to improve purity.

  • Liberation of the Free Amine:

    • Dissolve the purified salt in water and basify with a strong base (e.g., NaOH) to a pH > 12.

    • Extract the free amine with an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and evaporate the solvent.

Protocol 3: Enantiomeric Resolution via Diastereomeric Salt Formation

This protocol is adapted from a method for the resolution of 3-amino-1,2,3,4-tetrahydrocarbazole and should be highly applicable.

  • Formation of Diastereomeric Salts:

    • Dissolve the racemic amine (e.g., the pure cis isomer) in a mixed solvent of an alcohol (e.g., methanol) and water.

    • Add one equivalent of a chiral resolving agent (e.g., L-(+)-tartaric acid) and warm the solution to ensure complete dissolution.

  • Selective Crystallization:

    • Allow the solution to cool slowly to room temperature. One diastereomeric salt should preferentially crystallize.

    • Collect the crystals by filtration. The mother liquor will be enriched in the other diastereomer.

  • Purification of Diastereomeric Salts:

    • Recrystallize the obtained salt from the same solvent system to achieve high diastereomeric purity. The ratio of the alcohol to water in the solvent system is a critical parameter to optimize for selective crystallization.

  • Liberation of the Enantiopure Free Amine:

    • Follow the procedure in Protocol 2, step 3 to convert the purified diastereomeric salt back to the enantiopure free amine.

Data Presentation

Table 1: Conditions for Enantiomeric Resolution using Tartaric Acid

ParameterConditionNotes
Resolving AgentL-(+)-tartaric acid or D-(-)-tartaric acidChoice of resolving agent determines which enantiomer crystallizes.
Solvent SystemAlcohol : Water mixture (e.g., Methanol:Water)The volume ratio of alcohol to water is critical for selective crystallization and needs to be optimized.
Expected Purity>99% e.e. after recrystallization and liberation of the free amine.Purity should be confirmed by chiral HPLC.

Visualizations

G General Purification Workflow for this compound Isomers cluster_0 Diastereomer Separation cluster_1 Enantiomeric Resolution crude_mixture Crude Mixture (cis/trans isomers) column Column Chromatography (e.g., Silica gel with TEA) crude_mixture->column fractional_crystallization Fractional Crystallization (as salts) crude_mixture->fractional_crystallization separated_diastereomers Racemic cis or trans isomer column->separated_diastereomers Separated cis and trans isomers fractional_crystallization->separated_diastereomers chiral_hplc Chiral HPLC separated_diastereomers->chiral_hplc classical_resolution Classical Resolution (with chiral acid) separated_diastereomers->classical_resolution pure_enantiomers Pure Enantiomers chiral_hplc->pure_enantiomers Pure (R) and (S) enantiomers classical_resolution->pure_enantiomers

Caption: General purification workflow for the isomers.

G Troubleshooting Column Chromatography cluster_solutions_tailing Solutions for Peak Tailing cluster_solutions_separation Solutions for Poor Separation start Start Chromatography problem Problem Observed? start->problem peak_tailing Peak Tailing problem->peak_tailing Yes poor_separation Poor Separation problem->poor_separation Yes no_problem Successful Separation problem->no_problem No add_tea Add 0.1-1% Triethylamine to Eluent peak_tailing->add_tea change_stationary_phase Use Alumina or Deactivated Silica peak_tailing->change_stationary_phase optimize_eluent Optimize Mobile Phase (Solvent & Gradient) poor_separation->optimize_eluent use_hplc Switch to HPLC poor_separation->use_hplc derivatize Derivatize Amine poor_separation->derivatize G Decision Tree for Purification Strategy start Start with Crude Mixture isomers_present Diastereomers Present? start->isomers_present separate_diastereomers Separate Diastereomers (Chromatography or Crystallization) isomers_present->separate_diastereomers Yes racemic_mixture Single Racemic Diastereomer isomers_present->racemic_mixture No separate_diastereomers->racemic_mixture enantiomers_present Need to Separate Enantiomers? racemic_mixture->enantiomers_present achiral_product Achiral Product Purified enantiomers_present->achiral_product No resolve_enantiomers Resolve Enantiomers (Chiral HPLC or Resolution) enantiomers_present->resolve_enantiomers Yes pure_enantiomers Pure Enantiomers Obtained resolve_enantiomers->pure_enantiomers

"troubleshooting NMR peak broadening in carbazole compounds"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering NMR peak broadening with carbazole-containing molecules.

Frequently Asked Questions (FAQs)

Q1: Why are the peaks in my ¹H NMR spectrum of a carbazole compound broad?

Peak broadening in the NMR spectrum of carbazole derivatives can stem from several factors, ranging from sample preparation to the inherent chemical properties of the molecule.[1] Common causes include:

  • Molecular Aggregation: The planar, aromatic structure of carbazoles makes them prone to self-aggregation via π-π stacking, especially at high concentrations. This aggregation can lead to changes in the magnetic environment and result in broader peaks.[1][2]

  • Chemical Exchange: The N-H proton of the carbazole ring is exchangeable.[3] Rapid exchange with residual water or other labile protons in the sample can lead to significant peak broadening, sometimes to the point where the peak disappears entirely.[4][5]

  • Intermediate Rate Molecular Motion: If parts of the molecule are undergoing conformational changes (e.g., rotation of substituents) at a rate comparable to the NMR timescale, it can cause peak broadening.[2][6]

  • Poor Instrument Shimming: An inhomogeneous magnetic field is a frequent cause of broad and distorted peaks for any compound.[1]

  • Low Solubility or Particulates: If the compound is not fully dissolved, microscopic particles can disrupt the magnetic field homogeneity, leading to broad lines.[1]

  • Paramagnetic Impurities: Traces of paramagnetic metal ions can cause significant line broadening.[1][5]

Q2: The N-H proton of my carbazole is very broad or not visible. What should I do?

A broad or missing N-H proton is a classic issue for carbazoles and similar N-H containing heterocycles.[3] This is typically due to two main reasons: chemical exchange and quadrupolar coupling.

  • Chemical Exchange: The N-H proton can exchange with acidic protons from trace water in the deuterated solvent.[4]

    • Confirmation Test (D₂O Shake): Add a single drop of deuterium oxide (D₂O) to your NMR tube, shake it vigorously for a minute, and re-acquire the spectrum. If the broad N-H peak disappears, it confirms that the broadening was due to chemical exchange.[4]

  • Quadrupolar Broadening: The nitrogen atom (¹⁴N) has a nuclear spin I=1 and possesses a quadrupole moment. This can lead to rapid relaxation and broadening of the directly attached proton's signal.

  • Solvent Effects: The choice of solvent significantly impacts the N-H signal. Hydrogen-bond accepting solvents like DMSO-d₆ can form strong hydrogen bonds with the N-H proton, often resulting in a sharper, more defined peak compared to a less interactive solvent like CDCl₃.[7][8]

Troubleshooting Steps:

  • Perform a D₂O shake to confirm exchange.[4]

  • Ensure your deuterated solvent is as dry as possible.

  • Try a different solvent, such as DMSO-d₆ or acetone-d₆, which can help sharpen the N-H signal by modulating hydrogen bonding and exchange rates.[9]

Q3: How can I determine if aggregation is the cause of my peak broadening?

Aggregation is a concentration-dependent phenomenon.[1] Therefore, running experiments that vary the sample concentration can provide strong evidence for or against aggregation as the cause of broadening.

  • Dilution Study: Prepare a series of samples at different concentrations (e.g., 20 mg/mL, 10 mg/mL, 5 mg/mL, 1 mg/mL) and acquire their ¹H NMR spectra. If the peaks become significantly sharper at lower concentrations, aggregation is the likely cause.[9]

  • Temperature Study (VT-NMR): Increasing the temperature can disrupt the weak intermolecular forces (π-stacking) responsible for aggregation.[2] Acquiring spectra at elevated temperatures (e.g., 298 K, 313 K, 328 K) may result in sharper peaks if aggregation is the issue.

Troubleshooting Workflows & Diagrams

A systematic approach is crucial for efficiently diagnosing the cause of peak broadening. The following workflow provides a step-by-step guide to identify and resolve the issue.

G start Broad NMR Peaks Observed check_shim Check Instrument: - Re-shim the magnet - Check lock signal start->check_shim still_broad1 Still Broad? check_shim->still_broad1 prepare_dilute Prepare a More Dilute Sample still_broad1->prepare_dilute Yes conclusion_shim Root Cause: Poor Shimming still_broad1->conclusion_shim No still_broad2 Sharper? prepare_dilute->still_broad2 vt_nmr Perform Variable Temperature (VT) NMR still_broad2->vt_nmr No conclusion_agg Root Cause: Aggregation / Stacking still_broad2->conclusion_agg Yes still_broad3 Sharper at High Temp? vt_nmr->still_broad3 change_solvent Change Solvent (e.g., to DMSO-d6 or Acetone-d6) still_broad3->change_solvent No conclusion_motion Root Cause: Molecular Motion / Rotamers still_broad3->conclusion_motion Yes still_broad4 Sharper? change_solvent->still_broad4 d2o_shake Perform D2O Shake (for N-H protons) still_broad4->d2o_shake N-H Only check_purity Check for Paramagnetic Impurities (e.g., via ICP-MS or add chelator like EDTA) still_broad4->check_purity All Peaks nh_disappears N-H Disappears? d2o_shake->nh_disappears nh_disappears->check_purity No conclusion_exchange Root Cause: Chemical Exchange nh_disappears->conclusion_exchange Yes conclusion_purity Root Cause: Paramagnetic Impurity check_purity->conclusion_purity

Caption: Troubleshooting workflow for broad NMR peaks.

Carbazole molecules, particularly at higher concentrations, can stack on top of each other through intermolecular π-π interactions. This process, known as aggregation, is a primary cause of peak broadening.

G cluster_0 Disaggregated (Sharp NMR Signals) cluster_1 Aggregated (Broad NMR Signals) mol1 Carbazole 1 agg1 Carbazole Stack mol1->agg1 π-π stacking (High Concentration) mol2 Carbazole 2 mol3 Carbazole 3 agg1->mol1 Dilution / Heating agg2 Carbazole Stack

Caption: Carbazole aggregation leading to peak broadening.

Experimental Protocols

1. Protocol: Concentration-Dependent NMR Study (Dilution Study)

This experiment aims to determine if peak broadening is due to concentration-dependent phenomena like aggregation.

  • Objective: To observe the effect of concentration on ¹H NMR peak widths.

  • Methodology:

    • Stock Solution: Prepare a concentrated stock solution of your carbazole compound in a suitable deuterated solvent (e.g., 20 mg in 0.6 mL CDCl₃).

    • Acquisition 1: Acquire a standard ¹H NMR spectrum of this concentrated sample. Note the peak widths (Full Width at Half Maximum, FWHM) of key signals.

    • Dilution 1:2: Carefully remove half of the solution (0.3 mL) and add 0.3 mL of fresh deuterated solvent to the NMR tube. Mix thoroughly.

    • Acquisition 2: Acquire a second spectrum. Compare the peak widths to the first spectrum. An increase in the number of scans may be necessary to achieve a good signal-to-noise ratio.

    • Further Dilutions: Repeat the dilution process (steps 3 and 4) one or two more times.

  • Expected Outcome: If aggregation is the cause of broadening, you will observe a significant sharpening of the peaks as the concentration decreases.

2. Protocol: Variable Temperature (VT) NMR Study

This experiment helps differentiate between broadening caused by aggregation and broadening caused by chemical exchange or conformational dynamics.

  • Objective: To assess the impact of temperature on peak shape.

  • Methodology:

    • Sample Preparation: Prepare a moderately concentrated sample (e.g., 10 mg in 0.6 mL of a suitable solvent like Toluene-d₈ or DMSO-d₆, which have a wide temperature range).

    • Initial Spectrum: Acquire a spectrum at ambient temperature (e.g., 298 K).

    • Heating: Increase the spectrometer's temperature in increments (e.g., 313 K, 328 K, 343 K). Allow the sample to equilibrate for 5-10 minutes at each new temperature before re-shimming and acquiring a spectrum.

    • Cooling (Optional): If dynamic processes like rotamers are suspected, cooling the sample (e.g., to 273 K, 253 K) may slow the exchange and result in the decoalescence of a broad peak into two or more sharper signals.[7][10]

  • Expected Outcome:

    • Aggregation: Peaks will sharpen upon heating as intermolecular interactions are disrupted.[2]

    • Chemical/Conformational Exchange: The effect is rate-dependent. For intermediate exchange, peaks may sharpen upon heating (moving into the fast exchange regime) or sharpen and split upon cooling (moving into the slow exchange regime).[2]

Data Summary

The following table summarizes the expected qualitative changes in NMR peak width (Full Width at Half Maximum - FWHM) in response to different troubleshooting experiments.

Potential Cause Effect of Dilution Effect of Increasing Temp. Effect of Changing to Polar/H-bonding Solvent
Aggregation (π-stacking) ↓ FWHM (Sharper)↓ FWHM (Sharper)May decrease FWHM
Chemical Exchange (N-H) Minimal Change↑ or ↓ FWHM↓ FWHM (Sharpen N-H)
Conformational Isomers No Change↑ or ↓ FWHMMay change FWHM
Paramagnetic Impurity No ChangeNo ChangeNo Change
Poor Solubility ↓ FWHM (Sharper)↓ FWHM (Sharper)↓ FWHM (Sharper)

References

"resolving signal overlap in 1H NMR of tetrahydrocarbazoles"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and Frequently Asked Questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues with signal overlap in the 1H NMR spectra of tetrahydrocarbazoles.

Frequently Asked Questions (FAQs)

Q1: Why do the proton signals in the saturated portion (C1-C4) of my tetrahydrocarbazole spectrum overlap?

A1: Signal overlap in the aliphatic region of tetrahydrocarbazoles is a common issue. The protons on the saturated tetrahydro ring (at positions C1, C2, C3, and C4) often exist in very similar chemical environments. This leads to small differences in their chemical shifts, causing the multiplets to crowd together and overlap, making interpretation difficult. In some cases, the signals for multiple methylene groups can merge into a broad, unresolved multiplet.

Q2: The aromatic proton signals of my substituted tetrahydrocarbazole are overlapping. What causes this?

A2: While the aromatic protons of the parent tetrahydrocarbazole are generally distinct, introducing substituents on the benzene ring can sometimes reduce the chemical shift dispersion. Depending on the electronic nature and position of the substituents, they may not induce sufficiently large changes in the chemical shifts of the remaining aromatic protons to resolve their signals. This is particularly common when you have multiple substituents with similar electronic effects or a symmetrical substitution pattern.

Q3: I am facing signal overlap. What is the simplest first step I can take to try and resolve the signals?

A3: The simplest and often effective first step is to change the deuterated solvent.[1] Solvents can induce changes in the chemical shifts of protons, a phenomenon known as solvent-induced shifts. Aromatic solvents like benzene-d6 or pyridine-d5 can cause significant shifts (Aromatic Solvent Induced Shifts or ASIS) by interacting with the solute's electron system. Changing from a non-polar solvent like CDCl3 to a more polar one like DMSO-d6 can also alter hydrogen bonding and dipole-dipole interactions, which in turn changes the chemical environment of the protons and can resolve overlap.[2][3]

Q4: Changing the solvent did not fully resolve the overlapping signals. What is the next step?

A4: If a solvent change is insufficient, using a Lanthanide Shift Reagent (LSR) is a powerful next step. LSRs are paramagnetic complexes, typically of Europium (Eu) or Praseodymium (Pr), that can coordinate with Lewis basic sites in your molecule (like the nitrogen atom in the carbazole ring system or other heteroatoms in substituents).[4][5] This coordination induces large changes in the chemical shifts of nearby protons. The magnitude of the shift is dependent on the distance of the proton from the paramagnetic center, so protons closer to the binding site will experience a larger shift.[6] This can effectively spread out a crowded region of the spectrum. Europium reagents, like Eu(fod)3, typically induce downfield shifts.[6]

Q5: My tetrahydrocarbazole derivative has severe signal overlap that solvent changes and LSRs cannot resolve. What advanced NMR techniques can I use?

A5: For severe or complex cases of signal overlap, two-dimensional (2D) NMR spectroscopy is the most definitive solution.[7] These experiments disperse the signals into a second dimension, resolving overlap that is intractable in a 1D spectrum.

  • COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically through 2-3 bonds). It is excellent for identifying adjacent protons and tracing out spin systems, even when their signals overlap in the 1D spectrum.

  • HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the carbon atoms they are directly attached to. Since the 13C chemical shift range is much larger than the 1H range, it provides excellent signal dispersion.[7] Overlapping proton signals can often be resolved by spreading them out based on the chemical shift of their attached carbon.

  • TOCSY (Total Correlation Spectroscopy): This experiment is similar to COSY but shows correlations between all protons within a spin system, not just those that are directly coupled.[8] This is particularly useful for complex molecules where you want to identify all the protons belonging to a specific structural fragment, even if the couplings are not all resolved.

Troubleshooting Guides and Data

Guide 1: Resolving Aliphatic Signal Overlap with Solvent Change

Issue: The 1H NMR spectrum of a C6-substituted tetrahydrocarbazole in CDCl3 shows significant overlap in the 1.80-2.00 ppm and 2.70-2.85 ppm regions, corresponding to the C2/C3 and C1/C4 protons, respectively.

Solution: Re-run the NMR in a different solvent, such as DMSO-d6. The change in solvent polarity and hydrogen bonding capability can alter the conformation and electronic environment enough to resolve the signals.

Table 1: Effect of Solvent on 1H Chemical Shifts (δ, ppm) of a Tetrahydrocarbazole Derivative

ProtonChemical Shift in CDCl3 (ppm)Chemical Shift in DMSO-d6 (ppm)Resolution
C1-H22.75 (m)2.85 (t, J=6.0 Hz)Resolved
C4-H22.80 (m)2.95 (t, J=5.8 Hz)Resolved
C2-H21.90 (m)1.95 (quint, J=6.1 Hz)Resolved
C3-H21.90 (m)2.05 (quint, J=5.9 Hz)Resolved
NH7.80 (br s)10.85 (s)Sharpened

Note: Data is illustrative to demonstrate the principle.

Guide 2: Using a Lanthanide Shift Reagent to Resolve Aromatic Protons

Issue: A 6,7-dimethoxytetrahydrocarbazole shows overlapping signals for the C5-H and C8-H aromatic protons in CDCl3.

Solution: Add a lanthanide shift reagent, such as Eu(fod)3, incrementally to the NMR sample. The LSR will coordinate with the methoxy groups, inducing a downfield shift that is more pronounced for the closer C8-H proton.

Table 2: Lanthanide-Induced Shifts (LIS) for Aromatic Protons

ProtonInitial δ (ppm)δ after 0.2 eq Eu(fod)3δ after 0.4 eq Eu(fod)3Total Shift (Δδ)
C5-H7.15 (s)7.457.750.60
C8-H7.15 (s)7.608.050.90

Note: Data is illustrative. The magnitude of the shift depends on the substrate-reagent interaction.[9]

Experimental Protocols

Protocol 1: Solvent Study for Signal Resolution
  • Sample Preparation: Prepare a solution of your tetrahydrocarbazole derivative in the initial deuterated solvent (e.g., CDCl3) at a typical concentration for 1H NMR.

  • Initial Spectrum Acquisition: Acquire a standard high-resolution 1D 1H spectrum. Ensure proper shimming to achieve the best possible resolution.

  • Solvent Evaporation: Carefully evaporate the solvent from the NMR tube under a gentle stream of nitrogen or using a rotary evaporator.

  • New Solvent Addition: Add the second deuterated solvent (e.g., DMSO-d6) to the NMR tube, ensuring the sample redissolves completely.

  • Second Spectrum Acquisition: Re-shim the spectrometer for the new solvent and acquire another 1D 1H spectrum.

  • Comparison: Compare the two spectra to determine if the signal overlap has been resolved.

Protocol 2: Using Lanthanide Shift Reagents (LSRs)
  • Sample Preparation: Dissolve a known quantity of the tetrahydrocarbazole derivative in an anhydrous, non-coordinating deuterated solvent (e.g., CDCl3).

  • Initial Spectrum: Acquire a standard 1H NMR spectrum of your sample.

  • LSR Stock Solution: Prepare a stock solution of the LSR (e.g., Eu(fod)3) in the same deuterated solvent.

  • Incremental Addition: Add a small, measured aliquot (e.g., corresponding to 0.1-0.2 molar equivalents) of the LSR stock solution to your NMR tube.

  • Acquire Spectrum: Gently mix the sample and re-acquire the 1H NMR spectrum.

  • Repeat: Continue adding the LSR in small increments and acquiring spectra until the desired signal resolution is achieved or until significant line broadening occurs.[5]

  • Analysis: Plot the chemical shift of the protons of interest against the molar ratio of LSR to substrate to analyze the induced shifts.[9]

Protocol 3: General Protocol for 2D NMR Acquisition (COSY/HSQC)
  • Sample Preparation: Prepare a relatively concentrated sample of your tetrahydrocarbazole in a suitable deuterated solvent. Good concentration is important for 2D NMR experiments to achieve a good signal-to-noise ratio in a reasonable time.

  • Lock and Shim: Lock onto the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.

  • Acquire 1H Spectrum: Obtain a standard high-resolution 1D 1H spectrum. This is used to determine the spectral width and appropriate pulse power for the 2D experiment.

  • Set Up 2D Experiment: Using the spectrometer's software, select the desired 2D experiment (e.g., COSY or HSQC). Use standard parameter sets provided by the manufacturer (e.g., cosygpqf for COSY, hsqcedetgpsp for HSQC on Bruker systems) as a starting point.

  • Define Spectral Widths: Set the spectral widths in both dimensions (F2 for 1H and F1 for 1H in COSY, or F1 for 13C in HSQC) to encompass all relevant signals identified in the 1D spectra.

  • Acquisition: Run the 2D experiment. The acquisition time can range from minutes to several hours depending on the sample concentration and the desired resolution.

  • Processing and Analysis: Process the acquired data (Fourier transform, phasing, and baseline correction) to generate the 2D spectrum. Analyze the cross-peaks to establish correlations and resolve overlaps.

Visualizations

Troubleshooting_Workflow start Signal Overlap Observed in 1H NMR Spectrum solvent Change NMR Solvent (e.g., CDCl3 to DMSO-d6) start->solvent check1 Is Overlap Resolved? solvent->check1 lsr Use Lanthanide Shift Reagent (e.g., Eu(fod)3) check1->lsr No end_resolved Signal Overlap Resolved check1->end_resolved Yes check2 Is Overlap Resolved? lsr->check2 nmr_2d Perform 2D NMR (COSY, HSQC, TOCSY) check2->nmr_2d No / Severe Overlap check2->end_resolved Yes end_complex Definitive Assignment Achieved nmr_2d->end_complex

Caption: A workflow for troubleshooting 1H NMR signal overlap.

COSY_Principle cluster_spectrum 1D 1H NMR Spectrum cluster_cosy 2D COSY Spectrum a Signal A (Overlaps with B) cross_ab Cross-peak A-B b Signal B (Overlaps with A) c Signal C diag_a A diag_b B diag_c C cross_ba p1 p2 diag_a_node diag_a_node->p1 diag_a_node->p2 diag_b_node diag_b_node->p1 diag_b_node->p2 diag_c_node label_f1 F1 (ppm) label_f2 F2 (ppm)

Caption: Principle of 2D COSY for resolving overlap.

LSR_Effect molecule Tetrahydrocarbazole with Lewis Base Site (e.g., N-H) complex Molecule-LSR Complex Formation molecule->complex spectrum_before 1H NMR Spectrum: Overlapping Signals (Ha, Hb) molecule->spectrum_before lsr Lanthanide Shift Reagent (Eu(fod)3) lsr->complex spectrum_after 1H NMR Spectrum: Resolved Signals (Δδa > Δδb) complex->spectrum_after spectrum_before->spectrum_after Shift Induced (Distance Dependent)

Caption: Mechanism of a Lanthanide Shift Reagent.

References

Technical Support Center: Mass Spectrometry of Thermally Labile Carbazoles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the mass spectrometric analysis of thermally labile carbazoles. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common challenges encountered during experiments.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter when analyzing thermally labile carbazoles using mass spectrometry.

Issue 1: Excessive Fragmentation or Complete Degradation of the Analyte

Symptom: The mass spectrum shows either no molecular ion peak or a very weak one, with a high abundance of fragment ions that do not correspond to logical losses from the parent molecule. This suggests the carbazole derivative is degrading upon ionization.

Possible Causes & Solutions:

  • Inappropriate Ionization Technique: Hard ionization techniques like Electron Ionization (EI) are often too energetic for thermally labile compounds, causing extensive fragmentation.[1][2]

    • Solution: Employ a "soft" ionization technique to minimize fragmentation and preserve the molecular ion.[3][4] Recommended techniques include Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI), and Matrix-Assisted Laser Desorption/Ionization (MALDI).[5][6][7][8]

  • High Source Temperature: Even with soft ionization, excessive temperatures in the ion source or transfer regions can cause thermal degradation before ionization.[9]

    • Solution: Methodically reduce the ion source temperature, capillary temperature, and drying gas temperature to the lowest levels that still allow for efficient desolvation and ionization.[9][10]

  • In-source Collision-Induced Dissociation (CID): High cone or fragmentor voltages can induce fragmentation within the ion source.

    • Solution: Lower the cone/fragmentor voltage to reduce in-source CID. Start with low voltages and gradually increase until an optimal balance of ion intensity and minimal fragmentation is achieved.

Issue 2: Poor or No Signal (Low Ionization Efficiency)

Symptom: The analyte peak is very weak or completely absent in the mass spectrum, even when the sample is known to be present.

Possible Causes & Solutions:

  • Mismatch Between Analyte Polarity and Ionization Technique: The choice of ionization source should be appropriate for the polarity of the carbazole derivative.

    • Solution:

      • For polar carbazoles: ESI is generally the preferred method.[8][11] Ensure the mobile phase promotes ionization (e.g., acidic for positive mode, basic for negative mode).

      • For non-polar or less polar carbazoles: APCI or Atmospheric Pressure Photoionization (APPI) are often more effective as they ionize samples in the gas phase.[12][13][14]

  • Incorrect Mobile Phase/Solvent Composition: The solvent system can significantly impact ionization efficiency, especially in ESI.

    • Solution:

      • ESI: Additives like formic acid or acetic acid (0.1%) for positive mode ([M+H]⁺) or ammonium hydroxide for negative mode ([M-H]⁻) can enhance protonation or deprotonation.

      • APCI/APPI: While less dependent on solvent polarity than ESI, ensure the solvent is volatile enough for efficient nebulization and vaporization.[10]

  • Sample Concentration Issues: The sample may be too dilute to detect or so concentrated that it causes ion suppression.[15]

    • Solution: Prepare a dilution series of your sample to find the optimal concentration range for your instrument and method.

Issue 3: Unclear or Ambiguous Spectral Data

Symptom: The mass spectrum is complex, showing multiple adducts, radical cations, or unexpected ions, making it difficult to identify the molecular ion.

Possible Causes & Solutions:

  • Formation of Multiple Adducts: In ESI, it is common to see adducts with sodium ([M+Na]⁺), potassium ([M+K]⁺), or solvent molecules.

    • Solution:

      • Use high-purity solvents and glassware to minimize alkali metal contamination.

      • Adding a small amount of ammonium acetate can sometimes promote the formation of the protonated molecule ([M+H]⁺) over other adducts.

  • Formation of Radical Cations (M⁺•): Some carbazole derivatives can form radical cations in addition to protonated molecules ([M+H]⁺) during ESI, which can complicate spectral interpretation.[16]

    • Solution: Varying ESI parameters such as spray voltage can influence the ratio of M⁺• to [M+H]⁺.[16] Comparing spectra from different soft ionization techniques (e.g., ESI vs. APCI) can also help clarify the nature of the molecular ion, as APCI may favor the formation of [M+H]⁺.[16]

  • Matrix Interference in MALDI: The MALDI matrix can produce interfering peaks in the low mass range.[17]

    • Solution: Select a matrix that does not have significant ion peaks in the mass range of your analyte. Nitrocarbazoles have themselves been investigated as potential UV-MALDI matrices.[18] Experiment with different matrices and sample preparation techniques (e.g., thin layer, dried droplet).

Frequently Asked Questions (FAQs)

Q1: Which ionization technique is best for my thermally labile carbazole?

A1: The best technique depends on the specific properties of your molecule, particularly its polarity and molecular weight.

  • Electrospray Ionization (ESI): Ideal for polar and higher molecular weight carbazoles that are soluble in common LC solvents. It is a very soft ionization method.[4][8]

  • Atmospheric Pressure Chemical Ionization (APCI): Well-suited for less polar, semi-volatile carbazoles with lower molecular weights.[8][13] It is generally considered a soft ionization technique.

  • Atmospheric Pressure Photoionization (APPI): A good choice for non-polar carbazoles that are difficult to ionize by ESI or APCI.[12][19]

  • Matrix-Assisted Laser Desorption/Ionization (MALDI): Useful for non-volatile and high molecular weight carbazoles, often used for solid samples.[6][7][8]

Q2: How can I confirm that the peak I'm seeing is the molecular ion and not a fragment or adduct?

A2:

  • Check for Isotope Patterns: Look for the A+1 peak (from the natural abundance of ¹³C) to help confirm the number of carbon atoms in your molecule.

  • Vary Ionization Parameters: As mentioned in the troubleshooting section, gently increasing the cone/fragmentor voltage should lead to a decrease in the intensity of the suspected molecular ion and an increase in the intensity of fragment ions.

  • Perform Tandem Mass Spectrometry (MS/MS): Isolate the suspected molecular ion and fragment it. The resulting fragmentation pattern should be consistent with the structure of your carbazole.

  • Compare Adducts: If you observe multiple adducts (e.g., [M+H]⁺, [M+Na]⁺, [M+K]⁺), the mass differences between them should correspond to the known mass differences between H, Na, and K.

Q3: My carbazole is not very soluble. What are my options for analysis?

A3:

  • MALDI: This technique is often a good choice for samples with low solubility as it analyzes the sample from a solid state.[7]

  • Atmospheric Solids Analysis Probe (ASAP): This technique uses a heated gas stream to volatilize a solid or liquid sample directly from a probe into an APCI source.[20] It can be a quick way to get a mass spectrum of a sample with minimal preparation.

  • Solvent Optimization: Experiment with different solvent systems to improve solubility for LC-MS based methods.

Data and Protocols

Comparison of Soft Ionization Techniques for Thermally Labile Carbazoles
Ionization TechniqueAnalyte PolarityVolatility RequirementTypical Ions ObservedKey AdvantagesCommon Issues
ESI Polar to IonicNot required[M+H]⁺, [M-H]⁻, [M+Na]⁺, M⁺•Very soft, good for large molecules, easily coupled to LCIon suppression, requires analyte to be in solution, adduct formation
APCI Non-polar to Moderately PolarRequired (thermally stable enough to be vaporized)[M+H]⁺Good for less polar compounds, tolerates higher flow ratesCan cause thermal degradation if analyte is very labile, less suitable for very large molecules
APPI Non-polarRequiredM⁺•, [M+H]⁺Excellent for non-polar compounds, less matrix effects than ESI/APCIMay require a dopant, potential for radical ion formation
MALDI Broad RangeNot required[M+H]⁺, [M+Na]⁺High mass range, tolerant of salts, good for solid samplesMatrix interference in low mass range, requires matrix selection
General Experimental Protocol for LC-ESI-MS of a Thermally Labile Carbazole

This is a starting point protocol that should be optimized for your specific analyte and instrument.

  • Sample Preparation:

    • Dissolve the carbazole derivative in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 µg/mL.

    • Filter the sample through a 0.22 µm filter before injection.

  • Liquid Chromatography (LC) Conditions:

    • Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start with a low percentage of B, ramp up to a high percentage to elute the compound, then return to initial conditions to re-equilibrate.

    • Flow Rate: 0.2 - 0.4 mL/min.

    • Column Temperature: Keep as low as possible while maintaining good peak shape (e.g., 25-30 °C).

  • Mass Spectrometry (MS) Conditions (Positive ESI Mode):

    • Ion Source: Electrospray Ionization (ESI).

    • Capillary Voltage: 3.0 - 4.0 kV.

    • Cone/Fragmentor Voltage: Start low (e.g., 20 V) to minimize in-source fragmentation.

    • Source Temperature: 100 - 120 °C (optimize for your compound).

    • Desolvation Gas (Nitrogen) Temperature: 250 - 350 °C (use the lowest temperature that provides good signal intensity).

    • Desolvation Gas Flow: 600 - 800 L/hr.

    • Mass Range: Scan a range appropriate for the expected molecular weight of your carbazole.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing Sample Thermally Labile Carbazole Sample Dissolution Dissolution in Appropriate Solvent Sample->Dissolution Filtration Filtration (0.22 µm) Dissolution->Filtration LC Liquid Chromatography (Reversed-Phase) Filtration->LC IonSource Soft Ionization Source (e.g., ESI, APCI) LC->IonSource MassAnalyzer Mass Analyzer IonSource->MassAnalyzer Detector Detector MassAnalyzer->Detector DataAcquisition Data Acquisition Detector->DataAcquisition SpectralAnalysis Spectral Analysis (M⁺, [M+H]⁺, Fragments) DataAcquisition->SpectralAnalysis troubleshooting_logic cluster_fragmentation Excessive Fragmentation? cluster_signal Poor Signal? cluster_solutions_frag Solutions for Fragmentation cluster_solutions_signal Solutions for Poor Signal Start Problem with Mass Spectrum Frag_Yes Yes Start->Frag_Yes Check Fragmentation Frag_No No Sol_Frag1 Switch to Softer Ionization (ESI, APCI) Frag_Yes->Sol_Frag1 Sol_Frag2 Lower Source Temperature Frag_Yes->Sol_Frag2 Sol_Frag3 Reduce Cone Voltage Frag_Yes->Sol_Frag3 Signal_Yes Yes Frag_No->Signal_Yes Check Signal Intensity Sol_Sig1 Optimize Ion Source for Polarity (ESI vs APCI) Signal_Yes->Sol_Sig1 Sol_Sig2 Adjust Mobile Phase (Additives) Signal_Yes->Sol_Sig2 Sol_Sig3 Check Sample Concentration Signal_Yes->Sol_Sig3 Signal_No No End Optimized Spectrum Signal_No->End Spectrum OK or Other Issue Sol_Frag1->End Sol_Frag2->End Sol_Frag3->End Sol_Sig1->End Sol_Sig2->End Sol_Sig3->End

References

Technical Support Center: Enhancing the Solubility of Tetrahydrocarbazole Derivatives for Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with tetrahydrocarbazole derivatives. This resource provides comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address the common challenge of poor aqueous solubility of this important class of compounds in biological assays.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your experiments.

Problem Possible Cause Suggested Solution
Precipitation of the compound upon dilution of DMSO stock in aqueous assay buffer or cell culture media. The concentration of the tetrahydrocarbazole derivative exceeds its aqueous solubility at the final DMSO concentration.1. Optimize DMSO Concentration: Ensure the final DMSO concentration in your assay is as low as possible, ideally not exceeding 0.5%, to minimize toxicity and its effect on compound solubility.[1] 2. Use Co-solvents: Introduce a water-miscible co-solvent like ethanol, polyethylene glycol 400 (PEG 400), or propylene glycol to the aqueous medium before adding the DMSO stock. This can increase the overall solvent polarity and improve the solubility of your compound. 3. Employ Cyclodextrins: Formulate your tetrahydrocarbazole derivative with a cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), to form an inclusion complex. This complex is more water-soluble and can prevent precipitation.[2][3] 4. Serial Dilution: Instead of a single large dilution, perform serial dilutions of your DMSO stock in the assay medium. This gradual decrease in DMSO concentration can sometimes prevent the compound from crashing out of solution.
Inconsistent or non-reproducible results in bioassays. - Compound precipitation leading to variable effective concentrations. - Degradation of the compound in the assay medium. - Cellular stress or toxicity induced by the solvent system.1. Confirm Solubility: Before conducting the bioassay, visually inspect the final dilution of your compound under a microscope to ensure no precipitation has occurred. You can also perform a simple centrifugation step and measure the concentration of the supernatant. 2. Assess Compound Stability: Evaluate the stability of your tetrahydrocarbazole derivative in the final assay medium over the time course of your experiment. This can be done using techniques like HPLC. 3. Run Solvent Toxicity Controls: Always include a vehicle control (assay medium with the same final concentration of DMSO and any co-solvents) to assess the effect of the solvent system on your biological model.[1] For cell-based assays, it is crucial to determine the maximum tolerable solvent concentration that does not affect cell viability or the signaling pathways under investigation.[1]
Low apparent potency of the compound in the bioassay. The actual concentration of the dissolved compound is lower than the nominal concentration due to poor solubility.1. Increase Solubility: Employ the solubilization techniques mentioned above (co-solvents, cyclodextrins). 2. Prepare a Saturated Solution: Prepare a saturated solution of your compound in the assay buffer, centrifuge to remove undissolved solid, and then determine the concentration of the supernatant. This will give you the maximum achievable concentration under your assay conditions. Use this concentration as the highest point in your dose-response curve.

Frequently Asked Questions (FAQs)

Q1: What is the best initial solvent to dissolve my tetrahydrocarbazole derivative?

A1: Due to their hydrophobic nature, tetrahydrocarbazole derivatives are generally sparingly soluble in water but show good solubility in polar organic solvents.[4] Dimethyl sulfoxide (DMSO) is the most commonly used initial solvent to prepare high-concentration stock solutions.[4] Methanol is another option for initial dissolution.[4]

Q2: What is the maximum concentration of DMSO I can use in my cell-based assay?

A2: The final concentration of DMSO should be kept as low as possible to avoid solvent-induced toxicity and off-target effects. For most cell lines, a final DMSO concentration of 0.5% or lower is recommended.[1] However, the sensitivity to DMSO can vary between cell types. It is crucial to perform a dose-response experiment with DMSO alone to determine the highest concentration that does not significantly affect the viability and function of your specific cells.

Q3: How do co-solvents improve the solubility of tetrahydrocarbazole derivatives?

A3: Co-solvents are water-miscible organic solvents that, when added to water, can increase the solubility of non-polar compounds. They work by reducing the polarity of the aqueous solvent system, making it a more favorable environment for hydrophobic molecules like tetrahydrocarbazole derivatives.

Q4: What are cyclodextrins and how do they work?

A4: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[3][5] They can encapsulate poorly water-soluble molecules, like tetrahydrocarbazole derivatives, within their hydrophobic core, forming a water-soluble inclusion complex.[3][5] This complex effectively "hides" the hydrophobic part of the drug from the aqueous environment, thereby increasing its apparent water solubility.[3][5]

Q5: Are there any potential downsides to using solubilizing agents?

A5: Yes. High concentrations of co-solvents or surfactants can be toxic to cells. Cyclodextrins can sometimes interact with components of the cell membrane or assay reagents. Therefore, it is essential to include proper controls in your experiments to account for any potential effects of the solubilizing agents themselves.

Quantitative Data on Solubility Enhancement

While specific quantitative data for a wide range of tetrahydrocarbazole derivatives is limited in publicly available literature, the following tables provide a representative overview of the expected solubility improvements based on common solubilization techniques for hydrophobic compounds.

Table 1: Estimated Solubility of a Model Tetrahydrocarbazole Derivative in Co-solvent Systems

Co-solvent System (in Water)Estimated Solubilization Increase (Fold)
5% v/v Ethanol2 - 5
10% v/v Ethanol5 - 15
5% v/v PEG 40010 - 30
10% v/v PEG 40030 - 100
5% v/v Propylene Glycol3 - 8

Note: These are estimated values and the actual solubility will depend on the specific tetrahydrocarbazole derivative and the exact experimental conditions.

Table 2: Estimated Solubility Enhancement of a Model Tetrahydrocarbazole Derivative with β-Cyclodextrins

Cyclodextrin TypeConcentration (mM)Estimated Solubilization Increase (Fold)
Hydroxypropyl-β-cyclodextrin (HP-β-CD)520 - 50
Hydroxypropyl-β-cyclodextrin (HP-β-CD)1050 - 200
Sulfobutylether-β-cyclodextrin (SBE-β-CD)515 - 40
Sulfobutylether-β-cyclodextrin (SBE-β-CD)1040 - 150

Note: The formation of a 1:1 complex is assumed. The actual increase will depend on the binding constant between the specific derivative and the cyclodextrin.

Experimental Protocols

Protocol 1: General Procedure for Preparing a Tetrahydrocarbazole Derivative Stock Solution and Dilution for Bioassays
  • Stock Solution Preparation:

    • Accurately weigh a small amount of the tetrahydrocarbazole derivative.

    • Dissolve the compound in 100% DMSO to a final concentration of 10-50 mM.

    • Gently warm the solution or sonicate if necessary to ensure complete dissolution.

    • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Working Solution Preparation (for a final assay concentration of 10 µM with 0.1% DMSO):

    • Prepare an intermediate dilution of the 10 mM stock solution in DMSO. For example, dilute the 10 mM stock 1:10 in DMSO to get a 1 mM solution.

    • Add 1 µL of the 1 mM intermediate solution to 999 µL of the final aqueous assay buffer or cell culture medium.

    • Vortex the solution immediately and thoroughly to ensure proper mixing and minimize precipitation.

    • Visually inspect the solution for any signs of precipitation before use.

Protocol 2: Preparation of a Tetrahydrocarbazole Derivative Formulation using Hydroxypropyl-β-cyclodextrin (HP-β-CD)
  • Molar Ratio Determination:

    • Determine the molecular weights of your tetrahydrocarbazole derivative and HP-β-CD.

    • Decide on the molar ratio to be tested (e.g., 1:1, 1:2 drug-to-cyclodextrin).

  • Inclusion Complex Formation (Kneading Method):

    • Accurately weigh the tetrahydrocarbazole derivative and the corresponding amount of HP-β-CD.

    • Place the powders in a mortar.

    • Add a small amount of a water/ethanol mixture (e.g., 50:50 v/v) dropwise to form a paste.

    • Knead the paste thoroughly for 30-60 minutes.

    • Dry the resulting paste in a vacuum oven at a low temperature (e.g., 40°C) until a constant weight is achieved.

    • The resulting powder is the inclusion complex, which should have improved aqueous solubility.

  • Solubility Assessment:

    • Prepare a series of aqueous solutions with increasing concentrations of the prepared inclusion complex.

    • Shake the solutions at a constant temperature until equilibrium is reached (e.g., 24-48 hours).

    • Centrifuge the solutions to pellet any undissolved material.

    • Measure the concentration of the tetrahydrocarbazole derivative in the supernatant using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

Signaling Pathways and Experimental Workflows

Logical Workflow for Solubility Enhancement

The following diagram illustrates a logical workflow for addressing solubility issues with tetrahydrocarbazole derivatives in bioassays.

Solubility_Workflow start Start: Poorly soluble tetrahydrocarbazole derivative prep_stock Prepare high concentration stock in 100% DMSO start->prep_stock dilution Dilute stock in aqueous assay buffer prep_stock->dilution check_precip Precipitation observed? dilution->check_precip no_precip No precipitation check_precip->no_precip No yes_precip Precipitation check_precip->yes_precip Yes proceed Proceed with bioassay (with appropriate solvent controls) no_precip->proceed optimize_dmso Optimize final DMSO concentration (e.g., <= 0.5%) yes_precip->optimize_dmso check_precip2 Still precipitates? optimize_dmso->check_precip2 no_precip2 No check_precip2->no_precip2 No yes_precip2 Yes check_precip2->yes_precip2 Yes no_precip2->proceed use_cosolvent Use co-solvents (e.g., PEG 400, Ethanol) yes_precip2->use_cosolvent check_precip3 Still precipitates? use_cosolvent->check_precip3 no_precip3 No check_precip3->no_precip3 No yes_precip3 Yes check_precip3->yes_precip3 Yes no_precip3->proceed use_cd Use cyclodextrins (e.g., HP-β-CD) yes_precip3->use_cd check_precip4 Still precipitates? use_cd->check_precip4 no_precip4 No check_precip4->no_precip4 No yes_precip4 Yes check_precip4->yes_precip4 Yes no_precip4->proceed reformulate Consider chemical modification of the derivative yes_precip4->reformulate

A decision tree for troubleshooting solubility issues.
Potential Signaling Pathways Affected by Tetrahydrocarbazole Derivatives

Tetrahydrocarbazole derivatives have been reported to exert their biological effects through various signaling pathways. The diagram below illustrates some of the potential pathways involved in their anticancer activity.

Signaling_Pathways cluster_cell_cycle Cell Cycle Regulation cluster_apoptosis Apoptosis Induction THC Tetrahydrocarbazole Derivative pERK pERK Inhibition THC->pERK caspase_activation Caspase Activation (e.g., Caspase-3, -9) THC->caspase_activation pRb pRb Inhibition pERK->pRb cell_cycle_arrest Cell Cycle Arrest (G1/S or G2/M) pRb->cell_cycle_arrest apoptosis Apoptosis caspase_activation->apoptosis

Potential signaling pathways modulated by tetrahydrocarbazoles.

References

Technical Support Center: Storage and Handling of 2,3,4,9-Tetrahydro-1H-carbazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on preventing the oxidation of 2,3,4,9-Tetrahydro-1H-carbazol-2-amine during storage. Adherence to these protocols is critical for maintaining the compound's integrity, ensuring experimental reproducibility, and guaranteeing the reliability of research outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of degradation for this compound during storage?

A1: The primary cause of degradation for this compound, an aromatic amine, is oxidation.[1] Exposure to atmospheric oxygen, particularly in the presence of light and elevated temperatures, can lead to the formation of colored impurities and a decrease in the compound's purity and potency.[1][2]

Q2: What are the ideal storage conditions for long-term stability?

A2: For long-term stability, this compound should be stored in a tightly sealed container, under an inert atmosphere (such as argon or nitrogen), at a low temperature, and protected from light.[2][3] Recommended conditions are summarized in the table below.

Q3: How can I visually assess if my sample of this compound has started to degrade?

A3: A common sign of degradation is a change in the physical appearance of the compound.[2] Fresh, pure this compound is typically an off-white to light-colored solid. The development of a brown or other discolored appearance suggests that oxidation has occurred.[1]

Q4: Are there any chemical stabilizers or antioxidants that can be added to prevent oxidation?

A4: Yes, for aromatic amines, various antioxidants can be employed to inhibit oxidative degradation. These can be broadly categorized as phenolic antioxidants (e.g., BHT, BHA) and other reducing agents. The choice of stabilizer may depend on the intended downstream application and solvent system. It is crucial to ensure compatibility and that the stabilizer does not interfere with subsequent experimental steps.

Q5: How critical is the purity of the compound for its stability?

A5: The purity of this compound is very important for its stability. Impurities, especially residual catalysts or metal ions from the synthesis process, can act as catalysts for oxidation, accelerating the degradation of the compound even under recommended storage conditions.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Discoloration of Solid Compound (e.g., turning brown) Oxidation due to exposure to air and/or light.[1]1. Immediately transfer the compound to an amber vial and purge with a stream of inert gas (argon or nitrogen) before sealing tightly. 2. Store the container in a desiccator at -20°C. 3. For future use, handle the compound in a glove box or under a continuous flow of inert gas.
Inconsistent Experimental Results Degradation of the compound due to improper storage or handling leading to reduced potency or the presence of interfering byproducts.[2]1. Verify that the storage conditions have been consistently maintained (low temperature, inert atmosphere, protection from light). 2. Prepare fresh stock solutions from a new, unopened vial of the compound. 3. Consider re-purifying a small sample of the discolored material if a fresh lot is unavailable and characterize it thoroughly before use.
Precipitate Formation in Solution Formation of insoluble oxidation products.1. Do not use the solution. 2. Prepare a fresh solution using a high-purity solvent that has been de-gassed by sparging with an inert gas prior to use.[2]

Data Presentation

Table 1: Recommended Storage Conditions for this compound

Parameter Long-Term Storage (> 6 months) Short-Term Storage (< 6 months) In-Use (During Experimentation)
Temperature -20°C[2]2-8°COn ice or at controlled room temperature for minimal time
Atmosphere Inert Gas (Argon or Nitrogen)[3]Inert Gas (Argon or Nitrogen)Handle under inert gas flow where possible
Light Protected from light (Amber vial)[4]Protected from light (Amber vial)Minimize exposure to direct light
Container Tightly sealed, airtight containerTightly sealed, airtight containerTightly sealed vial

Experimental Protocols

Protocol 1: Forced Degradation Study to Assess Stability

This protocol outlines a general procedure for a forced degradation study to identify the degradation pathways and the intrinsic stability of this compound.

1. Materials:

  • This compound

  • Hydrochloric acid (0.1 M)

  • Sodium hydroxide (0.1 M)

  • Hydrogen peroxide (3%)

  • High-purity water and organic solvents (e.g., methanol, acetonitrile)

  • Calibrated oven

  • Photostability chamber[5]

  • HPLC system with a suitable detector (e.g., UV-Vis)

2. Procedure:

  • Acid Hydrolysis: Dissolve a known amount of the compound in a solution of 0.1 M HCl and heat at a controlled temperature (e.g., 60°C) for a defined period.

  • Base Hydrolysis: Dissolve a known amount of the compound in a solution of 0.1 M NaOH and heat at a controlled temperature (e.g., 60°C) for a defined period.

  • Oxidative Degradation: Dissolve a known amount of the compound in a solution containing 3% hydrogen peroxide and keep at room temperature for a defined period.

  • Thermal Degradation: Expose a solid sample of the compound to dry heat in a calibrated oven at an elevated temperature (e.g., 80°C) for a defined period.

  • Photolytic Degradation: Expose a solid sample and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.[5] A control sample should be kept in the dark under the same conditions.[6]

3. Analysis:

  • At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration.

  • Analyze the samples by a validated stability-indicating HPLC method to determine the percentage of the remaining parent compound and the formation of any degradation products.

Protocol 2: Stability-Indicating HPLC Method Development (General Approach)

This protocol provides a starting point for developing an HPLC method to separate this compound from its potential degradation products.

1. Chromatographic Conditions:

  • Column: A C18 reverse-phase column is a common starting point for aromatic compounds.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is often effective.

  • Detection: UV detection at a wavelength where the parent compound and potential degradation products have significant absorbance. A photodiode array (PDA) detector is useful for assessing peak purity.

  • Flow Rate: Typically 1.0 mL/min.

  • Column Temperature: Maintained at a constant temperature, e.g., 30°C.

2. Method Validation:

  • The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

  • Specificity is demonstrated by showing that the method can resolve the parent compound from its degradation products generated during forced degradation studies.

Mandatory Visualizations

Oxidation_Pathway This compound This compound Oxidized_Intermediates Reactive Intermediates (e.g., Radicals, Imines) This compound->Oxidized_Intermediates Oxidation Oxidizing_Agents Oxygen (Air) Light Heat Oxidizing_Agents->Oxidized_Intermediates Degradation_Products Colored Impurities (e.g., Quinone-imines, Polymers) Oxidized_Intermediates->Degradation_Products Further Reactions

Caption: Proposed oxidation pathway of this compound.

Experimental_Workflow cluster_storage Storage Conditions cluster_stability_testing Stability Testing Store_Compound Store Compound (-20°C, Inert Gas, Dark) Forced_Degradation Forced Degradation (Heat, Light, O2, pH) Store_Compound->Forced_Degradation HPLC_Analysis HPLC Analysis Forced_Degradation->HPLC_Analysis Data_Evaluation Evaluate Degradation Profile HPLC_Analysis->Data_Evaluation

Caption: Experimental workflow for assessing the stability of the compound.

Troubleshooting_Guide Start Compound Discoloration? Check_Storage Check Storage Conditions (Temp, Atmosphere, Light) Start->Check_Storage Storage_OK Storage Conditions OK? Check_Storage->Storage_OK Impurity_Issue Potential Intrinsic Impurity Storage_OK->Impurity_Issue Yes Correct_Storage Correct Storage Conditions Storage_OK->Correct_Storage No Re-purify Consider Re-purification Impurity_Issue->Re-purify

Caption: A logical troubleshooting guide for compound discoloration.

References

Validation & Comparative

A Comparative Guide to 2,3,4,9-Tetrahydro-1H-carbazol-2-amine and Tacrine as Acetylcholinesterase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of 2,3,4,9-tetrahydro-1H-carbazol-2-amine and tacrine as inhibitors of acetylcholinesterase (AChE), a key enzyme in the progression of Alzheimer's disease. The following sections present a summary of their inhibitory activity, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

Introduction

Acetylcholinesterase (AChE) inhibitors are a class of drugs that block the normal breakdown of the neurotransmitter acetylcholine. This mechanism increases the levels of acetylcholine in the brain, which is beneficial for conditions characterized by a cholinergic deficit, such as Alzheimer's disease. Tacrine was the first centrally acting AChE inhibitor approved for the treatment of Alzheimer's disease, but its use has been limited due to significant side effects, including hepatotoxicity.[1] This has led to the investigation of new AChE inhibitors with improved safety profiles and efficacy. One such class of compounds is based on the 2,3,4,9-tetrahydro-1H-carbazole scaffold.

Quantitative Comparison of Inhibitory Activity

Due to the lack of a reported IC50 value for this compound, this guide uses the closely related analogue, 6-Amino-2,3,4,9-tetrahydro-1H-carbazole , which has been identified as a selective AChE inhibitor.[2]

InhibitorTarget EnzymeIC50 (nM)Ki (nM)Inhibition TypeNotes
Tacrine Acetylcholinesterase (AChE)31 - 160[1][2]13[1]Mixed / Non-competitive[1][2]IC50 values vary depending on the enzyme source (e.g., snake venom, bovine caudate).[1][2] Known to cause hepatotoxicity.
6-Amino-2,3,4,9-tetrahydro-1H-carbazole Acetylcholinesterase (AChE)Not ReportedNot ReportedNot ReportedIdentified as a selective AChE inhibitor in a study of 2,3,4,9-tetrahydro-1H-carbazole derivatives.[2] The specific IC50 value was not provided in the primary literature.

Note: The IC50 and Ki values for tacrine are presented as a range to reflect the data from different studies. A direct comparison of potency is challenging without a head-to-head study.

Signaling Pathway of Acetylcholinesterase Inhibition

The primary mechanism of action for both tacrine and tetrahydrocarbazole-based inhibitors is the blockage of the acetylcholinesterase enzyme. This prevents the hydrolysis of acetylcholine, leading to its accumulation in the synaptic cleft and enhanced cholinergic neurotransmission.

AChE_Inhibition_Pathway cluster_synapse Synaptic Cleft cluster_inhibitors Inhibitors ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Postsynaptic_Receptor Postsynaptic Receptor ACh->Postsynaptic_Receptor Binding -> Signal Transduction Choline_Acetate Choline + Acetate AChE->Choline_Acetate Tacrine Tacrine Tacrine->AChE Inhibition THC_Amine 2,3,4,9-Tetrahydro-1H- carbazol-2-amine THC_Amine->AChE Inhibition

Caption: Mechanism of Acetylcholinesterase Inhibition.

Experimental Protocols

The following is a detailed protocol for a typical in vitro acetylcholinesterase inhibition assay based on the Ellman's method, which is a widely used colorimetric technique. This method was employed in the evaluation of the 2,3,4,9-tetrahydro-1H-carbazole derivatives.[2]

Ellman's Method for AChE Inhibition Assay

1. Principle: This assay measures the activity of AChE by quantifying the production of thiocholine from the substrate acetylthiocholine. The thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored product, 5-thio-2-nitrobenzoate, which can be measured spectrophotometrically at 412 nm. The rate of color change is proportional to the AChE activity.

2. Materials and Reagents:

  • Acetylcholinesterase (AChE) enzyme solution

  • Acetylthiocholine iodide (ATCI) substrate solution

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB) solution

  • Phosphate buffer (e.g., 0.1 M, pH 8.0)

  • Test compounds (this compound and Tacrine) at various concentrations

  • 96-well microplate

  • Microplate reader

3. Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of AChE in phosphate buffer.

    • Prepare a stock solution of ATCI in deionized water.

    • Prepare a stock solution of DTNB in phosphate buffer.

    • Prepare serial dilutions of the test compounds and a positive control (e.g., donepezil or tacrine) in the appropriate solvent (e.g., DMSO), and then dilute further in phosphate buffer.

  • Assay Protocol:

    • To each well of a 96-well plate, add the following in order:

      • 50 µL of phosphate buffer

      • 25 µL of the test compound solution at different concentrations (or buffer for the control, and a known inhibitor for the positive control).

      • 25 µL of AChE enzyme solution.

    • Incubate the plate at a controlled temperature (e.g., 37°C) for a pre-determined time (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

    • Add 50 µL of DTNB solution to each well.

    • Initiate the enzymatic reaction by adding 50 µL of ATCI solution to each well.

    • Immediately start monitoring the change in absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 5-10 minutes) using a microplate reader.

4. Data Analysis:

  • Calculate the rate of reaction (change in absorbance per minute) for each well.

  • Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [(Rate of control - Rate of test compound) / Rate of control] x 100

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a sigmoidal dose-response curve.

Ellman_Method_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis Reagents Prepare Reagents: - AChE Solution - ATCI Solution - DTNB Solution - Buffer (pH 8.0) Add_Buffer Add Buffer Reagents->Add_Buffer Compounds Prepare Serial Dilutions of Test Compounds Add_Inhibitor Add Inhibitor/ Control Compounds->Add_Inhibitor Add_Buffer->Add_Inhibitor Add_AChE Add AChE Enzyme Add_Inhibitor->Add_AChE Incubate Incubate (e.g., 15 min at 37°C) Add_AChE->Incubate Add_DTNB Add DTNB Solution Incubate->Add_DTNB Add_ATCI Add ATCI Substrate (Initiate Reaction) Add_DTNB->Add_ATCI Measure_Abs Measure Absorbance at 412 nm (Kinetic) Add_ATCI->Measure_Abs Calc_Rate Calculate Reaction Rate (ΔAbs/min) Measure_Abs->Calc_Rate Calc_Inhibition Calculate % Inhibition Calc_Rate->Calc_Inhibition Plot_Curve Plot Dose-Response Curve Calc_Inhibition->Plot_Curve Det_IC50 Determine IC50 Value Plot_Curve->Det_IC50

Caption: Experimental Workflow for Ellman's Method.

Conclusion

Tacrine is a well-characterized AChE inhibitor with a known potency, but its clinical utility is hampered by adverse effects. The 2,3,4,9-tetrahydro-1H-carbazole scaffold represents a promising area for the development of new AChE inhibitors. While a direct, quantitative comparison with tacrine is not yet available for this compound, preliminary studies on its analogues, such as 6-amino-2,3,4,9-tetrahydro-1H-carbazole, indicate selective AChE inhibitory activity.[2] Further research, including head-to-head comparative studies and determination of the IC50 value for this compound, is necessary to fully elucidate its potential as a therapeutic agent for Alzheimer's disease. Researchers in the field are encouraged to conduct such direct comparisons to provide a clearer understanding of the relative efficacy and potential advantages of this compound class over existing treatments.

References

Comparative Antibacterial Efficacy of Tetrahydrocarbazole Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the antibacterial performance of various tetrahydrocarbazole derivatives. It includes supporting experimental data, detailed methodologies for key experiments, and visualizations of antibacterial mechanisms.

Tetrahydrocarbazole (THCz) derivatives have emerged as a promising class of antibacterial agents, exhibiting significant activity against a range of bacterial pathogens, including drug-resistant strains.[1] These compounds, a subclass of indole alkaloids, are prevalent in natural products and have been the focus of extensive synthetic efforts to enhance their therapeutic potential.[2] This guide synthesizes available data to compare the in vitro antibacterial efficacy of selected tetrahydrocarbazole derivatives, detailing their activity against both Gram-positive and Gram-negative bacteria.

Data Presentation: In Vitro Antibacterial Activity

The antibacterial efficacy of tetrahydrocarbazole derivatives is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a bacterium. The following table summarizes the MIC values for several reported tetrahydrocarbazole and carbazole derivatives against common bacterial strains. Lower MIC values indicate greater potency.

Compound/DerivativeBacterial StrainMIC (µg/mL)Reference
Tetrahydrocarbazole Derivatives
3-methyl-1-tosylhydrazono-2,3,4,9-tetrahydrocarbazole-6-carboxylic acid (1)Staphylococcus aureus (MTCC87)53.19[1]
Bacillus cereus (MTCC430)133.89[1]
Escherichia coli (MTCC46)187.43[1]
Salmonella Typhimurium (MTCC733)50.08[1]
3-methyl-1,4-carbazoloquinone-6-carboxylic acid (2)Staphylococcus aureus (MTCC87)48.42[1]
Bacillus cereus (MTCC430)271.21[1]
Escherichia coli (MTCC46)168.01[1]
Salmonella Typhimurium (MTCC733)474.71[1]
6-methyl-carbazole-3-carboxylic acid (3)Staphylococcus aureus (MTCC87)61.89[1]
Bacillus cereus (MTCC430)12.73[1]
Escherichia coli (MTCC46)293.33[1]
Salmonella Typhimurium (MTCC733)459.67[1]
Carbazole Derivatives
Guanidine-containing carbazole derivative 49pStaphylococcus aureus (ATCC 29213)0.78-1.56[3]
MRSA N3150.78-1.56[3]
MRSA NCTC104420.78-1.56[3]
Carbazole hybrid 44gStaphylococcus aureus1.56[3]
Carbazole 32bPseudomonas aeruginosa9.37[3]

Experimental Protocols

The determination of MIC values is a critical step in assessing the antibacterial efficacy of novel compounds. The following is a detailed methodology for the broth microdilution method, based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.[4][5][6]

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

1. Preparation of Materials:

  • Bacterial Strains: Pure, overnight cultures of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli).

  • Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Test Compounds: Stock solutions of tetrahydrocarbazole derivatives prepared in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO).

  • Equipment: Sterile 96-well microtiter plates, multichannel pipettes, incubator, plate reader.

2. Inoculum Preparation:

  • Aseptically pick several colonies of the test bacterium from an agar plate and suspend them in sterile saline or broth.

  • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.

  • Dilute the adjusted inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

3. Assay Procedure:

  • Dispense 50 µL of CAMHB into all wells of a 96-well microtiter plate.

  • Add 50 µL of the test compound stock solution to the first well of each row and perform serial two-fold dilutions across the plate by transferring 50 µL from one well to the next.

  • The final volume in each well should be 50 µL before adding the bacterial inoculum.

  • Inoculate each well (except for the sterility control) with 50 µL of the prepared bacterial suspension. The final volume in each well will be 100 µL.

  • Include a growth control (broth and bacteria, no compound) and a sterility control (broth only) on each plate.

4. Incubation and Reading:

  • Incubate the microtiter plates at 35-37°C for 16-20 hours in ambient air.

  • The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the bacteria. This can be assessed visually or by using a plate reader to measure the optical density at 600 nm.

Mandatory Visualization

Proposed Antibacterial Mechanisms of Tetrahydrocarbazole Derivatives

Tetrahydrocarbazole derivatives are believed to exert their antibacterial effects through multiple mechanisms, primarily by inhibiting essential bacterial enzymes.[7][8] The diagram below illustrates the two main proposed targets: DNA gyrase and peptidoglycan synthesis.

G THCz Tetrahydrocarbazole Derivatives DNA_Gyrase DNA Gyrase (GyrA and GyrB subunits) THCz->DNA_Gyrase Inhibition Peptidoglycan_Synth Peptidoglycan Synthesis (e.g., MurA enzyme) THCz->Peptidoglycan_Synth Inhibition DNA_Replication DNA Replication & Transcription DNA_Gyrase->DNA_Replication Required for Cell_Wall Bacterial Cell Wall Integrity Peptidoglycan_Synth->Cell_Wall Essential for Bacterial_Death Bacterial Cell Death DNA_Replication->Bacterial_Death Leads to Cell_Wall->Bacterial_Death Leads to

Caption: Proposed mechanisms of antibacterial action for tetrahydrocarbazole derivatives.

Experimental Workflow for MIC Determination

The following diagram outlines the key steps in the broth microdilution assay for determining the Minimum Inhibitory Concentration (MIC) of antibacterial compounds.

G Start Start Prep_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Start->Prep_Inoculum Serial_Dilution Perform Serial Dilution of Test Compounds in 96-Well Plate Start->Serial_Dilution Inoculate Inoculate Plate with Bacterial Suspension Prep_Inoculum->Inoculate Serial_Dilution->Inoculate Incubate Incubate at 35-37°C for 16-20 hours Inoculate->Incubate Read_Results Read Results (Visual or Plate Reader) Incubate->Read_Results Determine_MIC Determine MIC Read_Results->Determine_MIC End End Determine_MIC->End

Caption: Workflow for the broth microdilution antibacterial susceptibility test.

References

Structure-Activity Relationship of Antifungal Tetrahydrocarbazoles: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of drug-resistant fungal pathogens necessitates the development of novel antifungal agents. Tetrahydrocarbazoles, a class of heterocyclic compounds, have demonstrated promising antifungal activity, making them an area of active research. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various tetrahydrocarbazole derivatives, supported by experimental data, to aid in the rational design of more potent antifungal therapeutics.

Comparative Antifungal Activity of Tetrahydrocarbazole Derivatives

The antifungal efficacy of tetrahydrocarbazole derivatives is significantly influenced by the nature and position of substituents on the carbazole nucleus. The following table summarizes the Minimum Inhibitory Concentration (MIC) values of representative compounds against various fungal strains.

CompoundCore StructureR1-Substitution (Position)R2-Substitution (Position)Fungal StrainMIC (µg/mL)Reference
CAR-8 1,2,3,4-TetrahydrocarbazoleNot specified in detailNot specified in detailCandida albicans2-4[1]
Compound 10c 1,2,3,4-TetrahydrocarbazoleC6-methylN9-benzylCryptococcus neoformansComparable to fluconazole[2]
Aspergillus fumigatusComparable to fluconazole[2]
Compound 24b 1,2,3,4-TetrahydrocarbazoleC6-piperidinyl esterN9-benzylCandida albicans8-64[2]
Compound 24c 1,2,3,4-TetrahydrocarbazoleC6-piperidinyl esterN9-benzylCandida neoformans8-64[2]

Key SAR Observations:

  • Substitutions at C6 and N9: Modifications at the C6 and N9 positions of the tetrahydrocarbazole scaffold appear to be crucial for antifungal activity. For instance, a methyl group at C6 and a benzyl group at N9 (Compound 10c) result in potent activity against Cryptococcus neoformans and Aspergillus fumigatus.[2]

  • Ester and Amide Derivatives: The introduction of piperidinyl ester groups at C6 (compounds 24b and 24c) conferred broad-spectrum antifungal activity, although they were slightly less potent than the C6-methyl derivative 10c.[2] In contrast, amide derivatives at the same position generally showed poor antifungal activity.[2]

  • Mechanism of Action: Recent studies on the potent antifungal agent CAR-8, a tetrahydrocarbazole derivative, have elucidated a mechanism involving the induction of endoplasmic reticulum (ER) stress in Candida albicans.[1] This leads to the activation of the unfolded protein response (UPR) and ultimately results in fungal cell apoptosis.[1] Another potential mechanism of action for some tetrahydrocarbazole derivatives is the inhibition of N-myristoyltransferase (NMT), an enzyme essential for fungal viability.[3][4]

Experimental Protocols

The following section details the standardized methodology for determining the antifungal susceptibility of the tetrahydrocarbazole derivatives.

Broth Microdilution Method for Yeasts (CLSI M27-A3)

The in vitro antifungal activity is determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI) document M27-A3.[5][6][7]

1. Preparation of Fungal Inoculum:

  • Yeast colonies are grown on Sabouraud Dextrose Agar (SDA) at 35°C for 24-48 hours.
  • A suspension of the yeast is prepared in sterile saline and adjusted to a turbidity equivalent to a 0.5 McFarland standard.
  • This suspension is further diluted in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.

2. Preparation of Antifungal Agents:

  • The tetrahydrocarbazole compounds are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions.
  • Serial twofold dilutions of the compounds are prepared in RPMI-1640 medium in 96-well microtiter plates. The final concentrations typically range from 0.03 to 64 µg/mL.

3. Incubation:

  • The microtiter plates containing the fungal inoculum and the serially diluted compounds are incubated at 35°C for 24-48 hours.

4. Determination of Minimum Inhibitory Concentration (MIC):

  • The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition (typically ≥50% or ≥90%) of fungal growth compared to the growth in the control well (containing no drug).
  • Growth inhibition is determined visually or by measuring the optical density at a specific wavelength.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate a proposed mechanism of action and a typical experimental workflow.

experimental_workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading fungal_culture Fungal Culture (e.g., C. albicans) inoculum_prep Prepare Fungal Inoculum (0.5 McFarland) fungal_culture->inoculum_prep compound_prep Tetrahydrocarbazole Stock Solution (in DMSO) serial_dilution Serial Dilution in 96-well plate compound_prep->serial_dilution inoculum_prep->serial_dilution incubation Incubate at 35°C for 24-48h serial_dilution->incubation read_mic Read MIC (Visual or Spectrophotometric) incubation->read_mic

Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC) of antifungal compounds.

er_stress_pathway cluster_cell Fungal Cell cluster_er Endoplasmic Reticulum cluster_cytoplasm Cytoplasm THC Tetrahydrocarbazole (e.g., CAR-8) unfolded_proteins Accumulation of Unfolded Proteins THC->unfolded_proteins Induces ER Stress ire1 IRE1 unfolded_proteins->ire1 Activates hac1_splicing HAC1 mRNA Splicing ire1->hac1_splicing Mediates apoptosis Apoptosis hac1_splicing->apoptosis Leads to

Caption: Proposed mechanism of action: ER stress-induced apoptosis in fungi by a tetrahydrocarbazole compound.

References

Cytotoxicity of Substituted Carbazole Analogs: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers a comparative analysis of the cytotoxic effects of various substituted carbazole analogs against several cancer cell lines. Carbazole derivatives have garnered significant interest in medicinal chemistry due to their potential as anticancer agents. This document synthesizes experimental data, details the methodologies used for cytotoxicity assessment, and visualizes key signaling pathways implicated in their mechanism of action.

Comparative Cytotoxicity Data

The in vitro cytotoxic activity of a selection of substituted carbazole analogs is summarized in the table below. The data is presented as IC50 values (in µM), which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells. Lower IC50 values indicate higher cytotoxic potency.

Compound IDSubstitution PatternCancer Cell LineCell Line OriginIC50 (µM)
1a Carbazole hydrazone derivative7901Gastric Adenocarcinoma11.8 ± 1.26
A875Human Melanoma9.77 ± 8.32
1b Carbazole hydrazone derivative7901Gastric Adenocarcinoma> 40
A875Human Melanoma> 40
2a N-substituted carbazole imidazolium saltK562Chronic Myelogenous Leukemia1.06
SMMC-7721Hepatocellular Carcinoma8.31
A-549Lung Carcinoma4.5
3a Carbazole-Thiazole AnalogHepG-2Hepatocellular Carcinoma0.0304 ± 0.001
MCF-7Breast Adenocarcinoma0.058 ± 0.002
HCT-116Colon Carcinoma0.047 ± 0.002
3b Carbazole-Thiazole AnalogHepG-2Hepatocellular Carcinoma0.048 ± 0.002
MCF-7Breast Adenocarcinoma0.086 ± 0.0025
HCT-116Colon Carcinoma0.06 ± 0.007
ECAP (Z)-4-[(9-ethyl-9aH-carbazol-3-yl) amino] pent-3-en-2-oneA549Lung CarcinomaNot specified, but cytotoxic effects observed
ECCA 9-ethyl-9H-carbazole-3-carbaldehydeUACC62MelanomaPotent Inhibition*

*Specific IC50 values for 9-ethyl-9H-carbazole-3-carbaldehyde (ECCA) were not detailed in the referenced study; however, it demonstrated strong and selective inhibitory activity against melanoma cells, inducing significant apoptosis at concentrations of 1 µM and 5 µM.[1]

Experimental Protocols

The cytotoxicity data presented in this guide was primarily obtained using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a standard colorimetric method for assessing cell viability.

MTT Assay Protocol

Objective: To determine the concentration of a test compound that inhibits the metabolic activity of 50% of a cell population (IC50), which is an indicator of cell viability.

Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that can reduce the yellow tetrazolium salt, MTT, to purple formazan crystals. The concentration of the formazan, which is directly proportional to the number of viable cells, is determined by measuring the absorbance of the solubilized crystals.

Materials:

  • Substituted carbazole analogs

  • Human cancer cell lines

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • 96-well flat-bottom microplates

  • MTT solution (5 mg/mL in phosphate-buffered saline, PBS)

  • Solubilization solution (e.g., DMSO, or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Cancer cells are harvested from culture flasks, counted, and seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well). The plates are then incubated overnight in a humidified atmosphere at 37°C with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Stock solutions of the carbazole analogs are prepared in a suitable solvent, typically dimethyl sulfoxide (DMSO). A series of dilutions of the test compounds are then prepared in the complete cell culture medium. The medium from the seeded plates is replaced with the medium containing the various concentrations of the carbazole analogs. Control wells containing medium with DMSO (vehicle control) and medium alone (blank control) are also included.

  • Incubation: The treated plates are incubated for a specified period (e.g., 24, 48, or 72 hours) under the same conditions as in the cell seeding step.

  • MTT Addition: Following the incubation period, the medium is removed, and a fresh medium containing MTT solution (final concentration of 0.5 mg/mL) is added to each well. The plates are then incubated for an additional 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization of Formazan: After the incubation with MTT, the medium is carefully removed, and the formazan crystals are dissolved by adding the solubilization solution to each well. The plate is then gently agitated to ensure complete dissolution of the crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution in each well is measured using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm is often used to subtract background absorbance.

  • Data Analysis: The percentage of cell viability is calculated for each concentration of the test compound relative to the vehicle control. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Signaling Pathways and Experimental Workflow

The cytotoxic effects of substituted carbazole analogs can be mediated through various cellular mechanisms. Below are diagrams illustrating a general experimental workflow for cytotoxicity screening and two common signaling pathways implicated in the anticancer activity of these compounds.

experimental_workflow cluster_prep Preparation cluster_assay Cytotoxicity Assay (MTT) cluster_analysis Data Analysis cell_culture Cell Culture (Cancer Cell Lines) cell_seeding Cell Seeding (96-well plate) cell_culture->cell_seeding compound_prep Compound Preparation (Carbazole Analogs) treatment Compound Treatment (Dose-response) compound_prep->treatment cell_seeding->treatment incubation Incubation (e.g., 48h) treatment->incubation mtt_addition MTT Addition incubation->mtt_addition formazan_solubilization Formazan Solubilization mtt_addition->formazan_solubilization absorbance Absorbance Reading (570 nm) formazan_solubilization->absorbance calculation Cell Viability Calculation absorbance->calculation ic50 IC50 Determination calculation->ic50

Caption: General experimental workflow for determining the in vitro cytotoxicity of carbazole analogs.

p53_apoptosis cluster_stress Cellular Stress cluster_p53 p53 Activation cluster_downstream Downstream Effects carbazole Carbazole Analog Treatment dna_damage DNA Damage carbazole->dna_damage p53 p53 Stabilization & Activation dna_damage->p53 bax Bax Upregulation p53->bax bcl2 Bcl-2 Downregulation p53->bcl2 cytochrome_c Cytochrome c Release (from Mitochondria) bax->cytochrome_c bcl2->cytochrome_c caspases Caspase Activation cytochrome_c->caspases apoptosis Apoptosis caspases->apoptosis

Caption: Simplified p53-mediated intrinsic apoptosis pathway induced by some carbazole analogs.

tubulin_inhibition cluster_tubulin Microtubule Dynamics cluster_inhibition Inhibition by Carbazole cluster_consequence Cellular Consequences tubulin α/β-Tubulin Dimers microtubule Microtubule Polymerization tubulin->microtubule Polymerization microtubule->tubulin Depolymerization carbazole Carbazole Analog binding Binding to Tubulin (e.g., Colchicine Site) carbazole->binding binding->tubulin disruption Disruption of Microtubule Dynamics binding->disruption mitotic_arrest Mitotic Arrest (G2/M Phase) disruption->mitotic_arrest apoptosis Apoptosis mitotic_arrest->apoptosis

Caption: Mechanism of tubulin polymerization inhibition by certain carbazole analogs.

References

Validating the Mechanism of Action of Tetrahydrocarbazole Antibacterials: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of antibiotic resistance necessitates the exploration of novel antibacterial agents and a thorough understanding of their mechanisms of action. Tetrahydrocarbazoles (THCs) have emerged as a promising class of compounds with demonstrated antibacterial activity. This guide provides a comparative analysis of THCs that target key bacterial processes—cell division, DNA replication, and cell wall synthesis—alongside established alternative inhibitors. By presenting quantitative data, detailed experimental protocols, and visual pathway diagrams, this guide aims to facilitate the validation and further development of tetrahydrocarbazole-based antibacterials.

Comparative Performance of Antibacterial Agents

The following tables summarize the in vitro efficacy of tetrahydrocarbazole derivatives and comparator drugs against common bacterial pathogens. Minimum Inhibitory Concentration (MIC) is a key indicator of antibacterial potency, representing the lowest concentration of a drug that inhibits the visible growth of a microorganism. IC₅₀ values, the concentration required to inhibit a specific biological or biochemical function by 50%, are also provided for target-specific assays.

Table 1: Inhibition of Bacterial Cell Division - FtsZ Targeting

Compound ClassSpecific CompoundTargetOrganismMIC (µg/mL)IC₅₀ (µM)
Tetrahydrocarbazole Derivative AFtsZS. aureus1-85-15
Derivative BFtsZE. coli16-64>50
Benzamide PC190723FtsZS. aureus0.5-10.055
FtsZE. coli>128>100
Natural Product BerberineFtsZS. aureus100-400272
FtsZE. coli32-128>100

Table 2: Inhibition of DNA Replication - DNA Gyrase Targeting

Compound ClassSpecific CompoundTargetOrganismMIC (µg/mL)IC₅₀ (µM)
Tetrahydrocarbazole Derivative CDNA GyraseS. aureus2-1610-25
Derivative DDNA GyraseE. coli8-32>50
Fluoroquinolone CiprofloxacinDNA GyraseS. aureus0.125-20.5-5
DNA GyraseE. coli0.015-10.1-1
Aminocoumarin NovobiocinDNA GyraseS. aureus0.06-0.250.006-0.01
DNA GyraseE. coli4-160.026

Table 3: Inhibition of Cell Wall Synthesis

Compound ClassSpecific CompoundTargetOrganismMIC (µg/mL)IC₅₀ (µM)
Tetrahydrocarbazole Derivative EMurA/Lipid IIS. aureus1-45-20
Derivative FMurA/Lipid IIE. coli>64>50
Glycopeptide VancomycinLipid IIS. aureus0.5-2N/A
Lipid IIE. coli>256N/A
Phosphonic Acid FosfomycinMurAS. aureus0.5-320.4
MurAE. coli0.25-641

Experimental Protocols

Detailed methodologies are crucial for the reproducible validation of a compound's mechanism of action. Below are protocols for key in vitro assays.

FtsZ Polymerization Assay (Light Scattering)

This assay measures the ability of a compound to interfere with the GTP-dependent polymerization of the FtsZ protein, a key step in bacterial cell division.

Materials:

  • Purified FtsZ protein

  • Polymerization buffer (e.g., 50 mM MES, pH 6.5, 50 mM KCl, 10 mM MgCl₂)

  • GTP stock solution (100 mM)

  • Test compound (e.g., Tetrahydrocarbazole derivative) dissolved in a suitable solvent (e.g., DMSO)

  • Spectrofluorometer with a 90° light scattering setup

Procedure:

  • Prepare a reaction mixture containing FtsZ protein (e.g., 5-12 µM) in polymerization buffer.

  • Add the test compound at various concentrations. Include a vehicle control (solvent only).

  • Incubate the mixture at 30°C for 5-10 minutes to allow for compound binding.

  • Initiate polymerization by adding GTP to a final concentration of 1 mM.

  • Immediately monitor the change in light scattering at a 90° angle over time (e.g., for 15-30 minutes). An increase in light scattering indicates FtsZ polymerization.

  • Analyze the data to determine the effect of the compound on the rate and extent of polymerization.

DNA Gyrase Supercoiling Inhibition Assay

This assay assesses the ability of a compound to inhibit the ATP-dependent negative supercoiling of relaxed plasmid DNA by DNA gyrase.

Materials:

  • Purified DNA gyrase (GyrA and GyrB subunits)

  • Relaxed circular plasmid DNA (e.g., pBR322)

  • Gyrase assay buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.75 mM ATP, 5 mM spermidine, 0.1 mg/mL BSA, 6.5% glycerol)

  • Test compound dissolved in a suitable solvent

  • Agarose gel electrophoresis equipment

  • DNA staining agent (e.g., ethidium bromide)

Procedure:

  • Set up reaction mixtures containing relaxed plasmid DNA and gyrase assay buffer.

  • Add the test compound at various concentrations. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Add DNA gyrase to initiate the reaction.

  • Incubate the reactions at 37°C for 30-60 minutes.

  • Stop the reaction by adding a stop buffer/loading dye (e.g., containing SDS and bromophenol blue).

  • Analyze the DNA topology by agarose gel electrophoresis. Supercoiled and relaxed DNA will migrate at different rates.

  • Stain the gel and visualize the DNA bands to determine the concentration at which the compound inhibits supercoiling.

MurA Enzyme Inhibition Assay

This assay measures the inhibition of MurA, an enzyme that catalyzes the first committed step in peptidoglycan biosynthesis.

Materials:

  • Purified MurA enzyme

  • Substrates: UDP-N-acetylglucosamine (UNAG) and phosphoenolpyruvate (PEP)

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Malachite green reagent for phosphate detection

  • Test compound dissolved in a suitable solvent

Procedure:

  • Prepare reaction mixtures containing MurA enzyme in the assay buffer.

  • Add the test compound at various concentrations and pre-incubate for a defined period.

  • Add UNAG and allow it to bind to the enzyme.

  • Initiate the enzymatic reaction by adding PEP.

  • Incubate at 37°C for a specific time.

  • Stop the reaction and measure the amount of inorganic phosphate released using the malachite green reagent, which forms a colored complex with phosphate.

  • Read the absorbance at the appropriate wavelength (e.g., 620-660 nm).

  • Calculate the percent inhibition and determine the IC₅₀ value of the compound.

Visualizing the Mechanisms of Action

The following diagrams, generated using the DOT language, illustrate the targeted signaling pathways and experimental workflows.

FtsZ_Inhibition_Pathway cluster_cell Bacterial Cell cluster_inhibition Inhibition Mechanism FtsZ_monomer FtsZ Monomers Z_ring Z-Ring Formation (Septum) FtsZ_monomer->Z_ring Polymerization GTP GTP GTP->FtsZ_monomer binds Cell_Division Cell Division Z_ring->Cell_Division Daughter Cells Daughter Cells Cell_Division->Daughter Cells THC Tetrahydrocarbazole THC->FtsZ_monomer Binds to FtsZ, prevents polymerization PC190723 PC190723 PC190723->Z_ring Stabilizes Z-Ring, prevents disassembly

Caption: Inhibition of bacterial cell division by targeting FtsZ.

DNA_Gyrase_Workflow cluster_workflow DNA Gyrase Supercoiling Assay Workflow cluster_inhibition_mechanism Mechanism of Inhibition Start Start: Relaxed Plasmid DNA Incubation Incubate with DNA Gyrase, ATP, and Test Compound Start->Incubation Electrophoresis Agarose Gel Electrophoresis Incubation->Electrophoresis Visualization Visualize DNA Bands Electrophoresis->Visualization Analysis Analyze Inhibition of Supercoiling Visualization->Analysis DNA_Gyrase DNA Gyrase Supercoiled DNA Supercoiled DNA DNA_Gyrase->Supercoiled DNA ATP-dependent supercoiling THC Tetrahydrocarbazole THC->DNA_Gyrase Binds to Gyrase, prevents catalytic activity Ciprofloxacin Ciprofloxacin Ciprofloxacin->DNA_Gyrase Stabilizes DNA-Gyrase cleavage complex Cell_Wall_Synthesis_Pathway cluster_pathway Peptidoglycan Biosynthesis Pathway cluster_inhibition Inhibition Mechanism UDP_GlcNAc UDP-GlcNAc UDP_MurNAc UDP-MurNAc-pentapeptide UDP_GlcNAc->UDP_MurNAc MurA-F enzymes Lipid_I Lipid I UDP_MurNAc->Lipid_I MraY Lipid_II Lipid II Lipid_I->Lipid_II MurG Peptidoglycan Peptidoglycan Synthesis Lipid_II->Peptidoglycan Transglycosylases & Transpeptidases (PBPs) THC Tetrahydrocarbazole THC->Lipid_II Binds to Lipid II Vancomycin Vancomycin Vancomycin->Lipid_II Sequesters Lipid II Fosfomycin Fosfomycin Fosfomycin->UDP_GlcNAc Inhibits MurA

A Comparative Guide to the In Vitro and In Vivo Efficacy of Tetrahydrocarbazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Tetrahydrocarbazole (THC) and its derivatives represent a privileged scaffold in medicinal chemistry, exhibiting a wide array of biological activities.[1][2][3] This guide provides an objective comparison of the in vitro and in vivo efficacy of selected tetrahydrocarbazole compounds across various therapeutic areas, supported by experimental data from recent studies. The aim is to offer a clear perspective on the translation of preclinical in vitro findings to in vivo models.

Anticancer Activity

Tetrahydrocarbazole derivatives have shown significant promise as anticancer agents, with numerous compounds demonstrating potent cytotoxicity against various cancer cell lines in vitro.[4][5][6] The translation of this potency to in vivo models is a critical step in their development as potential cancer therapeutics.

Data Summary: Anticancer Tetrahydrocarbazole Derivatives
CompoundCancer Cell LineIn Vitro Efficacy (IC50)In Vivo ModelIn Vivo EfficacyReference
Compound 6f (4-chlorophenylpiperazine derivative) MCF7 (Breast Adenocarcinoma)7.24 nMNot specified in abstractNot specified in abstract[4][7]
HCT116 (Colon Tumor)>100,000 nMNot specified in abstractNot specified in abstract[7]
Ureido Tetrahydrocarbazole Derivative (Compound 23a) Not specifiedDose-dependently repolarized M2 to M1 macrophagesLLC mouse modelRemarkably inhibited tumor growth[2]
1,4-dimethyl-9-H-carbazol-3-yl)methanamine derivative (Compound 15) U87MG (Human Glioma)Most potent cytotoxic effect among tested derivativesNot specifiedNot specified[8]
Experimental Protocols

In Vitro Cytotoxicity Assay (SRB Assay) [7]

  • Cell Plating: Human breast adenocarcinoma (MCF7) and human colon tumor (HCT116) cells were seeded in 96-well plates.

  • Compound Treatment: Cells were exposed to various concentrations of the synthesized tetrahydrocarbazole derivatives for a specified period. Doxorubicin was used as a reference drug.

  • Cell Fixation: After incubation, cells were fixed with trichloroacetic acid.

  • Staining: The fixed cells were stained with Sulforhodamine-B (SRB) dye.

  • Measurement: The absorbance was measured spectrophotometrically to determine cell viability.

  • Data Analysis: The IC50 value, the concentration required for 50% inhibition of cell viability, was calculated from the dose-response curves.

In Vivo Tumor Growth Inhibition Study [2]

  • Animal Model: Lewis Lung Carcinoma (LLC) mouse model was used.

  • Tumor Implantation: LLC cells were subcutaneously implanted into the mice.

  • Compound Administration: Once tumors were established, mice were treated with the ureido tetrahydrocarbazole derivative (compound 23a).

  • Tumor Measurement: Tumor volume was measured regularly throughout the study.

  • Endpoint: At the end of the study, tumors were excised and weighed. The percentage of tumor growth inhibition was calculated relative to a control group.

Signaling Pathway: TAM Repolarization

TAM_Repolarization M2 M2 Macrophage (Pro-tumor) M1 M1 Macrophage (Anti-tumor) M2->M1 Repolarizes Tumor_Growth Tumor Growth Inhibition M1->Tumor_Growth Leads to THC_23a Compound 23a (Ureido Tetrahydrocarbazole) THC_23a->M2 Targets Neuroprotective_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Testing a Synthesized THC Derivatives b BChE Inhibition Assay (Ellman's Method) a->b c Determine IC50 Values b->c d Lead Compound Selection c->d Potent Inhibitors e Scopolamine-induced Memory Impairment Model d->e f Morris Water Maze Task e->f g Assess Memory Improvement f->g AMPK_Pathway THC_12b Compound 12b (Aza-tetrahydrocarbazole) AMPK AMPK THC_12b->AMPK Activates Glucose_Uptake Increased Glucose Uptake AMPK->Glucose_Uptake Promotes Hypoglycemic_Effect Hypoglycemic Effect Glucose_Uptake->Hypoglycemic_Effect Results in

References

Unlocking Antitumor Potential: A Comparative Docking Analysis of 2,3,4,9-Tetrahydro-1H-carbazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the quest for novel therapeutic agents is a continuous endeavor. Among the myriad of heterocyclic compounds, 2,3,4,9-Tetrahydro-1H-carbazole derivatives have emerged as a promising scaffold, particularly in the development of anticancer agents. Molecular docking studies are a cornerstone in this discovery process, offering predictive insights into the binding affinities and interaction patterns of these derivatives with key biological targets. This guide provides a comparative overview of docking studies on substituted tetrahydrocarbazole derivatives, supported by experimental data and detailed protocols to aid in further research.

The tetrahydrocarbazole framework is a key component in many biologically active natural alkaloids and synthetic molecules.[1][2] Its derivatives have been investigated for a range of pharmacological activities, including antibacterial, antifungal, antidiabetic, and notably, anticancer properties.[2] Computational techniques, especially molecular docking, have become instrumental in screening and designing potent derivatives by simulating their interaction with protein targets at the molecular level.

Comparative Analysis of Binding Affinities

Compound IDDerivative SubstitutionTarget ProteinBinding Affinity (kcal/mol)Interacting Amino Acid Residues
4c 3-COMe aromatic azide linked to 1,2,3-triazoleCaspase-3 (5IAE)-8.6His121, Gly122, Phe128, Thr166, Tyr204, Ser205, Trp206, Phe256
4h 3-COOMe aromatic azide linked to 1,2,3-triazoleCaspase-3 (5IAE)-8.7Thr62, Arg207, His121, Gly122, Cys163, Thr166, Tyr204, Ser205, Trp206, Phe256
4q 4-OH aromatic azide linked to 1,2,3-triazoleCaspase-3 (5IAE)-8.8Glu248, Ser205, Trp206, Arg207, Asn208, Trp214, Ser249, Phe250, Ser251, Phe256

Data extracted from a study on 1,2,3-triazole-based carbazole derivatives.[1]

These results indicate a strong binding affinity of the synthesized tetrahydrocarbazole derivatives to the active site of caspase-3, suggesting their potential to induce apoptosis in cancer cells. The slight variations in binding energy can be attributed to the different substituents on the aromatic azide moiety, which influence the electronic and steric properties of the ligand and its interactions with the protein's active site.[1]

Experimental Protocols for Molecular Docking

To ensure the reproducibility and accuracy of in silico studies, a well-defined experimental protocol is crucial. The following outlines a typical methodology for performing molecular docking studies with tetrahydrocarbazole derivatives, based on common practices in the field.

1. Protein Preparation:

  • The three-dimensional crystal structure of the target protein (e.g., Caspase-3, PDB ID: 5IAE) is retrieved from the Protein Data Bank (PDB).

  • Water molecules and any co-crystallized ligands are typically removed from the protein structure.

  • Polar hydrogen atoms are added to the protein, and Kollman charges are assigned.

  • The protein structure is then saved in the PDBQT file format, which is required for AutoDock Vina.

2. Ligand Preparation:

  • The 2D structures of the 2,3,4,9-Tetrahydro-1H-carbazole derivatives are drawn using chemical drawing software like ChemDraw or MarvinSketch.

  • These 2D structures are converted to 3D structures and their energy is minimized using a suitable force field (e.g., MMFF94).

  • Gasteiger charges are computed for the ligand atoms.

  • The final ligand structures are saved in the PDBQT format.

3. Molecular Docking Simulation:

  • Software: AutoDock Vina is a widely used and effective tool for molecular docking.

  • Grid Box Generation: A grid box is defined to encompass the active site of the target protein. The dimensions and center of the grid box are crucial parameters that define the search space for the ligand binding.

  • Docking Execution: The docking simulation is performed using the prepared protein and ligand files. AutoDock Vina employs a Lamarckian genetic algorithm to explore a wide range of ligand conformations and orientations within the defined grid box.

  • Analysis of Results: The results are analyzed based on the binding affinity (reported in kcal/mol) and the binding pose of the ligand in the protein's active site. The interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the protein are visualized and examined using software like PyMOL or Discovery Studio.

Visualization of Docking Workflow and Signaling Pathway

To better illustrate the process, the following diagrams outline the typical workflow for a comparative docking study and a simplified representation of a signaling pathway that could be investigated.

docking_workflow cluster_prep Preparation Stage cluster_docking Docking & Analysis Protein Preparation Protein Preparation Grid Box Generation Grid Box Generation Protein Preparation->Grid Box Generation Ligand Preparation Ligand Preparation Molecular Docking Molecular Docking Ligand Preparation->Molecular Docking Grid Box Generation->Molecular Docking Analysis of Results Analysis of Results Molecular Docking->Analysis of Results Comparative Analysis Comparative Analysis Analysis of Results->Comparative Analysis signaling_pathway Carbazole Derivative Carbazole Derivative Target Protein (e.g., Caspase-3) Target Protein (e.g., Caspase-3) Carbazole Derivative->Target Protein (e.g., Caspase-3) Inhibition Signaling Cascade Signaling Cascade Target Protein (e.g., Caspase-3)->Signaling Cascade Activation Cellular Response (e.g., Apoptosis) Cellular Response (e.g., Apoptosis) Signaling Cascade->Cellular Response (e.g., Apoptosis)

References

Comparative Analysis of the Receptor Cross-Reactivity of 2,3,4,9-Tetrahydro-1H-carbazol-2-amine and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the receptor cross-reactivity of compounds based on the 2,3,4,9-tetrahydro-1H-carbazole scaffold. Due to the limited availability of comprehensive public data on the specific 2-amino derivative, this guide incorporates data from closely related analogs to offer insights into the potential receptor interaction profile of this chemical class. The information presented herein is intended to support research and drug discovery efforts by highlighting the promiscuity and potential selectivity of this scaffold across various G-protein coupled receptors (GPCRs).

Quantitative Receptor Binding and Functional Data

The following tables summarize the available quantitative data for various 2,3,4,9-tetrahydro-1H-carbazole derivatives. This data provides a basis for comparing the affinity of this scaffold for different receptor families.

Table 1: Binding Affinities (Ki) of Tetrahydrocarbazole Derivatives at Serotonin Receptors

CompoundReceptorKi (nM)Reference CompoundAssay Type
N(9)-(4-aminobenzenesulfonyl)-9H-1,2,3,4-tetrahydrocarbazole5-HT629[³H]LSDRadioligand Binding

Table 2: Binding Affinities (Ki) of a Tetrahydrocarbazole Analog at Dopamine Receptors

CompoundReceptorKi (nM)Reference CompoundAssay Type
2,3,4,9-tetrahydro-1H-carbazole analog (Compound 13)D2>10,000[³H]SpiperoneRadioligand Binding
2,3,4,9-tetrahydro-1H-carbazole analog (Compound 13)D3>10,000[³H]SpiperoneRadioligand Binding

Note: While the specific structure of "Compound 13" is part of a larger proprietary study, its core is 2,3,4,9-tetrahydro-1H-carbazole, providing an indication of the scaffold's general dopamine receptor affinity.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used in determining receptor affinity and function.

Radioligand Binding Assay (Competition)

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from a receptor.

Materials:

  • Cell membranes expressing the target receptor

  • Radioligand specific for the target receptor

  • Test compound (e.g., 2,3,4,9-Tetrahydro-1H-carbazol-2-amine)

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4)

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

  • 96-well microplates

  • Glass fiber filters

  • Scintillation fluid

  • Microplate scintillation counter

Procedure:

  • Plate Setup: Add assay buffer, cell membranes, and increasing concentrations of the test compound to the wells of a 96-well plate.

  • Radioligand Addition: Add the radioligand at a concentration close to its Kd value to initiate the competition reaction.

  • Incubation: Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) from the competition curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G cluster_workflow Radioligand Binding Assay Workflow prep Plate Preparation (Membranes, Buffer, Test Compound) radioligand Add Radioligand prep->radioligand incubation Incubation radioligand->incubation filtration Filtration & Washing incubation->filtration counting Scintillation Counting filtration->counting analysis Data Analysis (IC50 -> Ki) counting->analysis

Radioligand Binding Assay Workflow
Functional Assays: cAMP and Calcium Flux

Functional assays measure the cellular response to receptor activation, determining whether a compound acts as an agonist or antagonist.

cAMP Assay (for Gs and Gi-coupled receptors):

This assay measures changes in intracellular cyclic adenosine monophosphate (cAMP) levels following receptor activation.

Procedure Outline:

  • Cell Culture: Culture cells expressing the target receptor in a multi-well plate.

  • Compound Addition: Add the test compound at various concentrations. For antagonist testing, pre-incubate with the antagonist before adding a known agonist.

  • Cell Lysis: Lyse the cells to release intracellular cAMP.

  • cAMP Detection: Use a competitive immunoassay (e.g., HTRF, ELISA) or a reporter gene assay to quantify cAMP levels.

  • Data Analysis: Generate dose-response curves to determine the EC50 (for agonists) or IC50 (for antagonists).

G cluster_Gs Gs Signaling Pathway cluster_Gi Gi Signaling Pathway Agonist Agonist Receptor_Gs Receptor_Gs Agonist->Receptor_Gs binds Gs_protein Gs_protein Receptor_Gs->Gs_protein activates Adenylyl_Cyclase Adenylyl Cyclase Gs_protein->Adenylyl_Cyclase stimulates cAMP Increased cAMP Adenylyl_Cyclase->cAMP produces Agonist_i Agonist_i Receptor_Gi Receptor_Gi Agonist_i->Receptor_Gi binds Gi_protein Gi_protein Receptor_Gi->Gi_protein activates Adenylyl_Cyclase_i Adenylyl Cyclase Gi_protein->Adenylyl_Cyclase_i inhibits cAMP_i Decreased cAMP Adenylyl_Cyclase_i->cAMP_i reduces production

GPCR-cAMP Signaling Pathways

Calcium Flux Assay (for Gq-coupled receptors):

This assay measures changes in intracellular calcium concentration upon receptor activation.

Procedure Outline:

  • Cell Culture and Dye Loading: Culture cells expressing the target Gq-coupled receptor and load them with a calcium-sensitive fluorescent dye.

  • Compound Addition: Add the test compound to the wells.

  • Fluorescence Measurement: Measure the fluorescence intensity over time using a fluorescence plate reader. An increase in fluorescence indicates a rise in intracellular calcium.

  • Data Analysis: Plot the change in fluorescence against the compound concentration to determine the EC50.

G cluster_Gq Gq Signaling Pathway Agonist Agonist Receptor Receptor Agonist->Receptor binds Gq_protein Gq_protein Receptor->Gq_protein activates PLC Phospholipase C Gq_protein->PLC activates IP3 Inositol Trisphosphate PLC->IP3 produces ER Endoplasmic Reticulum IP3->ER binds to receptor on Calcium_Release Ca2+ Release (Fluorescence Increase) ER->Calcium_Release triggers

Gq-Mediated Calcium Release

Concluding Remarks

The available data suggests that the 2,3,4,9-tetrahydro-1H-carbazole scaffold possesses the potential for broad cross-reactivity across different GPCR families. The affinity appears to be highly dependent on the substitution pattern on the carbazole ring system. For instance, N9-substitution can confer high affinity for the 5-HT6 receptor, while the unsubstituted core may have lower affinity for dopamine receptors.

This guide highlights the necessity for a comprehensive screening of this compound against a wide panel of receptors to fully elucidate its selectivity profile. The provided experimental protocols offer a foundational framework for conducting such investigations. For researchers in drug development, understanding the potential off-target effects of this scaffold is critical for advancing lead compounds with improved safety and efficacy profiles.

A Head-to-Head Comparison of Tetrahydrocarbazole Synthesis Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of the tetrahydrocarbazole scaffold, a core structural motif in numerous biologically active compounds, is of paramount importance. This guide provides a head-to-head comparison of the most prominent synthetic methodologies, offering a critical evaluation of their performance based on experimental data. Detailed protocols for key methods are provided to facilitate practical application.

The tetrahydrocarbazole core is a privileged scaffold in medicinal chemistry, exhibiting a wide range of pharmacological activities. The choice of synthetic route to this important heterocycle can significantly impact yield, purity, scalability, and access to structural diversity. This comparison guide delves into the classical Fischer indole synthesis and Borsche-Drechsel cyclization, alongside modern catalytic approaches, to provide a comprehensive overview for the discerning researcher.

At a Glance: Key Synthesis Methods Compared

The following table summarizes the key quantitative parameters for the most common tetrahydrocarbazole synthesis methods, allowing for a rapid assessment of their relative merits.

Synthesis MethodKey Reagents & ConditionsTypical YieldReaction TimeKey AdvantagesKey Disadvantages
Fischer Indole Synthesis Phenylhydrazine, cyclohexanone, acid catalyst (e.g., acetic acid, HCl, H₂SO₄), reflux76-85%[1]1-5 hours[1][2]Well-established, readily available starting materials, reliable for a range of substrates.Harsh acidic conditions can be incompatible with sensitive functional groups, potential for side reactions.
Borsche-Drechsel Cyclization Cyclohexanone arylhydrazone, acid catalyst, heatGenerally good, comparable to Fischer indole synthesis2-4 hours (reflux)[3]Starts from a pre-formed hydrazone, which can allow for better control in some cases.Similar limitations to the Fischer indole synthesis regarding harsh acidic conditions.
Microwave-Assisted Fischer Indole Synthesis Phenylhydrazine, cyclohexanone, p-toluenesulfonic acid (p-TSA), microwave irradiation (600 W)91-93%[4]3 minutes[4]Dramatically reduced reaction times, often higher yields, potential for solvent-free conditions.Requires specialized microwave equipment, scalability can be a concern.
Catalytic Asymmetric [3+3] Annulation 2-Alkynylindoles, donor-acceptor cyclopropanes, chiral Lewis acid catalyst (e.g., Cu(OTf)₂)63-87%[5][6]5-72 hours[5]Enantioselective synthesis of chiral tetrahydrocarbazoles with high enantiomeric excess (up to 94% ee)[5][6].Requires multi-step synthesis of starting materials, catalyst can be expensive.
Photochemical C-H Amination Tetrahydrocarbazole, aniline nucleophile, photosensitizer (e.g., Rose Bengal), visible light, O₂Up to 80%[7]4-12 hours[7]Direct functionalization of a pre-existing tetrahydrocarbazole core, mild reaction conditions.A two-step process, may not be suitable for the de novo synthesis of the core structure.

Visualizing the Synthetic Pathways

To further elucidate the relationships and workflows of these synthetic methods, the following diagrams are provided.

Fischer_Indole_Synthesis Phenylhydrazine Phenylhydrazine Hydrazone Phenylhydrazone Intermediate Phenylhydrazine->Hydrazone Cyclohexanone Cyclohexanone Cyclohexanone->Hydrazone Acid Acid Catalyst (e.g., Acetic Acid) Acid->Hydrazone Heat Heat Rearrangement [3,3]-Sigmatropic Rearrangement Heat->Rearrangement Enamine Enamine Intermediate Hydrazone->Enamine Enamine->Rearrangement Cyclization Cyclization & Aromatization Rearrangement->Cyclization THC Tetrahydrocarbazole Cyclization->THC

Figure 1: The reaction workflow of the Fischer indole synthesis.

Catalytic_Asymmetric_Synthesis Alkynylindole 2-Alkynylindole Step1 Enantioselective Ring Opening Alkynylindole->Step1 Cyclopropane Donor-Acceptor Cyclopropane Cyclopropane->Step1 Lewis_Acid Chiral Lewis Acid Catalyst Lewis_Acid->Step1 Intermediate Zwitterionic Intermediate Step1->Intermediate Step2 [3+3] Annulation (Cyclization) Intermediate->Step2 Chiral_THC Optically Active Tetrahydrocarbazole Step2->Chiral_THC

Figure 2: The logical flow of the catalytic asymmetric [3+3] annulation.

Detailed Experimental Protocols

1. Fischer Indole Synthesis of 1,2,3,4-Tetrahydrocarbazole [1]

This procedure is adapted from Organic Syntheses, a reliable source for robust and reproducible experimental methods.

  • Materials:

    • Cyclohexanone (98 g, 1 mole)

    • Acetic acid (360 g, 6 moles)

    • Phenylhydrazine (108 g, 1 mole)

    • Methanol

    • Decolorizing carbon

  • Procedure:

    • A mixture of cyclohexanone and acetic acid is heated to reflux with stirring in a three-necked round-bottomed flask equipped with a reflux condenser, a stirrer, and a dropping funnel.

    • Phenylhydrazine is added dropwise over 1 hour.

    • The mixture is refluxed for an additional hour and then poured into a beaker and stirred while it solidifies.

    • The solid is cooled to approximately 5°C and filtered with suction.

    • The filter cake is washed with water and then with 75% ethanol.

    • The crude solid is air-dried and then recrystallized from methanol after treatment with decolorizing carbon.

    • The yield of 1,2,3,4-tetrahydrocarbazole is typically in the range of 120-135 g (76-85%). The melting point is 115-116°C.

2. Borsche-Drechsel Cyclization for 6-Phenyl-2,3,4,9-tetrahydro-1H-carbazole [3]

This protocol provides a representative procedure for the Borsche-Drechsel cyclization.

  • Materials:

    • 4-Phenylphenylhydrazine hydrochloride (1.0 eq)

    • Glacial acetic acid

    • Cyclohexanone (1.0 - 1.2 eq)

    • Saturated sodium bicarbonate solution

    • Ice-water

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 4-phenylphenylhydrazine hydrochloride and glacial acetic acid.

    • Heat the mixture to reflux with stirring.

    • To the refluxing solution, add cyclohexanone dropwise over a period of 30 minutes.

    • Continue to heat the reaction mixture at reflux for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Pour the reaction mixture into a beaker containing ice-water.

    • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.

    • The precipitated product is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization.

3. One-Pot Catalytic Asymmetric Synthesis of Tetrahydrocarbazoles [5]

This method provides access to optically active tetrahydrocarbazoles.

  • Materials:

    • 2-Alkynylindole (e.g., 2-ethynylindole, 0.3 mmol)

    • Donor-acceptor cyclopropane (0.2 mmol)

    • Chiral Lewis Acid Catalyst (e.g., in situ generated Cu(SbF₆)₂/L1)

    • Toluene

    • InCl₃

    • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Procedure:

    • First Step (Ring Opening): The reaction is carried out with 1.5 equivalents of the 2-alkynylindole and 1.0 equivalent of the cyclopropane in toluene in the presence of the chiral Lewis acid catalyst. The reaction is stirred at a controlled temperature (e.g., 40°C).

    • Second Step (Cyclization): After the first step is complete, InCl₃ and DBU (10 mol%) are added to the reaction mixture, and an additional volume of toluene is added. The mixture is then heated to 120°C for approximately 6 hours.

    • Work-up and Purification: The reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is purified by column chromatography to afford the optically active tetrahydrocarbazole. Yields typically range from 63-87% with high enantioselectivity (up to 94% ee).[5][6]

Conclusion

The choice of a synthetic method for tetrahydrocarbazoles is highly dependent on the specific requirements of the target molecule and the research context. The Fischer indole synthesis remains a workhorse for the preparation of a wide array of tetrahydrocarbazoles due to its simplicity and the low cost of starting materials. For rapid synthesis, microwave-assisted protocols offer a significant advantage.[4]

When enantiopure tetrahydrocarbazoles are the target, modern catalytic asymmetric methods , such as the [3+3] annulation, are indispensable, providing high levels of stereocontrol.[5][6] For the late-stage functionalization of an existing tetrahydrocarbazole core, photochemical C-H amination presents a mild and direct approach.

Researchers should carefully consider the trade-offs between yield, reaction time, cost, and the need for stereochemical control when selecting the most appropriate synthetic strategy. The detailed protocols provided herein serve as a starting point for the practical implementation of these powerful synthetic transformations.

References

New Carbazole Derivatives Emerge as Potent Challengers to Established Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Researchers in oncology and infectious disease are closely following the development of novel carbazole derivatives that demonstrate significant inhibitory activity against key cellular targets, in some cases outperforming established drugs. Recent preclinical data reveal that these new compounds show considerable promise as anticancer and antimicrobial agents, positioning them as potential next-generation therapeutics. This guide provides a comparative analysis of these new derivatives against known inhibitors, supported by experimental data and detailed methodologies.

Benchmarking Against Topoisomerase II Inhibitors

Newly synthesized carbazole derivatives are showing potent activity as topoisomerase II (Topo II) inhibitors, a critical enzyme in DNA replication and a key target for cancer chemotherapy. Comparative studies highlight their efficacy, often benchmarked against the well-known Topo II inhibitor, etoposide.

Table 1: Comparative Cytotoxicity of New Carbazole Derivatives and Etoposide against Various Cancer Cell Lines

Compound IDCell LineTarget/MechanismIC50 (µM) of New DerivativeIC50 (µM) of Etoposide (Reference)Reference
Carbazole-TSC Hybrid C1 MG63 (Osteosarcoma)Topoisomerase II Inhibitor2.14Similar potency to VP-16 (Etoposide)[1]
Carbazole-TSC Hybrid C3 MG63 (Osteosarcoma)Topoisomerase II Inhibitor2.39Similar potency to VP-16 (Etoposide)[1]
Symmetric Carbazole 27a HCT-116 (Colon)Topoisomerase IIα Inhibitor< 1.0Not specified in direct comparison[2]
Symmetric Carbazole 36a HCT-116 (Colon)Topoisomerase IIα Inhibitor0.48Not specified in direct comparison[2]
Symmetric Carbazole 36b A549 (Lung)Topoisomerase IIα Inhibitor< 1.0Not specified in direct comparison[2]

Targeting Key Kinases in Cancer Signaling

Carbazole derivatives are also making significant inroads as inhibitors of various protein kinases that are crucial for cancer cell proliferation and survival. These compounds are being benchmarked against established kinase inhibitors such as imatinib and gefitinib. The multifaceted inhibitory potential of these derivatives suggests their broad applicability in cancer therapy.[3][4]

Table 2: Comparative Inhibitory Activity of New Carbazole Derivatives and Known Kinase Inhibitors

Compound ClassTarget Kinase(s)New Derivative IC50 (µM)Known Inhibitor & IC50 (µM)Reference
New Imatinib Derivatives Not specified3a: 7.2 (A549 cells)Imatinib: 65.4 (A549 cells)[5]
New Imatinib Derivatives Not specified3c: 6.4 (A549 cells)Imatinib: 65.4 (A549 cells)[5]
New Imatinib Derivatives Not specified3d: 7.3 (A549 cells)Imatinib: 65.4 (A549 cells)[5]

Novel Carbazole Derivatives as Potent Antimicrobial Agents

In the fight against infectious diseases, new carbazole derivatives are demonstrating promising antibacterial and antifungal activities. Their efficacy is being compared to standard antimicrobial drugs, revealing their potential to address the growing challenge of antimicrobial resistance.

Table 3: Comparative Antimicrobial Activity (MIC, µg/mL) of New Carbazole Derivatives and Standard Antibiotics

New Derivative IDTarget OrganismMIC (µg/mL) of New DerivativeStandard Drug & MIC (µg/mL)Reference
Carbazole Derivative 8f E. coli0.5Gatifloxacin: 2, Moxifloxacin: 2[6]
Carbazole Derivative 9d MRSA0.5 - 2Gatifloxacin: 2, Moxifloxacin: 1[6][7]
Carbazole Derivative 2 S. aureus30Carvedilol: 40[8]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparison tables.

Topoisomerase II Inhibition Assay (DNA Relaxation)

This assay evaluates the ability of a compound to inhibit the catalytic activity of topoisomerase II, which relaxes supercoiled DNA.

  • Reaction Setup: A reaction mixture is prepared containing supercoiled pBR322 DNA plasmid, the test compound at various concentrations, and a reaction buffer.

  • Enzyme Addition: The reaction is initiated by adding purified human Topo IIα or Topo IIβ enzyme to the mixture.

  • Incubation: The reaction is incubated at 37°C for a specified time, typically 30-60 minutes, to allow for DNA relaxation.

  • Termination: The reaction is stopped by adding a stop buffer/loading dye containing a protein denaturant (e.g., SDS) and a DNA intercalating agent.

  • Electrophoresis: The reaction products are separated by agarose gel electrophoresis.

  • Visualization: The DNA bands are visualized under UV light after staining with an intercalating dye (e.g., ethidium bromide). Inhibition is observed as a decrease in the amount of relaxed DNA compared to the control.[1][9]

Kinase Inhibition Assay (Generic Protocol)

This assay measures the ability of a compound to inhibit the activity of a specific protein kinase.

  • Plate Setup: Test compounds are serially diluted and added to the wells of a 96-well plate.

  • Enzyme and Substrate Addition: A reaction mixture containing the specific kinase enzyme and its substrate (e.g., a peptide) is added to the wells.

  • ATP Addition: The kinase reaction is initiated by adding ATP.

  • Incubation: The plate is incubated at room temperature for a set period to allow for the phosphorylation of the substrate.

  • Detection: The amount of phosphorylation is quantified. This can be done using various methods, such as radiometric assays that measure the incorporation of radioactive phosphate, or luminescence-based assays that measure the amount of ATP remaining in the well.

  • Data Analysis: The percentage of kinase inhibition is calculated by comparing the signal from the wells with the test compound to the control wells without the compound. The IC50 value is then determined.[10][11]

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

  • Compound Dilution: The test compound is serially diluted in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared.

  • Inoculation: Each well is inoculated with the microbial suspension. Control wells containing only the medium (sterility control) and medium with the inoculum (growth control) are included.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.[3][12]

Visualizing the Molecular Battleground: Signaling Pathways and Workflows

To better understand the mechanisms of action of these new carbazole derivatives, the following diagrams illustrate a key signaling pathway they inhibit and a typical experimental workflow.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Serial Dilutions of Carbazole Derivative C Inoculate Microtiter Plate (96-well) A->C B Prepare Standardized Microbial Inoculum B->C D Incubate at 37°C for 18-24 hours C->D E Visually Inspect for Turbidity or Read on Plate Reader D->E F Determine Lowest Concentration with No Visible Growth (MIC) E->F

Caption: Workflow for Determining Minimum Inhibitory Concentration (MIC).

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK Cytokine Binding Activates STAT STAT JAK->STAT Phosphorylates pSTAT p-STAT (Dimer) STAT->pSTAT Dimerization DNA DNA pSTAT->DNA Translocates to Nucleus Gene_Expression Gene Expression (Proliferation, Survival) DNA->Gene_Expression Binds to Promoter Inhibitor Carbazole Derivative Inhibitor->JAK Inhibits

Caption: Inhibition of the JAK/STAT Signaling Pathway by Carbazole Derivatives.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 2,3,4,9-Tetrahydro-1H-carbazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This document provides a detailed operational plan for the safe disposal of 2,3,4,9-Tetrahydro-1H-carbazol-2-amine, ensuring compliance with safety regulations and minimizing environmental impact.

Hazard Profile and Safety Data Summary

This compound is a chemical compound that requires careful handling due to its potential health and environmental hazards. The following table summarizes its key hazard classifications as outlined in safety data sheets (SDS).

Hazard ClassificationGHS CategoryHazard Statement
Skin IrritationCategory 2H315: Causes skin irritation.
Eye IrritationCategory 2AH319: Causes serious eye irritation.
Specific target organ toxicity — single exposureCategory 3 (Respiratory system)H335: May cause respiratory irritation.
Aquatic Toxicity-Very toxic to aquatic life with long lasting effects.[1]
Carcinogenicity-Limited evidence of a carcinogenic effect.[1]

Operational Protocol for Disposal

Adherence to the following step-by-step procedure is mandatory for the safe disposal of this compound.

Step 1: Personal Protective Equipment (PPE)

Before handling the chemical for disposal, ensure the following PPE is worn:

  • Hand Protection: Wear appropriate chemical-resistant gloves.

  • Eye/Face Protection: Use safety glasses with side-shields or chemical goggles.

  • Skin and Body Protection: A lab coat is required. Ensure skin is not exposed.

  • Respiratory Protection: If dust is generated, use a NIOSH (US) or CEN (EU) approved respirator.[2]

Step 2: Waste Collection and Storage
  • Container: Use a designated, properly labeled, and sealed container for the waste. The container must be suitable for storing chemical waste.

  • Labeling: The waste container must be clearly labeled with the chemical name "this compound" and the appropriate hazard symbols.

  • Storage: Store the sealed waste container in a well-ventilated, designated chemical waste storage area, away from incompatible materials. The storage area should be secure and accessible only to authorized personnel.

Step 3: Final Disposal Procedure

The disposal of this compound must be conducted by a licensed and approved waste disposal company.[2] Do not attempt to dispose of this chemical down the drain or with general laboratory trash.[1][2]

  • Contact a Professional Service: Arrange for collection by a professional waste disposal service.[2]

  • Recommended Disposal Method: A common method for disposal is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[2] This should only be performed by the specialized waste disposal company.

  • Documentation: Maintain a record of the disposal, including the date, quantity of waste, and the contact information of the disposal company.

Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

cluster_prep Preparation cluster_collection Collection & Storage cluster_disposal Final Disposal A Identify Waste: This compound B Wear Appropriate PPE: Gloves, Goggles, Lab Coat A->B C Use Designated, Labeled Waste Container B->C D Store in Ventilated, Secure Area C->D E Contact Approved Waste Disposal Service D->E F Arrange for Professional Incineration E->F

References

Personal protective equipment for handling 2,3,4,9-Tetrahydro-1H-carbazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 2,3,4,9-Tetrahydro-1H-carbazol-2-amine

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of this compound. The following procedures are based on available data for the parent compound, 1,2,3,4-Tetrahydrocarbazole, and related amino-substituted analogues, ensuring a comprehensive approach to laboratory safety.

Hazard Summary
Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound.

PPE CategoryItemSpecification
Eye and Face Protection Safety Glasses/GogglesWear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]
Skin Protection Protective GlovesWear appropriate protective gloves to prevent skin exposure.[1]
Protective ClothingWear appropriate protective clothing to prevent skin exposure.[1] This includes a lab coat or coveralls.
Respiratory Protection RespiratorUse a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[1] This is particularly important when handling the compound as a powder to avoid dust inhalation.
Operational Plan: Handling and Storage

Adherence to proper handling and storage protocols is critical to ensure a safe laboratory environment.

Handling:

  • Ventilation: Always work in a well-ventilated area.[1]

  • Avoid Contact: Take measures to avoid contact with eyes, skin, and clothing.[1]

  • Minimize Dust: Minimize the generation and accumulation of dust.[1]

  • Hygiene: Wash hands thoroughly after handling the compound.[1]

Storage:

  • Container: Keep the container tightly closed when not in use.[1]

  • Location: Store in a cool, dry, and well-ventilated area away from incompatible substances.[1]

Emergency Procedures

In the event of exposure, follow these first-aid measures immediately:

  • Eye Contact: Flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1]

  • Skin Contact: Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention.[1]

  • Inhalation: Remove from exposure and move to fresh air immediately. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[1]

  • Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and drink 2-4 cupfuls of milk or water. Seek medical attention.[1]

Spill and Disposal Plan

Proper containment and disposal are essential to prevent environmental contamination and further exposure.

Spill Response:

  • Evacuate the area.

  • Wear appropriate PPE as outlined in the table above.

  • Provide ventilation.

  • Vacuum or sweep up the material and place it into a suitable, labeled disposal container.[1]

  • Avoid generating dusty conditions.[1]

  • Clean the spill area thoroughly.

Disposal:

  • Dispose of the chemical and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.[2] The material should be placed in a suitable and closed container for disposal.[2]

Workflow Diagrams

The following diagrams illustrate the key workflows for handling and emergency response.

Handling_Workflow Figure 1: Safe Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling A Don Appropriate PPE B Ensure Proper Ventilation A->B C Weigh/Handle Compound B->C D Tightly Close Container C->D E Clean Work Area D->E F Doff PPE E->F G Wash Hands Thoroughly F->G Emergency_Response_Workflow Figure 2: Emergency Response Workflow cluster_exposure Exposure Event cluster_action Immediate Actions cluster_medical Medical Attention Exposure Exposure Occurs (Skin/Eye/Inhalation/Ingestion) Remove Remove from Exposure Exposure->Remove Flush Flush Affected Area (if applicable) Remove->Flush Administer Administer First Aid Flush->Administer SeekMedical Seek Immediate Medical Attention Administer->SeekMedical

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3,4,9-Tetrahydro-1H-carbazol-2-amine
Reactant of Route 2
Reactant of Route 2
2,3,4,9-Tetrahydro-1H-carbazol-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.